molecular formula C12H11I3N2O4 B1672015 Iodamide CAS No. 440-58-4

Iodamide

Cat. No.: B1672015
CAS No.: 440-58-4
M. Wt: 627.94 g/mol
InChI Key: VVDGWALACJEJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iodamide is a pharmaceutical compound recognized for its application as an iodinated contrast medium in X-ray-based imaging techniques . Its chemical structure is 3-Acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid, with a molecular formula of C12H11I3N2O4 and a molar mass of 627.94 g/mol . The high iodine content within the molecule is fundamental to its function, as iodine effectively scatters X-rays, thereby enhancing radiographic visibility in research settings . Studies involving this compound have demonstrated its utility in specialized imaging procedures, including excretory urography and hysterosalpingography, which is the imaging of the uterus and fallopian tubes . Its performance has been evaluated in clinical research, such as double-blind comparisons for urography, establishing its role as a diagnostic imaging agent . This product is intended For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11I3N2O4/c1-4(18)16-3-6-8(13)7(12(20)21)10(15)11(9(6)14)17-5(2)19/h3H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDGWALACJEJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(C(=C(C(=C1I)NC(=O)C)I)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023150
Record name Iodamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

627.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

440-58-4, 606-17-7
Record name 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=440-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodamide [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000440584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08948
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name IODIPAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757423
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iodamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.479
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IODAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RII332O0R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Iodamide for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodamide is an iodinated contrast agent historically used in diagnostic imaging. Understanding its physicochemical properties is paramount for its effective and safe application in preclinical in vivo studies. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols derived from analogous compounds, and a discussion of its mechanism of action.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development, predicting its behavior in a biological system, and designing robust in vivo experiments. Key properties for this compound are summarized below.

PropertyValueSource
Chemical Formula C₁₂H₁₁I₃N₂O₄PubChem
Molecular Weight 627.94 g/mol PubChem
Water Solubility 0.3 g/100 mL (at 22°C)--INVALID-LINK--
Predicted LogP -0.8 to 1.2 (range from various prediction tools)Computational Prediction
Predicted pKa Acidic pKa around 3-4 (carboxylic acid)Computational Prediction

Experimental Protocols for In Vivo Studies

Detailed in vivo study protocols specifically for this compound are scarce in recent literature. However, protocols for structurally similar iodinated contrast agents, such as iopamidol and iohexol, can be adapted. The following sections provide detailed methodologies for common in vivo procedures that can serve as a starting point for studies involving this compound.

Acute Toxicity (LD50) Determination in Rodents

The determination of the median lethal dose (LD50) is a standard initial step in toxicological assessment.

Objective: To determine the single dose of this compound that is lethal to 50% of the test animal population.

Animal Model:

  • Species: Mice (e.g., BALB/c) or Rats (e.g., Wistar)[1]

  • Sex: Typically female, as they are often more sensitive[1]

  • Number of animals: Minimized by using methods like the up-and-down procedure (OECD 425)[1]

Materials:

  • This compound (or its meglumine salt)

  • Vehicle (e.g., sterile saline or water for injection)

  • Syringes and needles appropriate for the route of administration and animal size

  • Animal scale

  • Observation cages

Procedure:

  • Dose Preparation: Prepare a series of graded doses of this compound in the chosen vehicle. The concentration should be such that the required dose can be administered in a volume appropriate for the animal's size (e.g., up to 10 mL/kg for oral gavage in rats).

  • Administration: Administer a single dose of this compound to each animal. Common routes for toxicity testing of contrast agents include intravenous (IV) and intraperitoneal (IP) injection.[1]

  • Observation: Observe the animals continuously for the first few hours post-administration and then periodically (e.g., daily) for up to 14 days.[1]

  • Data Collection: Record all signs of toxicity, including changes in behavior, appearance, and physiological functions. Note the time of death for any fatalities.

  • LD50 Calculation: Use a validated statistical method, such as the Probit analysis, to calculate the LD50 from the mortality data.[1]

Published LD50 Data for this compound Meglumine:

  • Mice (IV): 9.0 g/kg

  • Rats (IV): 11.4 g/kg

  • Rabbits (IV): 13.2 g/kg

  • Rats (IP): 17.9 g/kg

  • Guinea Pigs (IP): 15.0 g/kg

In Vivo Imaging Protocol (Adaptable for this compound)

This protocol is based on studies using iopamidol and iohexol for imaging in rodent models and can be adapted for this compound.

Objective: To visualize the distribution and clearance of this compound using an appropriate imaging modality (e.g., CT or fluoroscopy).

Animal Model:

  • Species: Mice or Rats

  • Justification: Well-established models for preclinical imaging studies.[2][3]

Materials:

  • This compound solution for injection (formulated for appropriate osmolality and pH)

  • Anesthesia (e.g., isoflurane)

  • Catheter for intravenous administration (if applicable)

  • Imaging system (e.g., micro-CT scanner)

  • Animal monitoring equipment (e.g., for temperature and respiration)

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on the imaging bed. Ensure the animal's physiological parameters are stable.

  • Pre-contrast Imaging: Acquire a baseline scan of the region of interest before administering the contrast agent.[2]

  • Contrast Administration: Administer the this compound solution via the desired route. For vascular imaging, intravenous injection is standard. The dose will depend on the specific imaging application and the concentration of the this compound solution. For example, a bolus of 200 µl followed by an infusion has been used for iopamidol in mice.[2]

  • Post-contrast Imaging: Acquire a series of images at different time points after administration to visualize the distribution and clearance of the contrast agent.[2]

  • Image Analysis: Analyze the images to assess the enhancement in different tissues and organs over time. This can provide information on pharmacokinetics and biodistribution.

Mechanism of Action and Signaling Pathways

Primary Mechanism of Action: X-ray Attenuation

The primary mechanism of action for this compound, as with all iodinated contrast agents, is its ability to attenuate X-rays. The iodine atoms in the this compound molecule have a high atomic number and electron density. When X-rays pass through the body, these iodine atoms absorb the X-ray photons to a much greater extent than the surrounding soft tissues. This differential absorption creates a higher contrast in the resulting image, allowing for the visualization of blood vessels, organs, and other structures that would otherwise be difficult to distinguish.

G X-ray_Source X-ray_Source Patient_Body Patient_Body X-ray_Source->Patient_Body Iodamide_in_Tissue Iodamide_in_Tissue Patient_Body->Iodamide_in_Tissue Distribution X-ray_Detector X-ray_Detector Iodamide_in_Tissue->X-ray_Detector Differential Attenuation High_Contrast_Image High_Contrast_Image X-ray_Detector->High_Contrast_Image Signal Processing

Mechanism of X-ray contrast enhancement by this compound.
Cellular and Signaling Effects

While the primary function of this compound is as a contrast agent, high concentrations of iodinated compounds can have biological effects. Research on various iodinated contrast media has shown that they can induce oxidative stress in renal cells and modulate signaling pathways related to cell survival and proliferation. However, specific signaling pathways uniquely affected by this compound have not been extensively documented. The diagram below illustrates a general workflow for investigating such potential off-target effects.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Cell_Culture Target Cell Line (e.g., renal epithelial cells) Iodamide_Treatment Treat with varying concentrations of this compound Cell_Culture->Iodamide_Treatment Cell_Viability Assess Cell Viability (e.g., MTT assay) Iodamide_Treatment->Cell_Viability Signaling_Assay Analyze Signaling Pathways (e.g., Western Blot, RNA-seq) Iodamide_Treatment->Signaling_Assay Animal_Model Administer this compound to Animal Model Signaling_Assay->Animal_Model Hypothesis Generation Tissue_Collection Collect Target Tissues (e.g., kidney) Animal_Model->Tissue_Collection Histopathology Histopathological Analysis Tissue_Collection->Histopathology Molecular_Analysis Molecular Analysis (e.g., IHC, PCR) Tissue_Collection->Molecular_Analysis

Workflow for Investigating Cellular Effects of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for the design and execution of in vivo studies. While some data, such as LogP and pKa, are based on computational predictions, and detailed experimental protocols are adapted from similar compounds, the information presented herein serves as a valuable resource for researchers. It is recommended that key physicochemical parameters be experimentally verified and that adapted protocols be optimized for the specific research question and animal model.

References

An In-depth Technical Guide to the Synthesis and Purification of Iodamide Meglumine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Iodamide Meglumine, an ionic, monomeric iodinated contrast agent. The information compiled herein is based on established chemical principles and analogous processes for related iodinated contrast media, intended to serve as a valuable resource for professionals in drug development and chemical research.

Introduction

This compound meglumine is a diagnostic contrast medium used in medical imaging. Structurally, it is the meglumine salt of this compound, which is 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid. The synthesis of this compound involves a multi-step process, beginning with the creation of the tri-iodinated aromatic core, followed by the synthesis of meglumine, and culminating in the formation of the final salt and its purification to pharmaceutical grade.

Synthesis of this compound

The synthesis of the this compound active pharmaceutical ingredient (API) can be conceptually broken down into the formation of a key intermediate, 3-amino-2,4,6-triiodobenzoic acid, followed by functional group manipulations to arrive at the final this compound structure.

Synthesis of 3-Amino-2,4,6-triiodobenzoic Acid

The foundational precursor for many iodinated contrast agents is a tri-iodinated aminobenzoic acid. One common method for the synthesis of 3-amino-2,4,6-triiodobenzoic acid involves the direct iodination of 3-aminobenzoic acid.

Experimental Protocol:

  • Dissolution: Dissolve 68.5 g of 3-aminobenzoic acid in 2000 mL of water containing 50 mL of concentrated hydrochloric acid.

  • Iodination: Slowly add a mixture of 290 g of iodine chloride and 290 mL of concentrated hydrochloric acid to the stirred solution.

  • Reaction: Gradually heat the mixture to 80-85°C and maintain this temperature with stirring for 3 hours.

  • Isolation: The crude 3-amino-2,4,6-triiodobenzoic acid precipitates from the solution upon cooling.

  • Purification: The crude product can be purified by recrystallization of its sodium salt from approximately five times its weight in water, with the addition of a small amount of sodium hydrogen sulfite to remove excess iodine. The purified acid is then precipitated by acidification.

A yield of approximately 70% of the purified product can be expected.

Synthesis of 3-(Acetylamino)-5-amino-2,4,6-triiodobenzoic Acid

A key intermediate in the synthesis of some iodinated contrast agents is 3-acetamido-5-amino-2,4,6-triiodobenzoic acid. This can be prepared from 3,5-diaminobenzoic acid.

Experimental Protocol:

  • Acetylation: Suspend 60.8 g (0.4 mol) of 3,5-diaminobenzoic acid in 3 liters of water and heat to 70-75°C. Add 100 mL (1.0 mol) of acetic anhydride dropwise and stir for 1 hour at this temperature. Cool the reaction mixture.

  • In-situ Hydrolysis and Iodination: To the resulting suspension of 3,5-diacetamidobenzoic acid, add 1150 mL of 2N hydrochloric acid and 333 mL of a 3.7M sodium iododichloride (NaICl₂) solution. Heat the mixture to 86°C and stir for 2 hours.

  • Quenching and Isolation: Cool the mixture and reduce the excess iodine chloride by adding sodium metabisulfite. The crude 3-acetamido-5-amino-2,4,6-triiodobenzoic acid is then filtered and washed with water.

  • Purification: The crude product is suspended in water and dissolved by adding sodium hydroxide solution to a pH of about 9. The solution is heated to approximately 80°C and decolorized with sodium dithionite. Ammonium chloride is added, and the pH is adjusted to about 7.5 with ammonia to precipitate the ammonium salt. The salt is filtered, washed, and then redissolved in water with sodium hydroxide. The pure acid is precipitated by the addition of hydrochloric acid, filtered, washed, and dried.[1][2]

This process is designed to produce a product with a low content of di-iodinated impurities.[2]

Synthesis of this compound

The final synthesis of this compound, 3-(Acetylamino)-5-[(acetylamino)methyl]-2,4,6-triiodobenzoic acid, involves the acetylation of the remaining amino group and the methylamino group. The synthesis of this specific molecule is less commonly detailed in recent literature, but can be inferred from the synthesis of related compounds. A plausible route would involve the selective N-methylation and subsequent acetylation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid.

Synthesis of Meglumine

Meglumine (N-methyl-D-glucamine) is an amino sugar derived from glucose and is used as a counter-ion to increase the solubility of acidic APIs.[3]

Experimental Protocol:

  • Formation of Schiff Base: D-glucose is condensed with monomethylamine in an alcoholic solvent, such as absolute ethanol, to form a Schiff base.

  • Catalytic Hydrogenation: The resulting Schiff base is then catalytically hydrogenated in the presence of a Raney nickel catalyst under hydrogen pressure.

  • Crystallization and Purification: After the reaction, the catalyst is filtered off, and the meglumine is crystallized from the ethanol solution upon cooling. Further purification can be achieved by recrystallization.

Formation and Purification of this compound Meglumine

The final step is the formation of the meglumine salt of this compound, followed by purification to meet pharmaceutical standards.

Salt Formation

The salt is formed by reacting this compound with an equimolar amount of meglumine in a suitable solvent.

Experimental Protocol:

  • Dissolution: Dissolve the purified this compound in a suitable solvent, such as a mixture of water and a lower alcohol (e.g., ethanol or isopropanol).

  • Addition of Meglumine: Add an equimolar amount of meglumine to the solution with stirring. The reaction is typically carried out at room temperature to slightly elevated temperatures.

  • Crystallization: The this compound meglumine salt is then crystallized from the solution, often by cooling or by the addition of a less polar co-solvent to reduce its solubility.

Purification

High purity is essential for parenteral drug products. The primary method for purifying this compound meglumine is recrystallization.

Experimental Protocol:

  • Dissolution: The crude this compound meglumine is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethanol-water).

  • Decolorization: Activated carbon may be added to the hot solution to remove colored impurities.

  • Hot Filtration: The hot solution is filtered to remove the activated carbon and any insoluble impurities.

  • Crystallization: The filtrate is allowed to cool slowly to induce crystallization of the purified this compound meglumine.

  • Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

High-performance liquid chromatography (HPLC) is a critical analytical technique for assessing the purity of the final product and for quantifying any impurities.[3][4][5][6][7]

Data Presentation

Table 1: Summary of Key Reactants and Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Role in Synthesis
3-Aminobenzoic acidC₇H₇NO₂137.14Starting material for iodinated core
Iodine ChlorideICl162.36Iodinating agent
3-Amino-2,4,6-triiodobenzoic acidC₇H₄I₃NO₂514.82Key intermediate
3,5-Diaminobenzoic acidC₇H₈N₂O₂152.15Alternative starting material
Acetic AnhydrideC₄H₆O₃102.09Acetylating agent
This compoundC₁₂H₁₁I₃N₂O₄627.94Active Pharmaceutical Ingredient (acid form)
D-GlucoseC₆H₁₂O₆180.16Starting material for meglumine
MonomethylamineCH₅N31.06Reactant for meglumine synthesis
MeglumineC₇H₁₇NO₅195.21Counter-ion for salt formation
This compound MeglumineC₁₂H₁₁I₃N₂O₄ • C₇H₁₇NO₅823.15Final Drug Substance

Table 2: Typical Process Parameters and Expected Outcomes

Process StepKey ParametersExpected YieldPurity Target (Post-purification)Key Impurities
Iodination of 3-Aminobenzoic AcidTemperature: 80-85°C, Reaction Time: 3 hours~70%>98%Di-iodinated and other under-iodinated species, residual starting material.
Acetylation and Iodination from DiamineAcetylation: 70-75°C, Iodination: 86°CHigh>99%Di-iodinated species, positional isomers.
Meglumine SynthesisCatalytic hydrogenation under pressure>90%>99.5%Unreacted glucose, over-reduction products.
Salt Formation and CrystallizationEquimolar reactants, controlled cooling>95%>99.8%Residual free this compound, residual free meglumine, solvent residues.

Visualization of Workflows

Synthesis of this compound Core

G cluster_0 This compound Synthesis A 3-Aminobenzoic Acid B Iodination (ICl, HCl) A->B Reactant C 3-Amino-2,4,6-triiodobenzoic Acid B->C Intermediate D Acetylation & Functionalization C->D Reactant E This compound D->E Final API

Caption: Synthetic pathway for the this compound core.

Overall Synthesis of this compound Meglumine

G cluster_0 This compound Synthesis cluster_1 Meglumine Synthesis This compound This compound Salt Salt Formation This compound->Salt Glucose D-Glucose Condensation Condensation Glucose->Condensation Methylamine Monomethylamine Methylamine->Condensation Hydrogenation Catalytic Hydrogenation Condensation->Hydrogenation Meglumine Meglumine Hydrogenation->Meglumine Meglumine->Salt Purification Purification (Crystallization) Salt->Purification Final This compound Meglumine Purification->Final

References

An In-depth Technical Guide to the Molecular Structure and Radiopacity of Iodamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and radiopacity of iodamide, an ionic, monomeric iodinated contrast agent. The document details its chemical composition, physicochemical properties, and the methodologies used to assess its efficacy as a contrast medium.

Molecular Structure of this compound

This compound, chemically known as 3-Acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid, is a derivative of tri-iodinated benzoic acid.[1] The core of the molecule is a benzene ring substituted with three iodine atoms at positions 2, 4, and 6. This high degree of iodination is the primary determinant of its radiopaque properties.

The molecular structure features two amide-containing side chains. At position 3, there is an acetamido group (-NHCOCH₃), and at position 5, an acetamidomethyl group (-CH₂NHCOCH₃). These side chains, along with the carboxyl group (-COOH) at position 1, influence the molecule's solubility and biological interactions.

The presence of the carboxyl group classifies this compound as an ionic contrast agent, as this group can ionize at physiological pH. This property contributes to the osmolality of this compound solutions.

Visualization of the Synthesis Pathway

The synthesis of this compound and related tri-iodinated benzoic acid derivatives generally follows a multi-step process involving amination, acetylation, and iodination of a benzoic acid precursor. The following diagram illustrates a generalized synthetic workflow for such compounds.

G Generalized Synthesis of Tri-iodinated Benzoic Acid Derivatives cluster_0 Core Synthesis cluster_1 Side Chain Modification A 3,5-Diaminobenzoic Acid B 3,5-Diacetamidobenzoic Acid A->B Acetylation C 3-Acetamido-5-aminobenzoic Acid B->C Selective Hydrolysis D 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid C->D Iodination E Further Acylation/Alkylation D->E Modification of Amino Group F Final Iodinated Contrast Agent (e.g., this compound) E->F Final Processing

Caption: Generalized synthetic pathway for tri-iodinated benzoic acid contrast agents.

Physicochemical Properties

The clinical performance and tolerance of iodinated contrast media are heavily influenced by their physicochemical properties. While specific quantitative data for this compound are not extensively available in recent literature, the table below summarizes its key characteristics and provides a comparison with other well-documented iodinated contrast agents.

PropertyThis compoundIopamidol (Non-ionic Monomer)Iodixanol (Non-ionic Dimer)
Chemical Formula C₁₂H₁₁I₃N₂O₄C₁₇H₂₂I₃N₃O₈C₃₅H₄₄I₆N₆O₁₅
Molar Mass ( g/mol ) 627.94777.091550.18
Iodine Content (%) 60.6349.149.1
Ionicity IonicNon-ionicNon-ionic
Solubility in Water GoodHighHigh
Viscosity (mPa·s at 37°C) Data not readily available~4.7 (300 mg I/mL)~11.8 (320 mg I/mL)
Osmolality (mOsm/kg H₂O) High (ionic)~616 (300 mg I/mL)~290 (320 mg I/mL)

Note: The values for Iopamidol and Iodixanol are provided for comparative purposes to illustrate the properties of different classes of iodinated contrast media.[2][3][4]

Radiopacity of this compound

The radiopacity of a substance is its ability to attenuate X-rays, which is fundamentally dependent on the atomic number of its constituent elements.[5] Iodine, with a high atomic number (Z=53), is highly effective at absorbing X-rays in the energy range used for diagnostic imaging.[6] The presence of three iodine atoms per molecule gives this compound its high radiopacity.

Comparative Radiopacity of Iodinated Contrast Agents

The following table presents quantitative radiopacity data for several common iodinated contrast agents, which can serve as a reference for understanding the expected radiopacity of iodinated compounds.

Contrast Agent (Concentration)Mean Radiopacity (HU)
Isovue 370 (100%)3036.7 ± 117.8
Visipaque 320 (100%)2435.5 ± 110.1
Omnipaque 300 (100%)2344.6 ± 123.4
Isovue 300 (100%)2217.4 ± 109.8

Data from a comparative study of different contrast agents.[9]

Experimental Protocols

Synthesis of 3-Acetamido-5-amino-2,4,6-triiodobenzoic Acid (A Key Intermediate)

This protocol is based on established methods for the synthesis of key intermediates for iodinated contrast agents.[10][11]

  • Acetylation of 3,5-Diaminobenzoic Acid:

    • Suspend 3,5-diaminobenzoic acid in water and heat to approximately 70-75°C.

    • Add acetic anhydride dropwise to the suspension while stirring.

    • Maintain the reaction temperature for 1 hour, then cool to room temperature to yield 3,5-diacetamidobenzoic acid.

  • Iodination:

    • Dilute the reaction mixture containing 3,5-diacetamidobenzoic acid with hydrochloric acid.

    • Add a solution of sodium dichloroiodate (NaICl₂) and heat the mixture to approximately 85-90°C with vigorous stirring for 2 hours. This step results in the hydrolysis of one acetamido group and subsequent iodination.

    • Cool the reaction mixture and reduce excess iodine chloride with a suitable reducing agent (e.g., sodium bisulfite).

    • The product, 3-acetamido-5-amino-2,4,6-triiodobenzoic acid, precipitates and can be collected by filtration.

  • Purification:

    • The crude product is suspended in water and dissolved by adjusting the pH to ~9 with sodium hydroxide.

    • The solution is then decolorized, and the purified product is precipitated by the addition of hydrochloric acid.

    • The final product is filtered, washed with water, and dried.

Determination of Radiopacity

The following is a generalized experimental protocol for the quantitative assessment of the radiopacity of a contrast agent like this compound.[9][12]

G Experimental Workflow for Radiopacity Measurement cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Prepare serial dilutions of this compound solution B Fill phantoms (e.g., vials) with solutions A->B D Position phantoms and references in CT scanner B->D C Include reference standards (e.g., aluminum step wedge) C->D E Acquire CT images at standardized settings (kVp, mAs) D->E F Define Regions of Interest (ROIs) within each phantom E->F G Measure mean Hounsfield Units (HU) for each ROI F->G H Correlate HU values with this compound concentration G->H I Compare with reference standard (mm Al equivalent) G->I

Caption: A typical workflow for the quantitative measurement of radiopacity.

  • Preparation of Samples and Standards:

    • Prepare a series of aqueous solutions of this compound at varying concentrations (e.g., 50, 100, 200, 300 mg I/mL).

    • Fill cylindrical phantoms (e.g., small vials) of a known diameter with each solution.

    • An aluminum step wedge with steps of varying, known thicknesses is used as a reference standard for radiopacity.

  • Radiographic Imaging:

    • Place the phantoms and the aluminum step wedge on a platform within a CT scanner.

    • Acquire images using standardized exposure parameters (e.g., 120 kVp, 100 mAs).

  • Image Analysis:

    • Using the scanner's software, define a circular Region of Interest (ROI) within the image of each phantom.

    • Calculate the mean and standard deviation of the pixel values within each ROI, which are expressed in Hounsfield Units (HU).

    • Similarly, measure the mean HU for each step of the aluminum wedge.

  • Quantification of Radiopacity:

    • Generate a calibration curve by plotting the known aluminum thickness of each step of the wedge against its measured mean HU value.

    • The radiopacity of each this compound solution can be expressed as an equivalent thickness of aluminum by interpolating its mean HU value on the calibration curve.

    • Additionally, a plot of this compound concentration versus mean HU can be generated to demonstrate the linear relationship.

Signaling Pathways and Biological Interactions

There is a limited amount of specific information available in the scientific literature regarding the direct interaction of the this compound molecule with specific cellular signaling pathways. As an extracellular contrast agent, this compound is designed to be biologically inert and rapidly excreted by the kidneys. Its biological effects are primarily related to the physicochemical properties of its solution, such as osmolality and viscosity, rather than specific receptor-mediated signaling.[4] The high osmolality of ionic contrast agents like this compound can induce physiological responses, but these are generally not considered to be specific signaling events.

Conclusion

This compound is a first-generation, ionic, monomeric contrast agent whose radiopacity is derived from its tri-iodinated benzoic acid structure. While it has been largely superseded by non-ionic and dimeric agents with improved safety profiles (lower osmolality and viscosity), an understanding of its fundamental molecular structure and properties remains relevant for the field of diagnostic imaging and the development of new contrast media. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of such compounds.

References

Spectroscopic Analysis of Iodamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Iodamide is a tri-iodinated benzamide derivative that has been used as a radio-contrast agent. A thorough understanding of its structural and chemical properties through spectroscopic analysis is crucial for drug development, quality control, and stability studies. This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound and its derivatives.

Disclaimer: Publicly available, peer-reviewed spectroscopic data specifically for this compound is limited. Therefore, this guide utilizes data for a structurally similar and well-characterized iodinated contrast agent, Iopamidol , as a representative example to illustrate the principles and data presentation. The experimental protocols provided are generalized for the analysis of such compounds.

Data Presentation: Spectroscopic Data for Iopamidol (Representative Example)

The following tables summarize the expected quantitative data from various spectroscopic analyses of Iopamidol.

Table 1: ¹H NMR Spectroscopic Data of Iopamidol

Chemical Shift (δ) ppmMultiplicityAssignment
8.968Broad PeakAmide Protons (Ar-CONH)
~4.5DoubletMethine Protons (CH-OH)
4.159SingletMethylene Protons (CH₂-OH)
3.849SingletMethylene Protons (CH₂-OH)
~3.6TripletTromethamine (additive)
~1.5DoubletImpurities
~1.2TripletImpurities
4.8PeakWater

Note: Data extracted from a study on Iopamidol formulations, which may include excipients and impurities[1].

Table 2: ¹³C NMR Spectroscopic Data of Iopamidol

Chemical Shift (δ) ppmAssignment
0-220Expected range for organic molecules

Note: Specific experimental ¹³C NMR data for Iopamidol was not available in the searched literature. The chemical shift values for ¹³C nuclei are distributed over a range of 0-220 ppm[1].

Table 3: Mass Spectrometry Data for Iopamidol

ParameterValueSource
Molecular FormulaC₁₇H₂₂I₃N₃O₈PubChem[2]
Molecular Weight777.1 g/mol Daicel Pharma[3]
Monoisotopic Mass776.8541 DaPubChem[2]

Note: The fragmentation pattern would be dependent on the ionization technique used.

Table 4: FT-IR Spectroscopic Data of Iopamidol

Wavenumber (cm⁻¹)Assignment
~3425N-H and O-H stretching vibrations
~1704C=O (Amide I) stretching vibration

Note: Data is derived from a study on the interaction of iopamidol with another compound, which may influence peak positions[4].

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the molecular structure and identify the different chemical environments of protons (¹H NMR) and carbons (¹³C NMR) in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound or derivative sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or gently warm if necessary.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not provide a reference signal.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 500 MHz or higher field strength NMR spectrometer.

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 125 MHz or corresponding frequency for the available ¹H field strength.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale to the reference signal (TMS at 0 ppm or the residual solvent peak).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern for structural elucidation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a water/organic solvent mixture).

    • The solvent should be compatible with the chosen ionization technique.

    • For techniques like Electrospray Ionization (ESI), the addition of a small amount of acid (e.g., formic acid) or base (e.g., ammonium hydroxide) can aid in ionization.

  • Instrumentation and Analysis:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is recommended.

    • Ionization Source: Electrospray Ionization (ESI) is a common soft ionization technique suitable for polar molecules like this compound.

    • Mass Analyzer Mode: Acquire spectra in both positive and negative ion modes to determine the most sensitive mode for the analyte.

    • Data Acquisition:

      • Full Scan Mode: Acquire a full scan mass spectrum to determine the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).

      • Tandem MS (MS/MS) Mode: Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass of the expected compound.

    • Analyze the fragmentation pattern to identify characteristic losses and fragments that can confirm the structure of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.

Methodology:

  • Sample Preparation (Solid Samples):

    • KBr Pellet Method:

      • Grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

      • Place the mixture in a pellet-pressing die and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

    • Attenuated Total Reflectance (ATR):

      • Place a small amount of the powdered sample directly onto the ATR crystal.

      • Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumentation and Analysis:

    • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

    • Background Scan: Perform a background scan of the empty sample compartment (or with the clean ATR crystal) to subtract the contribution of atmospheric water and carbon dioxide.

    • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is usually sufficient.

    • Number of Scans: Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands (peaks) in the spectrum.

    • Correlate the wavenumbers of these bands to specific functional groups (e.g., O-H, N-H, C=O, C-I) using standard correlation tables.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a pharmaceutical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Sample This compound/Derivative NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (High Resolution) Sample->MS IR FT-IR Spectroscopy Sample->IR NMR_Data Structural Elucidation (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Molecular Weight and Formula Determination MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Conclusion Complete Spectroscopic Characterization NMR_Data->Conclusion MS_Data->Conclusion IR_Data->Conclusion

A generalized workflow for the spectroscopic analysis of a pharmaceutical compound.

References

In Vitro Cytotoxicity of Iodamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of iodinated contrast media, with a focus on the underlying mechanisms and relevant assay methodologies. While specific quantitative data for iodamide is limited in publicly available literature, this guide leverages data from closely related iodinated contrast agents to provide a thorough understanding of its expected cytotoxic profile. The primary mechanisms of cytotoxicity induced by this class of compounds involve the induction of apoptosis, mediated by oxidative stress and the modulation of key cellular signaling pathways.

Core Concepts in this compound-Induced Cytotoxicity

Iodinated contrast media (ICM), including agents like this compound, can induce cellular damage, primarily through the generation of reactive oxygen species (ROS). This oxidative stress can trigger a cascade of events leading to programmed cell death, or apoptosis. Key signaling pathways implicated in this process include the AKT, JNK, and p38 MAPK pathways.

Quantitative Analysis of Cytotoxicity

Contrast AgentCell LineAssayConcentrationResultReference
IopromideLLC-PK1MTT62.5 mmol/L69% of undamaged control cells[1]
IomeprolLLC-PK1MTT62.5 mmol/L69% of undamaged control cells[1]
IohexolHuman Adipose-derived Mesenchymal Stem CellsMTS12.5% - 100% of stock solutionDose-dependent decrease in cell viability[2]
Diatrizoate (ionic)Human NeutrophilsAnnexin V Flow Cytometry20 mg/mL69.6 +/- 2.9% apoptotic cells[3]
Ioxaglate (ionic)Human NeutrophilsAnnexin V Flow Cytometry20 mg/mL58.9 +/- 2.0% apoptotic cells[3]
Iohexol (non-ionic)Human NeutrophilsAnnexin V Flow Cytometry20 mg/mL57.3 +/- 2.9% apoptotic cells[3]
Iotrolan (non-ionic)Human NeutrophilsAnnexin V Flow Cytometry20 mg/mL57.1 +/- 2.6% apoptotic cells[3]
Various ICMsHuman Peripheral Blood Mononuclear CellsCell Viability Assay50 mgI/ml~50% reduction in cell viability[4]

Experimental Protocols for Cytotoxicity Assessment

A variety of in vitro assays are employed to evaluate the cytotoxic effects of iodinated contrast media. The following sections detail the methodologies for the most commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[6] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Expose the cells to various concentrations of the iodinated contrast agent. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: After the desired incubation period (typically 24-72 hours), add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[6]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase from damaged cells.[8]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity. The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, which can be measured spectrophotometrically.[8][9]

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat them with the test compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[8]

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells and carefully transfer the supernatant to a new 96-well plate.[10]

  • LDH Reaction: Add the LDH reaction mixture, containing the substrate and tetrazolium salt, to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.[8]

  • Absorbance Reading: Measure the absorbance at a wavelength of 490 nm.[9]

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis.[11]

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) adds labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. These labeled fragments can then be visualized and quantified using fluorescence microscopy or flow cytometry.[12]

Protocol:

  • Cell Fixation and Permeabilization: Fix the treated cells with a cross-linking agent like paraformaldehyde, followed by permeabilization with a detergent such as Triton X-100 to allow entry of the labeling reagents.[13]

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains TdT and fluorescently labeled dUTPs.[13]

  • Washing: Wash the cells to remove any unincorporated labeled nucleotides.

  • Analysis: Analyze the cells using a fluorescence microscope to visualize apoptotic cells or a flow cytometer for quantitative analysis of the apoptotic cell population.[14]

Signaling Pathways in Iodinated Contrast Media-Induced Cytotoxicity

The cytotoxic effects of iodinated contrast agents are often mediated by complex intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways involved.

ROS-Dependent Apoptosis Pathway

High concentrations of iodinated contrast media can induce the production of Reactive Oxygen Species (ROS), leading to oxidative stress and triggering the intrinsic pathway of apoptosis.[15]

ROS_Apoptosis_Pathway This compound Iodinated Contrast Medium (e.g., this compound) ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC | Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: ROS-Dependent Intrinsic Apoptosis Pathway.

AKT Signaling Pathway in Cytotoxicity

The AKT signaling pathway is a crucial regulator of cell survival. Inhibition of AKT activity by iodinated contrast media can promote apoptosis.[15]

AKT_Signaling_Pathway This compound Iodinated Contrast Medium (e.g., this compound) AKT AKT Activation This compound->AKT Inhibition PI3K PI3K PI3K->AKT CellSurvival Cell Survival AKT->CellSurvival Apoptosis Apoptosis AKT->Apoptosis Inhibition MAPK_Signaling_Pathway This compound Iodinated Contrast Medium (e.g., this compound) Stress Cellular Stress This compound->Stress JNK JNK Activation Stress->JNK p38 p38 MAPK Activation Stress->p38 Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis

References

An In-depth Technical Guide to the Pharmacokinetics and Biodistribution of Iodamide and Related Ionic Contrast Media in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Introduction to Iodamide and Ionic Contrast Media

This compound is a first-generation, high-osmolality ionic monomeric contrast agent. Like other agents in its class, its primary function in diagnostic imaging relies on the high atomic weight of its three iodine atoms, which attenuate X-rays, and its physiological handling by the body. Following intravenous administration, these agents are typically distributed in the extracellular fluid and are rapidly excreted, largely unchanged, by the kidneys through glomerular filtration.

Pharmacokinetics of this compound in Animal Models: Qualitative Summary

Studies have been conducted on this compound in a variety of animal models, including mice, rabbits, cats, and dogs.[1] The primary route of elimination for this compound is renal excretion.[2] In dogs, the renal excretion of this compound was found to be enhanced by the co-administration of cimetidine, which was suggested to be due to an increase in renal tubular secretion.[2]

Quantitative Pharmacokinetic Data (Surrogate: Diatrizoate)

The following tables summarize key pharmacokinetic parameters for the surrogate compound, diatrizoate, in rats and dogs. These parameters are essential for inter-species comparison and for the extrapolation of data in drug development.

Table 1: Pharmacokinetic Parameters of Diatrizoate in Dogs

ParameterValueRoute of AdministrationDosageAnimal ModelSource
Elimination Half-life (t½)50 - 62 minIntravenousNot SpecifiedDog[3]
DistributionBiphasic (rapid distribution followed by slower excretion)IntravenousNot SpecifiedDog[3]
Primary Excretion RouteRenalIntravenousNot SpecifiedDog[3]

Table 2: Biodistribution of Diatrizoate in Rats (Time Post-Injection)

Tissue40 seconds (% Injected Dose/g)2 minutes (% Injected Dose/g)5 minutes (% Injected Dose/g)15 minutes (% Injected Dose/g)Source
Blood1.20.80.50.2[2]
Kidney10.08.06.03.0[2]
Heart0.60.40.20.1[2]
Lungs0.70.50.30.1[2]
Spleen0.50.30.20.1[2]
Brain<0.1<0.1<0.1<0.1[2]

Note: The values in Table 2 are estimated from graphical representations in the source and are intended for comparative purposes.

Experimental Protocols

The methodologies employed in pharmacokinetic and biodistribution studies of iodinated contrast media are critical for the interpretation of the resulting data. Below are detailed protocols representative of those used for studying agents like diatrizoate, which would be applicable to this compound.

Animal Models and Housing
  • Species: Sprague-Dawley rats or Beagle dogs are commonly used.

  • Health Status: Animals should be healthy, with no signs of renal impairment.

  • Housing: Animals should be housed in temperature- and humidity-controlled facilities with a 12-hour light/dark cycle. Standard laboratory chow and water should be provided ad libitum.

Drug Administration
  • Formulation: The contrast agent (e.g., diatrizoate meglumine) is typically formulated in a sterile aqueous solution. For biodistribution studies, a radiolabeled form (e.g., with ¹²⁵I) is used.

  • Route of Administration: For pharmacokinetic and biodistribution studies, the most common route is intravenous (IV) bolus injection, typically via a tail vein in rats or a cephalic vein in dogs.

  • Dosage: Dosages can vary, but a common dose for comparative studies in rats is around 612 mg of iodine per kg of body weight.[2]

Sample Collection for Pharmacokinetic Analysis (Dog Model)
  • Blood Sampling: Serial blood samples (e.g., 2-3 mL) are collected at predetermined time points (e.g., 2, 5, 10, 15, 30, 60, 90, 120, and 240 minutes post-injection).

  • Sample Processing: Blood samples are collected into heparinized tubes and centrifuged to separate the plasma.

  • Urine Collection: Urine is collected, often via a catheter, over specified intervals to determine the extent of renal excretion.

Tissue Collection for Biodistribution Analysis (Rat Model)
  • Euthanasia: At designated time points post-injection (e.g., 40 seconds, 2, 5, and 15 minutes), groups of rats are euthanized.[2]

  • Tissue Dissection: Key organs and tissues (e.g., blood, kidney, heart, lungs, spleen, brain, liver, muscle) are rapidly dissected, weighed, and rinsed.

  • Radioactivity Measurement: If a radiolabeled compound is used, the radioactivity in each tissue sample is measured using a gamma counter. The percentage of the injected dose per gram of tissue is then calculated.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a standard method for quantifying the concentration of the contrast agent in plasma and urine samples.

  • Gamma Counting: For radiolabeled compounds, a gamma counter is used to determine the amount of radioactivity in tissues and fluid samples.

Visualizations

Experimental Workflow for a Biodistribution Study

G cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis A Animal Acclimation (Sprague-Dawley Rats) B Preparation of Radiolabeled This compound/Diatrizoate Solution C Intravenous Injection (Tail Vein) B->C D Euthanasia at Timed Intervals (e.g., 2, 15, 60 min) C->D E Tissue Dissection (Kidney, Liver, Spleen, etc.) D->E F Weighing of Tissue Samples E->F G Gamma Counting of Radioactivity F->G H Calculation of % Injected Dose per Gram of Tissue G->H I Data Tabulation and Pharmacokinetic Modeling H->I

Caption: Workflow for a typical biodistribution study of a radiolabeled contrast agent in rats.

Logical Relationship of Pharmacokinetic Processes

G cluster_body Animal Body Central Central Compartment (Plasma) Peripheral Peripheral Compartment (Extracellular Fluid) Central->Peripheral Distribution (α) Elimination Renal Excretion (Glomerular Filtration) Central->Elimination Elimination (β) Peripheral->Central Redistribution Admin Intravenous Administration Admin->Central

Caption: A two-compartment model illustrating the pharmacokinetics of ionic contrast media.

Conclusion

While specific, detailed quantitative data on the pharmacokinetics and biodistribution of this compound in animal models is sparse in recent literature, the established principles for ionic monomeric contrast agents provide a strong framework for understanding its expected behavior. The data for diatrizoate serves as a useful surrogate, indicating rapid distribution into the extracellular fluid followed by swift renal elimination. The experimental protocols and workflows outlined in this guide are standard for the preclinical evaluation of such compounds and can be readily adapted for further investigation into this compound or novel contrast agents.

References

Navigating the Physicochemical Landscape of Iodinated Contrast Agents: A Guide to Solubility and Stability in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a comprehensive overview of the principles and methodologies for assessing the solubility and stability of iodinated contrast agents (ICAs) in physiological buffers. It is important to note that a thorough search of publicly available scientific literature and databases did not yield specific quantitative solubility and stability data for Iodamide . Therefore, this document will focus on the general characteristics of non-ionic, tri-iodinated benzoic acid derivatives, a class to which this compound belongs, using data from structurally similar and well-documented agents as illustrative examples. The experimental protocols and pathways described are generally applicable for the characterization of this compound.

Introduction to Iodinated Contrast Agents

Iodinated contrast agents are indispensable tools in diagnostic imaging, enhancing the visibility of internal structures in X-ray-based examinations.[1] Their efficacy and safety are intrinsically linked to their physicochemical properties, primarily their solubility and stability in physiological media.[2][3] Non-ionic ICAs are designed to be highly water-soluble and biologically inert to ensure patient safety and effective distribution in the body.[4][5] This guide delves into the critical aspects of solubility and stability of these agents in physiological buffers, providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies.

Solubility of Iodinated Contrast Agents in Physiological Buffers

The solubility of an ICA in physiological buffers (pH ~7.4) is paramount for its formulation as an injectable solution and its in vivo behavior. Non-ionic ICAs, as a class, are characterized by their high aqueous solubility, a feature attributed to the presence of multiple hydrophilic side chains containing hydroxyl groups attached to the tri-iodinated benzene ring.[5][6]

Factors Influencing Solubility

Several factors can influence the solubility of ICAs in physiological buffers:

  • Molecular Structure: The number and nature of hydrophilic side chains are primary determinants of water solubility.[6]

  • pH: While non-ionic ICAs are less affected by pH changes compared to their ionic counterparts, extreme pH values can potentially lead to degradation, which might affect solubility.

  • Temperature: Solubility generally increases with temperature, although this relationship needs to be experimentally determined for each compound.

  • Buffer Composition: The presence of different ions and excipients in the formulation can influence the solubility of the ICA.

Representative Solubility Data

While specific data for this compound is unavailable, the following table provides an overview of the aqueous solubility of other non-ionic ICAs to illustrate the typical high solubility of this class of compounds.

Iodinated Contrast AgentTypeAqueous SolubilityReference(s)
IopamidolNon-ionicVery soluble in water[5]
IohexolNon-ionicHigh water solubility[5]
IopromideNon-ionicHigh water solubility[4]
IodixanolNon-ionicWater soluble[6]

Table 1: Aqueous Solubility of Representative Non-ionic Iodinated Contrast Agents. This table is intended to provide a general understanding of the solubility of this class of compounds.

Stability of Iodinated Contrast Agents in Physiological Buffers

The chemical stability of ICAs in physiological buffers is crucial for ensuring their safety and efficacy throughout their shelf-life and upon administration. Degradation can lead to a loss of potency, the formation of potentially toxic by-products, and changes in physicochemical properties.[7]

Degradation Pathways

The primary degradation pathways for ICAs in aqueous solutions involve hydrolysis and oxidation.[4][7] The tri-iodinated benzene ring, the core structure of these agents, is generally stable, but the side chains can be susceptible to degradation under certain conditions.[7][8]

Common degradation pathways include:

  • Hydrolysis: Cleavage of amide bonds in the side chains can occur under acidic or basic conditions.[7]

  • Oxidation: The molecule can be susceptible to oxidation, potentially leading to the formation of various degradation products.[4]

  • Deiodination: The cleavage of the carbon-iodine bond is a potential degradation pathway, especially under photolytic or high-energy conditions.[7]

  • Decarboxylation: For ICAs containing a carboxylic acid group, the loss of carbon dioxide can occur under thermal stress.[7]

Factors Influencing Stability

The stability of ICAs in physiological buffers is influenced by several factors:

  • pH: The rate of hydrolysis is often pH-dependent.

  • Temperature: Higher temperatures generally accelerate degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.

  • Presence of Oxidizing Agents: The presence of oxygen or other oxidizing species can promote oxidative degradation.

  • Presence of Metal Ions: Certain metal ions can catalyze degradation reactions.

Experimental Protocols

To ensure the quality, safety, and efficacy of an ICA, rigorous experimental testing of its solubility and stability is required. The following sections outline the general methodologies for these assessments.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Buffers: Prepare physiological buffers (e.g., phosphate-buffered saline, PBS) at the desired pH (typically 7.4).

  • Sample Preparation: Add an excess amount of the ICA to a known volume of the buffer in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

  • Quantification: Analyze the concentration of the ICA in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop and validate a stability-indicating analytical method.[9][10]

Methodology:

  • Stress Conditions: Subject solutions of the ICA in physiological buffers to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Treat with dilute acid (e.g., 0.1 N HCl) and base (e.g., 0.1 N NaOH) at elevated temperatures.

    • Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Expose to dry heat and elevated temperatures in solution.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent drug and identify and quantify the degradation products. Perform a mass balance analysis to account for all the material.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products over time. HPLC with UV detection is the most common technique for this purpose.[11][12]

Key Method Parameters:

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the API and degradation products have significant absorbance.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[12]

Visualizations

Experimental Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment sol_prep Prepare Physiological Buffers sol_add Add Excess this compound sol_prep->sol_add sol_equil Equilibrate (Shake-Flask) sol_add->sol_equil sol_sep Separate Undissolved Solid sol_equil->sol_sep sol_quant Quantify this compound Concentration (HPLC) sol_sep->sol_quant end End sol_quant->end stab_prep Prepare this compound Solutions in Buffers stab_stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) stab_prep->stab_stress stab_sample Sample at Time Points stab_stress->stab_sample stab_analyze Analyze by Stability-Indicating HPLC stab_sample->stab_analyze stab_results Identify & Quantify Degradants stab_analyze->stab_results stab_results->end start Start start->sol_prep start->stab_prep

Caption: Experimental workflow for assessing the solubility and stability of an iodinated contrast agent.

General Degradation Pathway of a Tri-iodinated Contrast Agent

G cluster_stress Stress Conditions cluster_products Degradation Products ICA Tri-iodinated Contrast Agent hydrolysis Hydrolysis (Acid/Base) ICA->hydrolysis oxidation Oxidation (e.g., H2O2) ICA->oxidation photolysis Photolysis (Light) ICA->photolysis hydrolyzed Hydrolyzed Side Chains hydrolysis->hydrolyzed oxidized Oxidized Products oxidation->oxidized deiodinated Deiodinated Species photolysis->deiodinated

Caption: General degradation pathways for a tri-iodinated contrast agent under various stress conditions.

Conclusion

References

Quantum Chemical Calculations on the Iodamide Molecule: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the application of quantum chemical calculations to elucidate the molecular properties of iodamide, an iodinated contrast agent. A fundamental understanding of its three-dimensional structure, electronic properties, and vibrational behavior is critical for the rational design of new diagnostic agents and for understanding its interactions in biological systems. This document outlines the theoretical background and computational methodologies, presents representative data from density functional theory (DFT) calculations, and illustrates key concepts with detailed visualizations. The protocols and data herein serve as a comprehensive resource for researchers in computational chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a member of the family of iodinated contrast media used in medical imaging techniques such as X-ray and computed tomography. The high electron density of the iodine atoms attenuates X-rays, enhancing the visibility of internal structures. The efficacy and safety of such agents are intrinsically linked to their molecular properties, including solubility, stability, and interaction with biological macromolecules.

Quantum chemical calculations offer a powerful in-silico approach to investigate these properties at an atomic level of detail. By solving the Schrödinger equation (or its approximations) for the this compound molecule, we can predict its equilibrium geometry, electronic charge distribution, spectroscopic signatures, and reactivity. This guide details the theoretical and practical aspects of performing such calculations, with a focus on Density Functional Theory (DFT), a widely used and reliable method for systems of this nature.

Theoretical and Computational Methodologies

The computational investigation of the this compound molecule is primarily conducted using Density Functional Theory (DFT). This method provides a good balance between computational cost and accuracy for medium-sized organic molecules containing heavy elements.

Level of Theory and Basis Set Selection

The choice of the functional and basis set is crucial for obtaining reliable results. For the calculations presented in this guide, the following combination is employed:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) . This hybrid functional incorporates a portion of the exact Hartree-Fock exchange, offering a robust description of electronic correlation.

  • Basis Set: 6-311+G(d,p) . This triple-zeta basis set provides a flexible description of the valence electrons and includes diffuse functions (+) to accurately model lone pairs and anions, as well as polarization functions (d,p) to describe the non-spherical nature of electron density in bonds. For the iodine atom, an effective core potential (ECP) such as LANL2DZ is often employed to replace the core electrons, reducing computational cost while maintaining accuracy.

Experimental and Computational Protocols

The following protocol outlines the key steps in the quantum chemical analysis of the this compound molecule:

  • Input Structure Generation: The initial 3D structure of the this compound molecule is built using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is reached.

  • Vibrational Frequency Analysis: Following a successful geometry optimization, a frequency calculation is performed. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide the theoretical vibrational spectra (IR and Raman).

  • Electronic Property Calculation: From the optimized geometry, various electronic properties are calculated, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the distribution of atomic charges.

cluster_workflow Computational Workflow for this compound Analysis Input 1. Initial this compound Structure Opt 2. Geometry Optimization (DFT/B3LYP) Input->Opt Freq 3. Vibrational Frequency Analysis Opt->Freq Confirm Confirmation of True Minimum (No Imaginary Frequencies) Freq->Confirm Elec 4. Electronic Property Calculation (HOMO, LUMO, Charges) Confirm->Elec Proceed Output 5. Data Analysis and Visualization Elec->Output cluster_fmo Frontier Molecular Orbital Interaction HOMO HOMO (Electron Donor) LUMO LUMO (Electron Acceptor) Energy_Gap Energy Gap (Chemical Stability)

Methodological & Application

Application Notes and Protocols for Iodinated Contrast-Enhanced Micro-CT Imaging in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Micro-computed tomography (micro-CT) is a non-destructive, high-resolution imaging modality essential for preclinical research, providing detailed three-dimensional anatomical information. However, the inherent low soft-tissue contrast in X-ray imaging necessitates the use of contrast agents. Iodinated compounds, such as iodamide and its analogs (e.g., iopamidol, iohexol), are widely used due to their high atomic number, which significantly increases X-ray attenuation.

These application notes provide detailed protocols for the use of iodinated contrast agents for both in vivo and ex vivo micro-CT imaging in murine models. While specific protocols for this compound are less common in recent literature, the following guidelines, based on widely used non-ionic iodinated contrast agents, serve as a robust starting point for developing and optimizing imaging studies.

I. In Vivo Micro-CT Imaging with Iodinated Contrast Agents

In vivo imaging allows for longitudinal studies in the same animal, providing valuable insights into dynamic processes. The choice of administration route and imaging parameters is critical for optimal organ and vascular enhancement.

Experimental Protocol: Intravenous (IV) Administration for Vascular and Organ Imaging

This protocol is suitable for dynamic contrast-enhanced imaging of vasculature and major organs.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (1-2% in oxygen) or another suitable anesthetic.

    • Place a catheter in the lateral tail vein for intravenous administration.

    • Position the animal on the micro-CT scanner bed and secure it to minimize motion artifacts.

  • Contrast Agent Administration:

    • Use a sterile, non-ionic iodinated contrast agent (e.g., iopamidol, iohexol, 300-370 mg I/mL).

    • For dynamic imaging, a continuous infusion is often recommended to maintain a steady-state blood concentration.

    • Administer an initial bolus injection followed by a continuous infusion. For a mouse, a suggested starting infusion rate is 1 mL/hr during the scan.[1]

    • Alternatively, for rapid scans, a single bolus injection can be used, with imaging commencing immediately after injection.

  • Micro-CT Imaging:

    • Acquire a pre-contrast scan before administering the agent.

    • Initiate the post-contrast scan sequence immediately after or during the administration of the contrast agent.

    • Optimal imaging for many soft tissues is often achieved around 15 minutes post-injection.[2]

    • Typical imaging parameters: 70 kVp tube voltage, 114 µA tube current, and a voxel size of approximately 41 µm.[2] Respiratory gating is recommended to reduce motion artifacts.[2]

Experimental Protocol: Intraperitoneal (IP) Administration for Abdominal Organ Imaging

IP administration provides a simpler alternative to IV injection for enhancing abdominal organs.

  • Animal Preparation:

    • Anesthetize the mouse as described for IV administration.

    • Position the animal on the scanner bed.

  • Contrast Agent Administration:

    • Inject the iodinated contrast agent into the peritoneal cavity.

    • A volume of 250 µL has been shown to provide optimal contrast for abdominal organs.[3]

  • Micro-CT Imaging:

    • The optimal time for imaging after IP injection is approximately 15 minutes.[3]

    • This allows for sufficient distribution of the contrast agent within the abdominal cavity to delineate organ margins.[3]

Quantitative Data for In Vivo Imaging
ParameterValueApplicationReference
IV Iohexol Dose 25 µL/gDynamic contrast enhancement[4]
IV Infusion Rate (Mouse) 1 mL/hr (continuous)Brain and liver imaging[1]
IP Injection Volume 125, 250, or 500 µLAbdominal organ imaging[3]
Optimal IP Imaging Time 15 minutes post-injectionAbdominal organ imaging[3]
Iopamidol HU in Left Ventricle ~330 HU (at 15 min)Thoracic imaging[2]

II. Ex Vivo Micro-CT Imaging with Iodinated Contrast Agents

Ex vivo staining of tissues with iodinated solutions allows for exceptionally high-resolution anatomical studies, particularly of complex structures like the brain and heart.

Experimental Protocol: Iodine Staining of Soft Tissues (e.g., Brain, Heart)

This protocol is adapted for fixed tissue specimens.

  • Tissue Preparation:

    • Perfuse the mouse with a fixative such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the organ of interest and continue fixation in 4% PFA overnight.

  • Staining Solution Preparation:

    • Prepare a staining solution using an iodinated contrast agent (e.g., Iopamiron) diluted in PFA or an iodine-potassium iodide solution (Lugol's solution).

    • Concentrations of 60 mg/mL and 150 mg/mL have been used for brain tissue.[5] For heart tissue, a 1.5% iodine-potassium iodide solution in 90% ethanol is effective.[6]

  • Tissue Staining:

    • Immerse the fixed tissue in the staining solution. The volume of the solution should be at least 10 times the volume of the specimen.

    • Incubate at room temperature with gentle agitation. Staining duration depends on tissue size and density, ranging from 48 hours to 14 days.[5][6][7]

  • Micro-CT Imaging:

    • After staining, briefly rinse the specimen in PBS to remove excess surface contrast agent.

    • Place the specimen in a sample holder, ensuring it remains moist to prevent dehydration artifacts.

    • Acquire images at high resolution (e.g., 39 µm³ voxel size).[5]

Quantitative Data for Ex Vivo Imaging
ParameterValueApplicationReference
Brain Staining Concentration 60 mg/mL or 150 mg/mLDifferentiating grey and white matter[5]
Brain Staining Duration 3, 7, or 14 daysMyelin structure detection[5]
Heart Staining Solution 1.5% Iodine-Potassium Iodide in 90% EthanolCardiac structure visualization[6]
Heart Staining Duration 72 hoursMyocardial opacification[6]
Embryo Staining Duration 24 to 72 hoursCardiovascular development[8]

Visualizations

InVivo_Workflow cluster_prep Animal Preparation cluster_admin Contrast Administration cluster_scan Micro-CT Imaging cluster_analysis Data Analysis Anesthesia Anesthetize Mouse Positioning Position on Scanner Bed Anesthesia->Positioning IV Intravenous (IV) IP Intraperitoneal (IP) PreScan Pre-Contrast Scan Positioning->PreScan PostScan Post-Contrast Scan IV->PostScan IP->PostScan PreScan->PostScan Reconstruction 3D Reconstruction PostScan->Reconstruction Quantification Quantitative Analysis Reconstruction->Quantification ExVivo_Workflow Fixation Tissue Fixation (e.g., 4% PFA) Staining Immersion in Iodine Solution Fixation->Staining Washing Rinse with PBS Staining->Washing Imaging Micro-CT Imaging Washing->Imaging Analysis 3D Visualization and Analysis Imaging->Analysis

References

Application Notes and Protocols for Iodamide in Preclinical Vascular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodamide is an iodinated contrast agent that has historically been used in clinical angiography and phlebography for the visualization of vascular structures.[1][2] In preclinical research, contrast-enhanced micro-computed tomography (micro-CT) is a powerful, non-invasive technique for high-resolution, three-dimensional imaging of the vasculature in small animal models. While specific preclinical protocols for this compound are not extensively documented in recent literature, its properties as an iodinated contrast medium suggest its potential utility in this domain. These application notes provide a comprehensive guide to the principles and a generalized protocol for the use of this compound for in vivo micro-CT vascular imaging in rodent models, drawing upon established methodologies for similar small-molecule iodinated contrast agents.

The fundamental principle of using iodinated contrast agents in micro-CT lies in their ability to attenuate X-rays more strongly than soft tissues, thereby enhancing the visibility of blood vessels.[3] The effective application of these agents depends on their physicochemical properties, pharmacokinetics, and the imaging protocol.[2][4]

Physicochemical and Pharmacokinetic Properties

The efficacy and safety of an iodinated contrast agent are largely determined by its physicochemical properties such as iodine concentration, osmolality, and viscosity.[2][4] These factors influence the agent's distribution, tolerability by the animal, and clearance from the body. This compound, like other similar contrast agents, is water-soluble and is expected to be distributed in the extracellular fluid and cleared by the kidneys.[5] The short half-life of small-molecule contrast agents in the bloodstream is a critical consideration for in vivo vascular imaging protocols.[5]

Table 1: General Physicochemical Properties of Iodinated Contrast Agents

PropertyDescriptionSignificance in Preclinical Imaging
Iodine Concentration (mg I/mL) The amount of iodine per unit volume of the contrast medium.Higher concentration generally leads to greater X-ray attenuation and better contrast enhancement.
Osmolality (mOsm/kg H₂O) The concentration of osmotically active particles in the solution.High osmolality can lead to discomfort and adverse physiological effects. Low-osmolality agents are generally better tolerated.
Viscosity (mPa·s at 37°C) The resistance of the fluid to flow.Affects the ease of injection and the distribution within the microvasculature. Lower viscosity is generally preferred for rapid and uniform filling.
Molecular Weight ( g/mol ) The mass of one mole of the substance.Influences the diffusion rate across vessel walls and the rate of renal clearance.
Elimination Half-Life (t½) The time required for the concentration of the agent in the blood to decrease by half.A sufficiently long half-life is necessary to allow for the completion of the imaging scan before the agent is cleared from circulation.

Note: Specific quantitative data for the physicochemical properties of commercially available this compound formulations should be obtained from the manufacturer.

Preclinical Vascular Imaging Workflow

The following diagram illustrates a typical workflow for a preclinical vascular imaging study using an iodinated contrast agent like this compound.

G Experimental Workflow for Preclinical Vascular Imaging cluster_prep Animal Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis animal_prep Anesthetize Animal catheter Place Tail Vein Catheter animal_prep->catheter position Position on Scanner Bed catheter->position pre_scan Acquire Pre-Contrast Scan position->pre_scan injection Administer this compound (IV) pre_scan->injection post_scan Acquire Post-Contrast Scan(s) injection->post_scan reconstruction Image Reconstruction post_scan->reconstruction registration Co-register Pre- & Post-Contrast reconstruction->registration segmentation Vascular Segmentation registration->segmentation quantification Quantitative Analysis segmentation->quantification

Preclinical vascular imaging workflow diagram.

Experimental Protocol: In Vivo Micro-CT Vascular Imaging

This protocol is a generalized guideline and should be optimized based on the specific animal model, micro-CT system, and research objectives.

1. Animal Preparation

  • Anesthetize the animal (e.g., mouse or rat) using a suitable anesthetic agent (e.g., isoflurane).

  • Place a catheter in the lateral tail vein for intravenous administration of the contrast agent.

  • Position the animal on the scanner bed and secure it to minimize motion artifacts. Maintain the animal's body temperature using a heating pad.

2. Pre-Contrast Imaging

  • Acquire a baseline micro-CT scan of the region of interest.

  • Representative Scan Parameters:

    • Tube Voltage: 50-80 kVp (lower kVp enhances iodine contrast)

    • Tube Current: Dependent on the system

    • Integration Time: 200-500 ms

    • Voxel Size: 50-100 µm

    • Respiratory gating is recommended for thoracic and abdominal imaging to reduce motion artifacts.

3. This compound Administration

  • Warm the this compound solution to 37°C to reduce its viscosity.

  • Administer this compound intravenously. A bolus injection followed by a continuous infusion is often recommended to maintain a stable concentration in the blood during the scan.

  • Suggested Dosage (to be optimized):

    • Bolus: 100-150 µL for a 20-25g mouse.

    • Infusion Rate: To be determined based on the clearance rate of this compound and the scan duration.

4. Post-Contrast Imaging

  • Immediately following the bolus injection and initiation of the infusion, acquire one or more post-contrast micro-CT scans using the same parameters as the pre-contrast scan.

  • The timing of the post-contrast scan is critical and should coincide with the peak vascular enhancement.

5. Image Reconstruction and Analysis

  • Reconstruct the pre- and post-contrast image data using the manufacturer's software.

  • Co-register the pre- and post-contrast scans.

  • Perform digital subtraction of the pre-contrast from the post-contrast scan to isolate the enhanced vasculature.

  • Segment the vascular network for quantitative analysis.

Quantitative Data Analysis

Following image acquisition and processing, several quantitative parameters can be extracted to characterize the vasculature.

Table 2: Quantitative Vascular Parameters

ParameterDescription
Relative Blood Volume (rBV) The fraction of the tissue volume occupied by blood vessels.
Vessel Density The number of vessels per unit volume of tissue.
Vessel Size Distribution The distribution of vessel diameters.
Vessel Tortuosity A measure of the convolutedness of the blood vessels.
Vessel Spacing The average distance between vessels.

Note: The values for these parameters will be dependent on the specific animal model and experimental conditions.

Signaling Pathways in Vascular Imaging

In many preclinical studies, vascular imaging is used to assess angiogenesis, the formation of new blood vessels, which is a hallmark of diseases such as cancer. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of this process.

G Simplified VEGF Signaling Pathway in Angiogenesis cluster_ec Endothelial Cell VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Proliferation Proliferation PLCg->Proliferation Migration Migration PLCg->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO NO eNOS->NO Permeability Permeability NO->Permeability

References

Application Notes and Protocols for Iodamide Administration in Animal Hysterosalpingography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of iodamide and other water-soluble iodinated contrast agents for hysterosalpingography (HSG) in common animal models. The following information is intended to serve as a guide for researchers in reproductive biology and drug development.

Overview of Hysterosalpingography in Animal Models

Hysterosalpingography (HSG) is a radiographic technique used to visualize the uterine cavity and fallopian tubes. In animal studies, it is a valuable tool for assessing reproductive tract anatomy, evaluating the effects of developmental drugs on reproductive organs, and diagnosing causes of infertility. The procedure involves the transcervical infusion of a radio-opaque contrast agent, such as this compound, followed by fluoroscopic or radiographic imaging.

Quantitative Data Summary

The following tables summarize key quantitative parameters for hysterosalpingography in various animal models based on available literature. It is important to note that while the focus is on this compound, specific data for this agent is not always available. In such cases, data for other water-soluble iodinated contrast agents are provided as a reference.

Table 1: Anesthesia Protocols for Hysterosalpingography

Animal ModelAnesthetic AgentsDosageRoute of Administration
Rat Ketamine / XylazineKetamine: 75 mg/kg; Xylazine: 10 mg/kg[1]Intraperitoneal (IP)
Isoflurane3-5% for induction; 1-2.5% for maintenance[1]Inhalation
Dog Ketamine / XylazineNot specified, used for sedation[2]Intramuscular (IM)[2]
Propofol (for induction)1.0 mg/kg slowly, then 0.5 mg/kg increments[3]Intravenous (IV)[3]
Rabbit Ketamine / MidazolamKetamine: 25 mg/kg; Midazolam: 0.05-2 mg/kg[4]Intramuscular (IM)[4]
Alfaxalone (for induction)3-5 mg/kg[4]Intravenous (IV) or Intramuscular (IM)[4]

Table 2: Contrast Agent Administration Parameters

Animal ModelContrast AgentConcentrationVolume
Rat Iohexol350 mg Iodine/mL[5]1-2 mL[5]
Dog Visipaque 320320 mg Iodine/mL4-6.5 mL[2]
Rabbit Iothalamate meglumine*30% or 60% solutionNot specified

Note: Data for this compound is limited; values for other water-soluble iodinated contrast agents are provided as a reference.

Experimental Protocols

The following are detailed protocols for performing hysterosalpingography in rat, canine, and rabbit models.

Hysterosalpingography Protocol for Rats

3.1.1 Materials

  • Anesthesia machine with isoflurane or injectable anesthetics (Ketamine/Xylazine)

  • Heating pad to maintain body temperature

  • Small animal speculum or otoscope cone

  • Flexible catheter (e.g., 22-24 gauge intravenous catheter with the needle removed)

  • This compound or other water-soluble iodinated contrast agent (e.g., Iohexol)

  • 1 mL syringe

  • Fluoroscopy or digital X-ray system

  • Gauze and antiseptic solution

3.1.2 Procedure

  • Animal Preparation: Anesthetize the rat using either isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail.[1] Place the anesthetized animal in dorsal recumbency on a heating pad.

  • Cervical Visualization: Gently insert a small animal speculum or a modified otoscope cone into the vagina to visualize the cervix.

  • Catheter Insertion: Carefully introduce a flexible catheter through the cervix into the uterine body.

  • Contrast Administration: Attach a 1 mL syringe containing 1-2 mL of the contrast agent to the catheter.[5] Inject the contrast medium slowly and steadily.

  • Imaging: Acquire radiographic or fluoroscopic images during and after the injection to visualize the uterine horns and fallopian tubes. Look for the spillage of contrast into the peritoneal cavity, which indicates tubal patency.

  • Post-Procedure Care: After imaging, gently remove the catheter and speculum. Allow the rat to recover from anesthesia on a heating pad under observation.

Hysterosalpingography Protocol for Dogs

3.2.1 Materials

  • Sedatives (e.g., Ketamine/Xylazine) or general anesthesia as required

  • Vaginal speculum

  • Flexible urinary catheter or a specialized HSG catheter

  • This compound or other non-ionic, water-soluble contrast agent (e.g., Visipaque 320)

  • 10 mL syringe

  • Radiographic or fluoroscopic equipment

  • Antiseptic solution and sterile lubricant

3.2.2 Procedure

  • Animal Preparation: Sedate the dog using an appropriate protocol.[2] Place the animal in lateral or dorsal recumbency.

  • Cervical Catheterization: Insert a sterile, lubricated speculum into the vagina to visualize the cervix. Under guidance, gently insert a flexible catheter into the cervical os.[2] Radiographic guidance may be beneficial for accurate placement.[2]

  • Contrast Administration: Administer 4-6.5 mL of the contrast agent through the catheter.[2] The volume may vary depending on the size of the dog.

  • Imaging: Obtain lateral and ventrodorsal radiographs to visualize the uterine horns and fallopian tubes.[2] The position of the dog can influence the filling of the uterine horns.[2]

  • Post-Procedure Care: After the procedure, remove the catheter and allow the dog to recover from sedation under monitoring.

Hysterosalpingography Protocol for Rabbits

3.3.1 Materials

  • Injectable anesthetics (e.g., Ketamine/Midazolam)

  • Heating pad

  • Small animal endoscope or speculum

  • Fine, flexible catheter

  • This compound or other water-soluble iodinated contrast agent

  • Syringe (volume dependent on rabbit size)

  • X-ray or fluoroscopy machine

  • Antiseptic solution

3.3.2 Procedure

  • Animal Preparation: Anesthetize the rabbit with an appropriate injectable anesthetic protocol.[4] Place the animal in dorsal recumbency on a heating pad.

  • Cervical Visualization and Catheterization: Use a small endoscope or speculum to visualize the cervix. Carefully guide a fine, flexible catheter into the cervical opening.

  • Contrast Administration: Slowly inject the water-soluble contrast agent. The volume will depend on the size of the rabbit and should be sufficient to fill the uterine horns and oviducts.

  • Imaging: Perform fluoroscopy or take a series of radiographs to observe the flow of the contrast medium through the reproductive tract and its potential spillage into the peritoneal cavity.

  • Post-Procedure Care: After imaging, gently remove the instruments and monitor the rabbit during its recovery from anesthesia.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the hysterosalpingography procedures described above.

HSG_Workflow_Rat cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Recovery Anesthesia Anesthetize Rat (e.g., Isoflurane or Ketamine/Xylazine) Positioning Position in Dorsal Recumbency on Heating Pad Anesthesia->Positioning Cervix_Vis Visualize Cervix (Speculum/Otoscope Cone) Positioning->Cervix_Vis Catheterize Insert Flexible Catheter into Uterus Cervix_Vis->Catheterize Inject Inject 1-2 mL This compound Solution Catheterize->Inject Imaging Acquire Radiographic/ Fluoroscopic Images Inject->Imaging Recovery Remove Catheter & Monitor Recovery Imaging->Recovery

Caption: Workflow for Hysterosalpingography in a Rat Model.

HSG_Workflow_Dog cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Recovery Sedation Sedate Dog (e.g., Ketamine/Xylazine) Positioning Position in Lateral or Dorsal Recumbency Sedation->Positioning Cervix_Vis Visualize Cervix (Speculum) Positioning->Cervix_Vis Catheterize Insert Flexible Catheter (Radiographic Guidance Optional) Cervix_Vis->Catheterize Inject Inject 4-6.5 mL This compound Solution Catheterize->Inject Imaging Obtain Lateral & Ventrodorsal Radiographs Inject->Imaging Recovery Remove Catheter & Monitor Recovery from Sedation Imaging->Recovery

Caption: Workflow for Hysterosalpingography in a Canine Model.

HSG_Workflow_Rabbit cluster_prep Preparation cluster_procedure Procedure cluster_imaging Imaging & Recovery Anesthesia Anesthetize Rabbit (e.g., Ketamine/Midazolam) Positioning Position in Dorsal Recumbency on Heating Pad Anesthesia->Positioning Cervix_Vis Visualize Cervix (Endoscope/Speculum) Positioning->Cervix_Vis Catheterize Insert Fine, Flexible Catheter Cervix_Vis->Catheterize Inject Inject this compound Solution (Volume Varies) Catheterize->Inject Imaging Perform Fluoroscopy or Acquire Radiographs Inject->Imaging Recovery Remove Instruments & Monitor Recovery Imaging->Recovery

Caption: Workflow for Hysterosalpingography in a Rabbit Model.

References

Application Notes and Protocols for Optimizing Iodamide Concentration in Soft Tissue Contrast Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine-based contrast agents are indispensable for enhancing the visualization of soft tissues in X-ray micro-computed tomography (micro-CT). These agents work by increasing the attenuation of X-rays in the tissue, thereby improving the contrast between different soft tissue types that would otherwise be indistinguishable. Iodamide and similar non-ionic, water-soluble iodinated compounds are effective for this purpose due to their high density of iodine atoms and ability to perfuse tissues.

These application notes provide a comprehensive guide to optimizing the concentration of this compound-like contrast agents for ex vivo soft tissue staining. The protocols are based on established methods using analogous iodine-based agents such as iohexol and Lugol's solution (iodine-potassium iodide), providing a robust starting point for adaptation to specific research needs.

Data Presentation: Quantitative Comparison of Iodine-Based Contrast Agents

The following table summarizes quantitative data from various studies on the use of iodine-based contrast agents for soft tissue enhancement. This data can guide the initial selection of concentration and staining times for your specific application.

Contrast AgentConcentrationIncubation TimeTissue TypeKey Findings & Imaging Outcomes
Iohexol 240 mgI/mL1 hourAtherosclerotic porcine coronary arteriesSufficient to delineate tissue constructs and eliminate diffusion distribution profiles.[1][2]
Lugol's Solution 0.3% (w/v)48 hoursRat peripheral nerve graftsProvided good results for 3D visualization of the regenerating nerve.[3]
Lugol's Solution 0.3% (w/v)24 hoursRat peripheral nerve regeneration modelYielded good results for visualizing the regenerating nerve inside a silk fibroin tube.[3][4][5][6]
Lugol's Solution 0.15% (w/v) x 272 hours eachMouse hindlimbsUsed in a double staining protocol for tissues with varying compositions.[3]
Lugol's Solution 5% (w/v)12-24+ hoursGeneral soft tissuesEffective for general staining, with time dependent on tissue size and density.[7]
Iopamidol/Lipiodol Liposomes 190 mg I/kg (in vivo)N/ARat liver, spleen, aorta, kidneyDemonstrated significant and prolonged contrast enhancement in the liver and spleen compared to free iopamidol solution.[8]
Iodinated Nanoparticles VariesN/A (in vivo)Mouse tissuesShowed longer retention times and sustained contrast enhancement compared to micro-iodine solutions.

Experimental Protocols

This section details a generalized protocol for ex vivo soft tissue staining using an this compound-based contrast agent. This should be considered a starting point, and optimization is crucial for each specific tissue type and size.

Protocol 1: General Staining of Soft Tissues

1. Tissue Preparation and Fixation:

  • Tissue Excision: Carefully excise the tissue of interest, minimizing mechanical damage. The thickness of the tissue will significantly impact the required staining time.

  • Fixation: Immediately immerse the tissue in a suitable fixative, such as 4% paraformaldehyde (PFA) or 10% neutral buffered formalin (NBF). The volume of the fixative should be at least 10 times the volume of the tissue.

  • Fixation Duration: Fix the tissue for 24-48 hours at 4°C. The duration may need to be adjusted based on the size and type of the tissue.

  • Washing: Following fixation, thoroughly wash the tissue in phosphate-buffered saline (PBS) or distilled water to remove any residual fixative. This is a critical step as residual fixative can interfere with the staining process. Perform several changes of the washing solution over a 24-hour period.

2. Preparation of Staining Solution:

  • Stock Solution: Prepare a stock solution of the iodinated contrast agent (e.g., 10% w/v). For powdered agents, dissolve the appropriate amount in distilled water. Gentle heating and stirring may be necessary to ensure complete dissolution.

  • Working Solution: Dilute the stock solution with distilled water to the desired working concentration. For initial experiments, a concentration range of 1-5% (w/v) is recommended. The optimal concentration will depend on the tissue type, with denser tissues potentially requiring higher concentrations.

3. Staining Procedure:

  • Immersion: Place the fixed and washed tissue in a sufficient volume of the working staining solution to ensure it is fully submerged. Use a container that can be sealed to prevent evaporation.

  • Incubation: Incubate the tissue at room temperature on a gentle shaker or rocker. This will facilitate the even diffusion of the staining agent throughout the tissue.

  • Incubation Time: The incubation time can range from several hours to several days, depending on the size and density of the tissue, as well as the concentration of the staining solution. It is recommended to perform a time-course experiment to determine the optimal staining duration for your specific sample.

4. Post-Staining Processing:

  • Washing: After staining, wash the tissue in several changes of distilled water or 70% ethanol to remove excess, unbound contrast agent from the surface.

  • De-staining (Optional): If over-staining occurs, the tissue can be partially de-stained. This can be achieved by immersing the tissue in a solution of 3% sodium thiosulfate until the desired level of contrast is reached.

  • Storage and Mounting: The stained tissue can be stored in 70% ethanol. For micro-CT scanning, mount the sample in a manner that prevents movement and dehydration during the scan. This can be achieved by placing the sample in a tube filled with 70% ethanol or embedding it in agarose gel.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for optimizing this compound concentration for soft tissue contrast enhancement.

experimental_workflow cluster_prep Tissue Preparation cluster_staining Staining Optimization cluster_imaging Imaging & Analysis cluster_decision Optimization Loop cluster_final Final Protocol TissueExcision Tissue Excision Fixation Fixation (e.g., 4% PFA) TissueExcision->Fixation Washing_pre Washing (PBS) Fixation->Washing_pre PrepStain Prepare Staining Solutions (Varying Concentrations) Washing_pre->PrepStain Staining Incubation (Varying Durations) PrepStain->Staining Washing_post Post-Stain Washing Staining->Washing_post MicroCT Micro-CT Scanning Washing_post->MicroCT Analysis Image Analysis (Contrast Measurement) MicroCT->Analysis Decision Optimal Contrast? Analysis->Decision Decision->PrepStain No FinalProtocol Finalized Protocol Decision->FinalProtocol Yes

A generalized workflow for optimizing this compound concentration for soft tissue contrast enhancement.

Logical Relationship for Protocol Adaptation

The selection of optimal staining parameters is a multi-faceted decision process. The following diagram illustrates the logical relationships between key experimental variables.

logical_relationship cluster_inputs Input Variables cluster_parameters Experimental Parameters to Optimize cluster_output Outcome TissueType Tissue Type & Density Concentration This compound Concentration TissueType->Concentration IncubationTime Incubation Time TissueType->IncubationTime TissueSize Tissue Size & Thickness TissueSize->IncubationTime DesiredContrast Desired Contrast Level DesiredContrast->Concentration OptimalStaining Optimal Staining Concentration->OptimalStaining IncubationTime->OptimalStaining

Logical relationships for adapting the staining protocol based on sample characteristics.

References

Application Notes and Protocols for Iodamide as a Contrast Agent in In Vitro Flow Phantom Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodamide is an iodinated, ionic, monomeric contrast agent that has historically been used for various radiological examinations. While its clinical use has become less common with the advent of non-ionic agents, its properties may still be of interest for in vitro research, particularly in the context of flow phantom studies. These studies are crucial for the development and validation of new imaging techniques, medical devices, and for understanding the fluid dynamics of contrast enhancement in a controlled environment.

This document provides detailed application notes and protocols for the use of this compound as a contrast agent in in vitro flow phantom studies. Due to the limited availability of recent, specific data on this compound, the physicochemical properties presented herein are based on estimations from closely related ionic, monomeric contrast agents such as iothalamate meglumine. Researchers should consider these as representative values and, if possible, perform their own characterizations.

Physicochemical Properties of this compound Solutions

The performance of a contrast agent in flow phantom studies is critically dependent on its physical and chemical properties. These include iodine concentration, viscosity, density, and osmolality, all of which influence the flow dynamics and X-ray attenuation. The following tables summarize the estimated properties of this compound solutions at various concentrations.

Disclaimer: The following data is estimated based on the properties of similar ionic, monomeric contrast agents due to the lack of readily available, specific data for this compound.

Iodine Concentration (mg I/mL)Estimated this compound Meglumine Concentration (mg/mL)Estimated Viscosity at 25°C (mPa·s)Estimated Viscosity at 37°C (mPa·s)Estimated Density at 25°C (g/mL)Estimated Osmolality (mOsm/kg H₂O)
140300~2.5~1.8~1.16~800
200430~4.0~2.8~1.24~1100
280600~8.0~5.5~1.32~1500
370780~15.0~10.0~1.41~2100

Experimental Protocols

Preparation of this compound Solutions

Objective: To prepare stable this compound solutions of varying concentrations for use in flow phantom studies.

Materials:

  • This compound meglumine salt (powder)

  • Distilled or deionized water

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Weighing scale

  • Filtration system (e.g., 0.22 µm filter)

Protocol:

  • Calculate the required mass of this compound meglumine powder to achieve the desired iodine concentration.

  • Weigh the calculated amount of this compound powder and transfer it to a volumetric flask of the appropriate size.

  • Add approximately 80% of the final volume of distilled water to the flask.

  • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

  • Stir the solution until the this compound powder is completely dissolved. This may take some time, and gentle heating (not exceeding 40°C) can be applied to expedite the process.

  • Once dissolved, allow the solution to cool to room temperature.

  • Add distilled water to the flask to reach the final volume mark.

  • Stopper the flask and invert it several times to ensure homogeneity.

  • For applications requiring sterile solutions, filter the prepared solution through a 0.22 µm filter into a sterile container.

  • Label the container with the this compound concentration, date of preparation, and batch number.

Preparation of Blood-Mimicking Fluid (BMF)

Objective: To prepare a fluid that mimics the physical and acoustic properties of blood for use in the flow phantom.

Materials:

  • Distilled water

  • Glycerol

  • Dextran (for viscosity adjustment)

  • Nylon scattering particles (e.g., Orgasol)

  • Surfactant (e.g., Synperonic N)

  • Beakers

  • Magnetic stirrer and stir bars

Protocol:

  • Prepare the base fluid by mixing distilled water and glycerol. A common ratio is approximately 90% water and 10% glycerol by weight, but this can be adjusted to achieve the desired viscosity and speed of sound.[1]

  • Slowly add Dextran to the water-glycerol mixture while stirring to increase the viscosity to match that of blood (approximately 3-4 mPa·s at 37°C).[1]

  • In a separate container, wet the nylon scattering particles with a small amount of surfactant. This prevents clumping when added to the base fluid.

  • Gradually add the wetted scattering particles to the base fluid while stirring continuously. The concentration of particles should be around 1-2% by weight.[1]

  • Continue stirring until the particles are evenly dispersed throughout the fluid.

  • Degas the BMF before use to prevent the formation of air bubbles in the flow phantom. This can be done by placing the fluid in a vacuum chamber or by letting it stand for several hours.

In Vitro Flow Phantom Experimental Setup and Procedure

Objective: To simulate physiological flow conditions and acquire images to evaluate the contrast enhancement characteristics of this compound.

Materials:

  • Flow phantom (with vessel-mimicking conduits)

  • Pulsatile or steady flow pump

  • Reservoir for BMF

  • Contrast injector pump

  • Prepared this compound solutions

  • Prepared Blood-Mimicking Fluid (BMF)

  • Imaging system (e.g., CT scanner, X-ray angiography system)

  • Connecting tubing

  • Pressure and flow rate sensors (optional)

Protocol:

  • System Assembly:

    • Connect the BMF reservoir to the pump and the pump to the inlet of the flow phantom.

    • Connect the outlet of the phantom back to the reservoir to create a closed loop.

    • Connect the contrast injector pump to an injection port on the tubing, preferably close to the phantom's inlet.

  • System Priming:

    • Fill the reservoir with the prepared BMF.

    • Run the pump at a low flow rate to circulate the BMF through the entire system, ensuring all air bubbles are purged from the tubing and the phantom.

  • Experimental Parameters Setup:

    • Set the pump to the desired flow rate (e.g., to simulate arterial or venous flow).

    • Program the contrast injector with the desired injection volume and flow rate of the this compound solution.

    • Configure the imaging system with the appropriate acquisition parameters (e.g., kVp, mAs for CT).

  • Data Acquisition:

    • Start the circulation of the BMF through the phantom.

    • Initiate the imaging sequence.

    • Trigger the contrast injector to deliver the this compound bolus into the flowing BMF.

    • Acquire a series of images to capture the inflow, peak enhancement, and washout of the contrast agent.

  • Post-processing and Analysis:

    • Analyze the acquired images to measure parameters such as time to peak enhancement, peak enhancement (in Hounsfield Units for CT), and the width of the contrast bolus.

    • Compare the results for different this compound concentrations and flow rates.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_setup Experimental Setup cluster_acq Data Acquisition cluster_analysis Analysis prep_this compound Prepare this compound Solutions assemble_system Assemble Flow Phantom System prep_this compound->assemble_system prep_bmf Prepare Blood- Mimicking Fluid prep_bmf->assemble_system prime_system Prime System with BMF assemble_system->prime_system set_params Set Experimental Parameters prime_system->set_params start_flow Start BMF Circulation set_params->start_flow start_imaging Initiate Imaging Sequence start_flow->start_imaging inject_contrast Inject this compound Bolus start_imaging->inject_contrast analyze_images Analyze Acquired Images inject_contrast->analyze_images compare_results Compare Results analyze_images->compare_results

Caption: Experimental workflow for in vitro flow phantom studies using this compound.

logical_relationship cluster_properties This compound Properties cluster_params Experimental Parameters cluster_outcomes Study Outcomes iodine_conc Iodine Concentration contrast_enhancement Contrast Enhancement (e.g., HU) iodine_conc->contrast_enhancement viscosity Viscosity flow_dynamics Flow Dynamics viscosity->flow_dynamics density Density density->flow_dynamics osmolality Osmolality osmolality->flow_dynamics flow_rate Flow Rate flow_rate->flow_dynamics injection_rate Injection Rate injection_rate->contrast_enhancement imaging_params Imaging Parameters image_quality Image Quality imaging_params->image_quality contrast_enhancement->image_quality flow_dynamics->contrast_enhancement

Caption: Logical relationships between this compound properties, experimental parameters, and study outcomes.

References

Application Notes and Protocols for Iodamide-Enhanced Angiography in Rabbit Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

The following tables summarize key quantitative parameters for consideration when planning and executing iodamide-enhanced angiography in rabbits. These values are derived from studies using various iodinated contrast agents and should be adapted and optimized for specific experimental needs.

Table 1: Rabbit Model and Anesthetic Agents

ParameterValueReference
Animal Model New Zealand White Rabbit[1][2][3]
Weight Range 2.5 - 3.5 kg[3][4]
Anesthesia Ketamine (35 mg/kg) + Xylazine (5 mg/kg)[5]
Isoflurane (1-3% for maintenance)[5]
Analgesia Buprenorphine (0.01 - 0.05 mg/kg)[5]

Table 2: this compound and Angiography Parameters (Synthesized)

ParameterValueRationale/Reference
Contrast Agent This compound MeglumineN/A
Iodine Concentration 300 mg I/mL (typical concentration)Based on similar contrast agents[4][6]
Dosage 1.0 - 2.0 mL/kgAdapted from various contrast agent studies[7][8]
Administration Route Intravenous (IV) via marginal ear vein or femoral artery/vein[2]
Injection Rate 1-2 mL/s (for bolus injections)[4]
Imaging System Digital Subtraction Angiography (DSA)[2]
X-ray Tube Potential 120 kVp[9][10]
Tube Current 160 mA (reference)[9]
Acquisition Rate 1-4 frames per secondGeneral angiography practice

Experimental Protocols

I. Animal Preparation
  • Acclimatization: Allow rabbits to acclimate to the facility for at least 7 days prior to the procedure.

  • Fasting: Fast the rabbit for 4-6 hours before anesthesia to reduce the risk of aspiration, but do not withhold water.

  • Anesthesia and Analgesia:

    • Administer a pre-anesthetic analgesic such as buprenorphine (0.01–0.05 mg/kg, SQ).

    • Induce anesthesia with an intramuscular injection of ketamine (35 mg/kg) and xylazine (5 mg/kg).[5]

    • Maintain anesthesia with isoflurane (1-3%) delivered via a face mask or endotracheal tube.

  • Catheter Placement:

    • Marginal Ear Vein: For general venous access and systemic contrast administration, place a 22-24 gauge catheter in the marginal ear vein.

    • Femoral Artery/Vein: For selective angiography, surgically expose the femoral artery and vein in the groin area.[2] Using the Seldinger technique, insert an appropriately sized catheter (e.g., 4 Fr) into the desired vessel.[2]

  • Physiological Monitoring: Continuously monitor heart rate, respiratory rate, and body temperature throughout the procedure.

II. This compound-Enhanced Angiography Procedure
  • Positioning: Place the anesthetized rabbit on the imaging table in the desired orientation (e.g., dorsal recumbency).

  • Scout Image: Acquire a scout image (a plain radiograph without contrast) of the region of interest.

  • Contrast Administration:

    • Prepare a syringe with the calculated dose of this compound Meglumine.

    • For a bolus injection, rapidly administer the contrast agent at a rate of 1-2 mL/s.[4] The total volume will depend on the specific vascular territory being imaged and the rabbit's weight. A starting point of 1-2 mL may be sufficient for initial visualization.[4]

  • Image Acquisition:

    • Begin image acquisition (DSA sequence) just before the contrast injection and continue until the vascular structure of interest is fully opacified and the contrast begins to wash out.

    • Typical imaging parameters may include a tube potential of 120 kVp and a reference tube current of 160 mA.[9][10]

  • Post-Processing: Use the angiography system's software to perform digital subtraction, which removes the background structures (like bones) and enhances the visualization of the contrast-filled vessels.

III. Post-Procedure Care
  • Catheter Removal and Hemostasis:

    • After the final angiogram, carefully remove the catheter.

    • Apply firm manual pressure to the puncture site for 5-10 minutes to ensure hemostasis.[2] For arterial access, surgical closure may be necessary.[2]

  • Recovery:

    • Monitor the rabbit closely during recovery from anesthesia.

    • Provide a warm and quiet environment.

    • Administer post-procedural analgesics as needed.

  • Hydration: Ensure the rabbit has free access to water to aid in the renal clearance of the contrast agent. The plasma half-life of similar iodinated contrast agents in rabbits is approximately 45 minutes.[11]

Visualizations

Iodamide_Angiography_Workflow A Animal Preparation (Fasting, Anesthesia) B Catheter Placement (Ear Vein or Femoral Artery) A->B C Positioning & Scout Image B->C D This compound Injection C->D E DSA Image Acquisition D->E F Image Post-Processing (Subtraction) E->F G Post-Procedure Care (Recovery, Monitoring) E->G H Data Analysis F->H

Caption: Experimental workflow for this compound-enhanced angiography in a rabbit model.

Iodamide_Visualization_Principle cluster_0 Pre-Contrast cluster_1 Post-Iodamide Injection A X-ray Beam B Rabbit Vasculature (Blood-filled) A->B Passes through C Low X-ray Attenuation B->C Results in G Enhanced Vessel Visualization on Angiogram C->G D X-ray Beam E Vasculature with this compound (High Atomic Number) D->E Passes through F High X-ray Attenuation E->F Results in F->G Leads to

Caption: Principle of iodinated contrast enhancement for angiography.

References

Application Notes & Protocols: Quantitative Analysis of Iodamide Perfusion in Tumor Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The evaluation of tumor vascularity and perfusion is critical in oncology research and drug development. Dynamic contrast-enhanced computed tomography (CT) is a powerful, non-invasive imaging technique that provides quantitative insights into the hemodynamic characteristics of tumor microenvironments. This document provides detailed application notes and protocols for the quantitative analysis of tumor perfusion in preclinical xenograft models using iodinated contrast agents. While the term "iodamide" is used, the principles and protocols described are broadly applicable to commonly used non-ionic, low-osmolar iodinated contrast agents such as Iohexol and Iodixanol, which are frequently utilized in preclinical perfusion studies.

Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer and a key target for many anti-cancer therapies.[1] Perfusion CT allows for the in vivo assessment of physiological parameters that reflect tumor biology, including blood flow, blood volume, and vessel permeability.[1][2] These measurements can serve as biomarkers for tumor characterization, early assessment of treatment response, and for understanding the mechanisms of drug action.

Experimental Protocols

Animal Model Preparation

A robust and reproducible tumor xenograft model is fundamental for accurate perfusion studies.

Protocol:

  • Cell Culture: Culture human cancer cells (e.g., MDA-MB-231 for breast cancer, U87 for glioblastoma) under sterile conditions in the recommended growth medium supplemented with fetal bovine serum and antibiotics.

  • Cell Harvesting: When cells reach 80-90% confluency, detach them using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer or automated cell counter.

  • Xenograft Implantation:

    • Anesthetize immunocompromised mice or rats (e.g., athymic nude mice) using an appropriate anesthetic regimen (e.g., isoflurane inhalation).

    • Subcutaneously inject a suspension of 1 x 10^6 to 10 x 10^6 tumor cells in a volume of 100-200 µL of a 1:1 mixture of sterile PBS or serum-free media and Matrigel into the flank of the animal.[3]

    • The use of Matrigel helps in the formation of solid tumors.[3]

  • Tumor Growth Monitoring:

    • Monitor the animals regularly for tumor growth.

    • Measure tumor dimensions using calipers and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[4]

    • Initiate imaging studies when tumors reach a predetermined size, typically between 100-500 mm³.

CT Perfusion Imaging Protocol

The following protocol is a generalized procedure for dynamic contrast-enhanced CT imaging of tumor xenografts.

Protocol:

  • Animal Preparation:

    • Anesthetize the tumor-bearing animal.

    • Place a catheter in the tail vein for intravenous administration of the contrast agent.

    • Position the animal on the CT scanner bed, ensuring the tumor is within the scanning field of view.

  • Pre-Contrast Imaging:

    • Acquire a non-contrast CT scan of the tumor region to serve as a baseline.[1]

  • Dynamic Contrast-Enhanced Scanning:

    • Initiate the dynamic scanning sequence.

    • Administer a bolus injection of an iodinated contrast agent (e.g., Iohexol, 300 mg Iodine/kg body weight) through the tail vein catheter.[5] The injection should be rapid (e.g., >4 ml/s) to ensure a sharp bolus.[6]

    • Continuously acquire images of the tumor region for a total scan time of 30-60 seconds to capture the first pass of the contrast agent.[7]

    • The temporal resolution should be high, with an interscan delay of 1 second or less.[6][7]

  • Post-Processing and Data Analysis:

    • Transfer the acquired dynamic CT images to a workstation with perfusion analysis software.

    • Define regions of interest (ROIs) on the tumor tissue and a major feeding artery (e.g., aorta) to obtain the arterial input function (AIF).

    • The software will generate time-attenuation curves for the tissue and the artery.

    • Apply a kinetic model, such as the deconvolution method, to the data to generate parametric maps and quantitative values for perfusion parameters.[1][7]

Quantitative Data Presentation

The primary outputs of a perfusion CT study are quantitative parameters that describe the hemodynamics of the tumor vasculature. These parameters should be summarized in a clear and structured format for easy comparison between different treatment groups or time points.

Perfusion ParameterAbbreviationUnitDescription
Blood Flow BFmL/100 g/min Represents the rate of blood delivery to the tumor tissue.
Blood Volume BVmL/100 gThe total volume of blood within the tumor vasculature.
Mean Transit Time MTTsecondsThe average time it takes for blood to pass through the tumor's vascular network.
Permeability Surface Area Product PSmL/100 g/min Reflects the rate of leakage of the contrast agent from the blood vessels into the interstitial space, indicating vessel permeability.

Visualizations

Experimental Workflow

G cluster_preclinical_model Preclinical Model Preparation cluster_imaging CT Perfusion Imaging cluster_analysis Data Analysis cell_culture Tumor Cell Culture xenograft Xenograft Implantation cell_culture->xenograft tumor_growth Tumor Growth Monitoring xenograft->tumor_growth animal_prep Animal Anesthesia & Catheterization tumor_growth->animal_prep pre_contrast Pre-Contrast Scan animal_prep->pre_contrast dynamic_scan Dynamic Contrast-Enhanced Scan pre_contrast->dynamic_scan roi ROI Selection (Tumor & Artery) dynamic_scan->roi kinetic_modeling Kinetic Modeling (Deconvolution) roi->kinetic_modeling quantification Quantification of Perfusion Parameters kinetic_modeling->quantification

Caption: Workflow for quantitative perfusion analysis in tumor xenografts.

Signaling Pathways Modulated by Iodinated Contrast Media

Iodinated contrast media have been reported to modulate cellular signaling pathways involved in cell proliferation and apoptosis.[8]

G cluster_pathways Cellular Signaling Pathways cluster_proliferation Proliferation Pathways cluster_apoptosis Apoptosis Pathways icm Iodinated Contrast Media erk ERK icm->erk mtor mTOR icm->mtor p38 p38 icm->p38 jnk JNK icm->jnk proliferation Decreased Cell Proliferation erk->proliferation mtor->proliferation apoptosis Induction of Apoptosis p38->apoptosis jnk->apoptosis

Caption: Modulation of cell signaling by iodinated contrast media.

References

Application Notes and Protocols: Iodamide for High-Resolution Ex Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-resolution ex vivo imaging, particularly micro-computed tomography (micro-CT), is a cornerstone of preclinical research, offering detailed three-dimensional anatomical information. However, the inherent low X-ray attenuation of soft tissues necessitates the use of contrast-enhancing agents. Iodinated compounds are widely employed for this purpose due to the high atomic number of iodine, which significantly increases X-ray absorption.

Principle of Operation

Iodamide, as a non-ionic, water-soluble iodinated contrast agent, enhances the contrast of soft tissues for micro-CT imaging through the principle of X-ray attenuation. When a tissue specimen is immersed in an this compound solution, the agent diffuses into the tissue. The iodine atoms within the this compound molecules absorb X-rays more effectively than the surrounding tissue, increasing the radiodensity of the stained structures. This differential attenuation between stained and unstained or less-stained tissues allows for clear visualization and segmentation of anatomical details in the resulting 3D micro-CT images. The diffusion and final concentration of this compound within the tissue are dependent on factors such as the concentration of the staining solution, incubation time, tissue type, and specimen size.

Data Presentation: Comparative Quantitative Data of Iodine-Based Contrast Agents

Due to the lack of specific quantitative data for this compound in ex vivo imaging, this table summarizes typical performance metrics for other commonly used non-ionic iodinated contrast agents to provide an expected performance baseline.

ParameterIohexolIobitridolLugol's Solution (Iodine-Potassium Iodide)Expected Performance for this compound
Typical Concentration Range 60 - 300 mg I/mL[1]60 - 150 mg I/mL[2]0.3% - 1.5%[3][4]60 - 300 mg I/mL (Hypothesized)
Typical Staining Time 1 hour - 14 days[1]3 - 14 days[2]24 hours - several days[3]Dependent on tissue, likely hours to days
Image Resolution Achieved Down to 39 μm³[1]High-resolution micro-CTHigh-resolution micro-CTHigh-resolution micro-CT
Key Advantages Reversible staining, good tissue penetration[5]Good safety profile, water-soluble[2]Low cost, simple to prepare[3]Likely good safety profile as a non-ionic agent
Potential Disadvantages Longer staining times may be required for dense tissue[5]Limited published ex vivo protocolsCan cause tissue shrinkage[3]Lack of established protocols, potential for tissue shrinkage

Experimental Protocols

The following protocols are adapted from methodologies for other non-ionic iodinated contrast agents and can be used as a starting point for developing an this compound-based staining procedure. Optimization for your specific tissue type and imaging system is critical.

Protocol 1: General Staining of Soft Tissues with this compound for Micro-CT

Objective: To enhance the contrast of soft tissue specimens for high-resolution micro-CT imaging.

Materials:

  • Fixed tissue specimen

  • This compound solution (prepare desired concentration, e.g., 150 mg I/mL)

  • Phosphate-buffered saline (PBS) or 70% ethanol

  • Specimen container

  • Gentle shaker/rocker (optional)

Procedure:

  • Fixation:

    • Fix the tissue specimen in 10% neutral buffered formalin or 4% paraformaldehyde for a duration appropriate to the tissue size and type (typically 24-48 hours).

  • Washing:

    • Thoroughly wash the specimen in PBS or 70% ethanol to remove the fixative. Perform several changes of the washing solution over 24 hours.

  • Staining Solution Preparation:

    • Prepare the desired concentration of this compound solution by diluting a stock solution with PBS or distilled water. Starting with concentrations of 60 mg I/mL and 150 mg I/mL is recommended for initial optimization.[2]

  • Staining:

    • Immerse the washed specimen in the this compound staining solution in a sealed container. Ensure the volume of the solution is sufficient to completely submerge the specimen (a volume ratio of at least 10:1 solution to specimen is recommended).

    • Incubate at room temperature. Staining duration will vary based on tissue size and density. A starting point of 24-72 hours is suggested. For denser or larger tissues, longer incubation times (e.g., 7-14 days) may be necessary.[1][2]

    • Gentle agitation during incubation can improve diffusion.

  • Pre-Imaging Wash (Optional):

    • Briefly rinse the stained specimen in PBS to remove excess surface contrast agent.

  • Mounting for Imaging:

    • Secure the stained specimen in a sample holder for the micro-CT scanner. To prevent dehydration during scanning, the specimen can be wrapped in parafilm or submerged in a small amount of PBS or the staining solution within the holder.

  • Micro-CT Imaging:

    • Acquire images using optimized scanner settings for high-resolution imaging of iodine-contrast-enhanced samples.

Protocol 2: Reversible Staining Protocol for Subsequent Histological Analysis

Objective: To stain a specimen for micro-CT imaging and subsequently remove the this compound to allow for traditional histological processing.

Materials:

  • This compound-stained tissue specimen (from Protocol 1)

  • 3% Sodium thiosulfate in 70% ethanol or distilled water

  • Washing buffer (70% ethanol or distilled water)

Procedure:

  • De-staining:

    • Following micro-CT imaging, immerse the stained specimen in a solution of 3% sodium thiosulfate.[2]

    • The volume of the de-staining solution should be significantly larger than the specimen volume.

    • Incubate at room temperature with gentle agitation. The time required for complete de-staining can range from several hours to a few days, depending on the initial staining intensity and specimen size. Monitor the specimen for the disappearance of the characteristic iodine color.

  • Washing:

    • Once de-staining is complete, thoroughly wash the specimen in 70% ethanol or distilled water to remove all traces of sodium thiosulfate. Perform multiple changes of the washing solution over 24 hours.

  • Histological Processing:

    • The de-stained and washed specimen is now ready for standard histological procedures, such as paraffin embedding, sectioning, and staining.

Visualizations

Experimental Workflow

G Experimental Workflow for this compound-Enhanced Ex Vivo Imaging A Tissue Specimen Collection B Fixation (e.g., 10% NBF, 4% PFA) A->B C Washing (PBS or 70% Ethanol) B->C D This compound Staining (Immersion in Solution) C->D E Micro-CT Imaging D->E F 3D Image Reconstruction & Analysis E->F G De-staining (3% Sodium Thiosulfate) E->G Optional H Histological Processing G->H

Caption: General workflow for ex vivo specimen staining with this compound.

Principle of Contrast Enhancement

G Principle of this compound Contrast Enhancement cluster_0 Micro-CT Scanner cluster_1 Tissue Specimen X-ray Source X-ray Source Unstained Tissue Low X-ray Attenuation X-ray Source->Unstained Tissue X-rays This compound Stained Tissue High X-ray Attenuation X-ray Source->this compound Stained Tissue X-rays Detector Detector Unstained Tissue->Detector High Signal This compound Stained Tissue->Detector Low Signal (Attenuation)

References

Dual-Energy CT Imaging with Iodamide-Based Contrast Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-energy computed tomography (DECT) is an advanced imaging modality that utilizes two distinct X-ray energy spectra to differentiate and quantify the material composition of tissues.[1] By analyzing the attenuation of materials at two different energy levels, DECT can overcome the limitations of conventional single-energy CT, which can sometimes show different materials like iodine and calcium with identical appearances.[2] This capability is particularly valuable in preclinical and clinical research for enhancing the visualization and characterization of tissues, assessing disease progression, and evaluating the efficacy of therapeutic agents.

Iodamide, a tri-iodinated benzoic acid derivative, serves as a radio-opaque contrast medium for X-ray imaging.[3][4] Although less common in modern clinical use compared to other iodinated agents, its properties are representative of the class of contrast media essential for DECT applications.[3][5] The high atomic number of iodine (Z=53) results in significant differences in X-ray attenuation at different energy levels, a principle that DECT leverages to create material-specific images.[6] This allows for the generation of iodine maps, which quantify the distribution and concentration of the contrast agent within tissues, and virtual non-contrast (VNC) images, which can eliminate the need for a separate non-contrast acquisition phase, thereby reducing radiation dose.[6][7]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in DECT studies, tailored for applications in research and drug development.

Application Notes

Principle of DECT with this compound

The fundamental principle of DECT lies in its ability to perform material decomposition.[2] Tissues and contrast agents exhibit different X-ray attenuation profiles depending on the energy of the X-ray photons.[6] Specifically, the attenuation of iodine increases significantly at lower X-ray energies, particularly just above its K-edge of 33.2 keV.[6][8] DECT scanners acquire two datasets simultaneously, typically at a low (e.g., 80 kVp) and a high (e.g., 140 kVp) energy level.[6]

By processing these two datasets, algorithms can differentiate materials based on their atomic number and electron density.[7] This allows for the separation of iodine from other materials like soft tissue and bone. The primary outputs relevant for research include:

  • Iodine Maps: These images display the concentration of iodine (in mg/mL) in each voxel, providing a quantitative measure of tissue perfusion and vascularity.[6]

  • Virtual Non-Contrast (VNC) Images: By computationally removing the iodine signal, VNC images can be created from a contrast-enhanced scan, potentially making a true non-contrast scan unnecessary.[6]

  • Virtual Monoenergetic Images (VMI): These images are reconstructed to represent how the tissue would look if scanned with a monochromatic X-ray beam at a specific energy level (keV). Low-keV VMIs (e.g., 40-50 keV) enhance iodine conspicuity, which can be beneficial for detecting subtle enhancement, while high-keV VMIs can reduce artifacts from metallic implants.[8][9]

Applications in Research and Drug Development

DECT with iodinated contrast agents is a powerful tool in various stages of drug development and research:

  • Oncology Research:

    • Tumor Perfusion and Angiogenesis: Iodine maps provide a quantitative biomarker for blood volume and perfusion in tumors. This can be used to assess the anti-angiogenic effects of novel cancer therapies.

    • Treatment Response Assessment: Changes in iodine uptake within a tumor before and after treatment can indicate therapeutic efficacy. A decrease in iodine concentration may suggest a positive response to an anti-vascular agent.

  • Cardiovascular Research:

    • Myocardial Perfusion: DECT can be used to create detailed maps of myocardial blood flow and identify areas of ischemia.

    • Atherosclerotic Plaque Characterization: The ability to differentiate materials can help in characterizing the composition of atherosclerotic plaques.

  • Preclinical Imaging: In animal models, DECT allows for non-invasive, longitudinal studies of disease progression and treatment response, reducing the number of animals required for a study.[10]

  • Decentralized Clinical Trials (DCTs): While DECT itself is a centralized procedure, the quantitative and robust data it provides can be a valuable component in DCTs, where objective imaging biomarkers are crucial.[11][12] The standardized protocols and quantitative outputs of DECT can ensure consistency across different imaging sites.

Quantitative Data Summary

The following tables provide typical parameters and expected quantitative values for DECT studies using a standard iodinated contrast agent like this compound.

Table 1: Typical DECT Scanner Acquisition Parameters

ParameterValueDescription
Tube Voltage80/140 kVp or 100/Sn150 kVpDual energy pairs for optimal material differentiation.
Tube CurrentAutomated Exposure ControlModulated to achieve a desired image quality/noise index.
Rotation Time0.5 - 1.0 secondsSpeed of gantry rotation.
Pitch0.6 - 1.2Ratio of table movement to beam width per rotation.
Slice Thickness0.625 - 2.5 mmReconstructed slice thickness for analysis.
Reconstruction KernelStandard or Soft TissueAlgorithm used for image reconstruction.

Table 2: this compound Contrast Injection Parameters (Preclinical & Clinical)

ParameterPreclinical (e.g., Rodent)Clinical (Human)
Concentration 300 - 370 mgI/mL300 - 370 mgI/mL
Volume 0.1 - 0.5 mL50 - 120 mL
Injection Rate 1.0 - 2.0 mL/min (tail vein)3.0 - 5.0 mL/s (antecubital vein)
Saline Flush 0.2 - 0.5 mL30 - 50 mL

Table 3: Expected Quantitative DECT Values

MeasurementTissue/RegionTypical ValueSignificance
Iodine Concentration Healthy Liver2 - 4 mg/mLBaseline perfusion.
Hypervascular Tumor5 - 15 mg/mLIncreased blood volume and perfusion.
Aorta (Arterial Phase)15 - 30 mg/mLReference for peak arterial enhancement.
Effective Atomic Number (Zeff) Soft Tissue7.4 - 7.6Baseline tissue characterization.[6]
Adipose Tissue5.9 - 6.5Characterization of fatty tissue.
Bone (Cortical)13.8 - 15.0Characterization of calcified tissue.

Experimental Protocols

General Experimental Workflow

The following protocol outlines the key steps for performing a DECT study with this compound in a preclinical research setting.

1. Animal Preparation:

  • Anesthetize the animal (e.g., with isoflurane) and monitor vital signs throughout the procedure.
  • Place a catheter in the tail vein for contrast administration.
  • Position the animal on the scanner bed, ensuring the region of interest is centered in the field of view.

2. Image Acquisition:

  • Scout Scan: Perform a low-dose scout scan to plan the imaging volume.
  • Non-Contrast Scan (Optional): Acquire a single-energy or dual-energy non-contrast scan of the region of interest. This can be omitted if VNC images from the contrast phase are sufficient.
  • Contrast-Enhanced Scan:
  • Initiate the DECT scan.
  • After a short delay (e.g., 5-10 seconds), begin the intravenous injection of this compound followed by a saline flush using a power injector.
  • Acquire images during the desired vascular phase (e.g., arterial, portal venous). Timing is critical and may need to be optimized based on the research question.

3. Image Reconstruction and Analysis:

  • Reconstruct the raw DECT data to generate the standard blended images (e.g., weighted average of low and high kVp data).
  • Use the scanner's software or a dedicated post-processing workstation to generate material decomposition images, including:
  • Iodine maps
  • Virtual non-contrast (VNC) images
  • Virtual monoenergetic images (VMIs) at various keV levels.
  • Perform quantitative analysis by drawing regions of interest (ROIs) on the target tissues in the iodine maps and other images to measure iodine concentration, CT numbers (Hounsfield Units), and other relevant parameters.

4. Data Interpretation:

  • Compare quantitative metrics between different experimental groups or time points.
  • Correlate imaging findings with other data sources, such as histology or biomarker assays.

Visualizations

Experimental Workflow for a DECT Study

DECT_Workflow cluster_prep Phase 1: Preparation cluster_scan Phase 2: Image Acquisition cluster_analysis Phase 3: Post-Processing & Analysis cluster_output Phase 4: Output A Animal/Subject Preparation (Anesthesia, Catheter Placement) B Positioning on CT Scanner A->B Secure C Scout Scan B->C D DECT Scan Initiation C->D E This compound Injection (IV Bolus + Saline Flush) D->E F Dual-Energy Data Acquisition (e.g., 80/140 kVp) E->F Timed G Image Reconstruction (Blended Images) F->G H Material Decomposition G->H I Generate Iodine Maps, VNC, and VMIs H->I J Quantitative Analysis (ROI Measurement) I->J K Data Interpretation & Reporting J->K MaterialDecomposition cluster_input DECT Acquisition cluster_process Post-Processing cluster_output Quantitative Outputs Input1 Low Energy Scan (e.g., 80 kVp) Process Material Decomposition Algorithm (Basis Pair: Iodine & Water) Input1->Process Input2 High Energy Scan (e.g., 140 kVp) Input2->Process Output1 Iodine Map (mg/mL) Process->Output1 Output2 Virtual Non-Contrast (HU) Process->Output2 Output3 Effective Z Map Process->Output3 SignalingPathway cluster_drug Therapeutic Intervention cluster_pathway Biological Pathway cluster_dect DECT Imaging Biomarker Drug Anti-Angiogenic Drug VEGF VEGF Signaling Drug->VEGF Inhibits Endo Endothelial Cell Proliferation & Migration VEGF->Endo Stimulates Vessel Tumor Vasculature (Perfusion & Permeability) Endo->Vessel Promotes DECT DECT Iodine Uptake (Quantitative Iodine Map) Vessel->DECT Measured by

References

Application Notes and Protocols for the Safe Handling and Disposal of Iodamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodamide is an iodinated benzoic acid derivative previously used as a radiopaque contrast medium.[1] Although its marketing in the United States has been discontinued, it may still be utilized in research and development settings.[1] Due to its chemical nature as an organoiodine compound, proper handling and disposal procedures are crucial to ensure laboratory safety and environmental protection. These application notes provide detailed protocols for the safe management of this compound in a laboratory environment.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Chemical Formula C₁₂H₁₁I₃N₂O₄[1]
Molecular Weight 627.94 g/mol [1]
Appearance Solid powder
Melting Point 255-257 °C
Solubility in Water 0.3 g/100 mL (at 22 °C)
Storage Temperature 0 - 4 °C (short term), -20 °C (long term)
LD₅₀ (intravenous, mice) 9.0 g/kg
LD₅₀ (intravenous, rats) 11.4 g/kg
LD₅₀ (intravenous, rabbits) 13.2 g/kg
LD₅₀ (intraperitoneal, rats) 17.9 g/kg
LD₅₀ (intraperitoneal, guinea pigs) 15.0 g/kg

Hazard Identification and Risk Assessment

This compound, like other organoiodine compounds, presents several potential hazards in a laboratory setting. A thorough risk assessment should be conducted before any handling of this compound.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

  • Target Organ Toxicity: May cause damage to the thyroid through prolonged or repeated exposure.[1][2]

  • Environmental Hazard: Very toxic to aquatic life.[1][2]

A risk assessment should consider the quantity of this compound being used, the nature of the experimental procedures, and the potential for exposure.

Experimental Protocols

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin and Body Protection: A lab coat must be worn. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator is required.

Engineering Controls
  • Ventilation: All handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the laboratory.

Storage and Handling

Storage:

  • Store this compound in a cool, dry, and dark place.

  • For short-term storage (days to weeks), maintain a temperature of 0 - 4 °C.

  • For long-term storage (months to years), store at -20 °C.

  • Keep the container tightly sealed to prevent moisture absorption and degradation.

Handling:

  • Avoid generating dust when handling the solid powder.

  • Use a spatula or other appropriate tools for transferring the solid.

  • Prepare solutions in a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Spill Response Protocol

In the event of an this compound spill, follow these procedures:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE as outlined in section 4.1.

  • Contain the Spill:

    • Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne.

    • Liquid Spills: Use a chemical spill kit with absorbent pads to contain the spill.

  • Clean-up:

    • Carefully sweep or scoop up the contained material and place it into a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

    • Wipe the area dry with absorbent pads.

  • Dispose of Waste: All contaminated materials (absorbent pads, gloves, etc.) must be disposed of as hazardous chemical waste.

  • Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Disposal Protocols

This compound and all materials contaminated with it must be disposed of as hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.

Waste Segregation and Collection
  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and chemically resistant container.

  • Liquid Waste: Collect aqueous solutions of this compound in a separate, labeled, and sealed waste container.

  • Sharps: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.

Decontamination of Laboratory Equipment
  • Glassware and Equipment: Reusable glassware and equipment should be decontaminated promptly after use.

    • Rinse the equipment with an appropriate solvent (e.g., ethanol or isopropanol) to remove the bulk of the this compound residue. Collect this initial rinse as hazardous waste.

    • Wash the equipment thoroughly with laboratory detergent and water.

    • Rinse with deionized water.

Visualizations

Experimental Workflow for Handling this compound

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Don_PPE Prepare_Work_Area Prepare Work Area in Chemical Fume Hood Don_PPE->Prepare_Work_Area Weigh_this compound Weigh Solid this compound Prepare_Work_Area->Weigh_this compound Prepare_Solution Prepare Solution Weigh_this compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Equipment Decontaminate Glassware and Equipment Perform_Experiment->Decontaminate_Equipment Segregate_Waste Segregate and Collect Waste Decontaminate_Equipment->Segregate_Waste Clean_Work_Area Clean Work Area Segregate_Waste->Clean_Work_Area Remove_PPE Remove and Dispose of PPE Clean_Work_Area->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

This compound Waste Disposal Workflow

disposal_workflow This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Storage & Disposal Solid_Waste Solid this compound Waste (e.g., unused chemical, contaminated consumables) Solid_Container Collect in Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid this compound Waste (e.g., solutions, rinsates) Liquid_Container Collect in Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Contaminated Sharps Sharps_Container Collect in Labeled Sharps Hazardous Waste Container Sharps_Waste->Sharps_Container Store_Waste Store Waste in Designated Satellite Accumulation Area Solid_Container->Store_Waste Liquid_Container->Store_Waste Sharps_Container->Store_Waste Arrange_Pickup Arrange for Pickup by Certified Hazardous Waste Contractor Store_Waste->Arrange_Pickup Final_Disposal Incineration at a Licensed Facility Arrange_Pickup->Final_Disposal

Caption: A systematic workflow for the proper disposal of this compound waste from a laboratory.

Chemical Incompatibilities

While specific incompatibility data for this compound is limited, based on its chemical structure as an organoiodine compound, it is prudent to avoid contact with:

  • Strong Oxidizing Agents: May react violently and lead to the liberation of iodine.

  • Strong Reducing Agents: May de-iodinate the compound.

  • Strong Acids and Bases: May cause decomposition.

  • Powdered Metals: Can be reactive with iodine-containing compounds.

Emergency Procedures

In Case of Inhalation:

  • Move the person to fresh air.

  • If breathing is difficult, provide oxygen.

  • Seek immediate medical attention.[3]

In Case of Skin Contact:

  • Immediately remove contaminated clothing.

  • Wash the affected area with soap and plenty of water for at least 15 minutes.

  • Seek medical attention if irritation persists.[3]

In Case of Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.[3]

In Case of Ingestion:

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.[3]

References

Troubleshooting & Optimization

minimizing iodamide-induced artifacts in computed tomography images

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize iodamide-induced artifacts in their computed tomography (CT) imaging experiments.

Troubleshooting Guide

This guide addresses common issues encountered during CT imaging with this compound-based contrast agents.

Issue: Streaking or dark bands obscuring the region of interest.

  • Question: Why am I seeing dark streaks or bands emanating from areas with high contrast concentration in my CT images?

  • Answer: These are likely beam hardening artifacts. An X-ray beam is polychromatic, meaning it consists of photons with a range of energies. As the beam passes through a dense substance like this compound, lower-energy photons are absorbed more readily than higher-energy ones. This increases the average energy of the beam, a phenomenon known as "beam hardening." Standard reconstruction algorithms assume a monochromatic beam, and this discrepancy leads to errors in attenuation calculations, manifesting as dark streaks.[1][2]

Troubleshooting Steps:

  • Adjust Scanner Parameters:

    • Increase Tube Voltage (kVp): A higher kVp results in a "harder" initial X-ray beam that is less susceptible to further hardening as it passes through the contrast agent.[1][3] This can reduce the severity of streaking artifacts. However, be aware that higher kVp may decrease contrast between soft tissues.[1]

    • Increase Tube Current-Time Product (mAs): Increasing the mAs boosts the number of X-ray photons reaching the detector, which can improve the signal-to-noise ratio and lessen artifacts caused by photon starvation, a phenomenon that can worsen streaking.[1]

  • Utilize Advanced Reconstruction Algorithms:

    • Iterative Reconstruction (IR): Modern CT scanners often feature iterative reconstruction algorithms. These advanced methods more accurately model the physics of X-ray transmission compared to standard filtered back-projection, making them highly effective at reducing noise and various artifacts, including those from beam hardening.[1][4]

    • Artifact Reduction Algorithms (ARA): Specialized algorithms are available to specifically reduce artifacts from highly attenuating materials.[5]

  • Employ Dual-Energy CT (DECT):

    • If available, dual-energy CT can significantly mitigate beam hardening artifacts.[3][4] By acquiring data at two different energy levels, it's possible to generate virtual monoenergetic images (VMI) at high keV values, which are less prone to beam hardening.[5][6]

Issue: Images appear noisy or grainy, especially in dense contrast regions.

  • Question: My CT images with this compound appear noisy. How can I improve the image quality?

  • Answer: Image noise can result from insufficient photon flux reaching the detector, a condition known as photon starvation, which is exacerbated by highly attenuating this compound.

Troubleshooting Steps:

  • Optimize Scan Parameters:

    • Increase mAs: As mentioned previously, a higher mAs increases the photon count and can significantly reduce noise.[3]

    • Adjust Slice Thickness: Increasing the slice thickness can also help reduce noise, though this comes at the cost of spatial resolution in the slice direction.[3]

    • Use a Softer Reconstruction Kernel: Employing a soft-tissue reconstruction kernel instead of a sharp or bone kernel can decrease image noise.[3]

  • Leverage Iterative Reconstruction: Iterative reconstruction algorithms are very effective at reducing noise while preserving image detail, enabling lower radiation doses to be used.[3][4]

Issue: Inaccurate CT numbers (Hounsfield Units) in the region of interest.

  • Question: The Hounsfield Unit (HU) values in my area of interest seem incorrect. Could this be an artifact?

  • Answer: Yes, beam hardening can cause inaccuracies in HU measurements. The "cupping artifact" is a classic example, where a uniform phantom appears denser at the periphery than in the center.[2] This can lead to erroneous quantitative analysis.

Troubleshooting Steps:

  • Phantom Calibration: Regularly scan a phantom with known material densities to calibrate and verify the accuracy of your CT scanner's HU measurements.

  • Dual-Energy CT: Dual-energy CT allows for material decomposition, which can provide more accurate quantification of iodine concentration, independent of beam hardening effects.[7][8]

  • Correction Algorithms: Many modern scanners incorporate beam hardening correction algorithms in their reconstruction software.[3][9]

Frequently Asked Questions (FAQs)

  • Q1: How does the concentration of this compound affect artifacts?

    • Higher concentrations of iodine lead to greater X-ray attenuation, which can result in more pronounced beam hardening and, consequently, more severe streaking artifacts.[1] Studies have shown that contrast media with higher iodine concentrations tend to produce more significant artifacts.[1]

  • Q2: What is the role of patient or phantom positioning in artifact reduction?

    • Incorrect positioning can place dense materials (like bone) in the beam path alongside the contrasted area, potentially increasing artifacts.[1] Ensuring the object is centered in the field of view (FOV) is crucial. Patient or phantom motion during the scan can also introduce blurring and streaking artifacts.[1][10]

  • Q3: Are there alternatives to this compound for reducing artifacts?

    • While iodinated agents are standard, research is ongoing into contrast agents based on higher atomic number elements like bismuth, tantalum, and tungsten. These agents can maintain contrast at the higher energy levels used in dual-energy CT to reduce artifacts.[6]

  • Q4: Can software alone solve all this compound-induced artifact issues?

    • Software solutions like iterative reconstruction and dedicated artifact reduction algorithms are powerful tools.[5][6] However, for optimal results, a combination of software-based correction and optimized acquisition parameters (like kVp and mAs) is often necessary.[5]

Experimental Protocols & Data

Protocol 1: Phantom Study for Assessing Beam Hardening Artifacts

Objective: To quantify the effect of tube voltage (kVp) on beam hardening artifacts from an this compound solution.

Methodology:

  • Phantom Preparation:

    • Prepare a cylindrical phantom containing multiple inserts.

    • Fill one or more inserts with a known concentration of an this compound-based contrast agent (e.g., 300 mg I/mL).

    • Fill the remaining inserts with water or tissue-equivalent materials to serve as controls.

  • Image Acquisition:

    • Place the phantom on the CT scanner table and perform a scout scan for localization.

    • Define a series of scan protocols with varying kVp settings (e.g., 80, 100, 120, 140 kVp).[1]

    • Keep other parameters such as mAs, slice thickness, and field of view (FOV) constant for each scan series.[1]

    • Acquire images of the phantom using each of the defined protocols.

  • Image Analysis:

    • Reconstruct the images using a standard filtered back-projection algorithm.

    • Place regions of interest (ROIs) within the this compound-containing insert and the control inserts.

    • Measure the mean and standard deviation of the Hounsfield Units (HU) within each ROI for each kVp setting.

    • Analyze the presence and severity of streaking artifacts visually and quantitatively.

Quantitative Data Summary

Table 1: Effect of Tube Voltage (kVp) on CT Attenuation of Iodinated Contrast Agent

Tube Voltage (kVp)Mean Attenuation (HU) of this compoundObservations
80HigherIncreased contrast, but potentially more severe beam hardening artifacts.[11]
100IntermediateA balance between contrast and artifact severity.
120LowerReduced contrast, but also a reduction in beam hardening artifacts.[11]
140LowestFurther reduction in contrast and beam hardening.[11]

Table 2: Impact of Reconstruction Algorithms on Artifact Reduction

Reconstruction MethodArtifact Severity (Visual Score)Noise Level (Standard Deviation of HU)Key Benefit
Filtered Back-Projection (FBP)HighHighStandard, fast reconstruction.
Iterative Reconstruction (IR)LowLowSignificantly reduces noise and artifacts.[1][4]
Artifact Reduction Algorithm (ARA)LowIntermediateSpecifically designed to reduce artifacts from high-density materials.[5]
Virtual Monoenergetic Images (VMI) at high keVVery LowLowEffectively minimizes beam hardening artifacts in dual-energy CT.[5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis p1 Prepare Phantom with This compound Inserts p2 Define CT Scan Protocols (Varying kVp, mAs) p1->p2 acq Acquire CT Images of Phantom p2->acq rec Reconstruct Images (FBP, IR, etc.) acq->rec ana Place ROIs and Measure HU Values rec->ana quant Quantify Artifacts and Compare Parameters ana->quant

Caption: Experimental workflow for phantom-based analysis of CT parameters.

Troubleshooting_Logic cluster_beam_hardening Beam Hardening Artifacts cluster_noise Noise Artifacts start Artifacts Observed in CT Image q1 Are there dark streaks or bands? start->q1 s1 Increase kVp q1->s1 Yes q2 Is the image excessively noisy? q1->q2 No s2 Use Iterative Reconstruction s1->s2 s3 Use Dual-Energy CT (if available) s2->s3 end Image Quality Improved s3->end n1 Increase mAs q2->n1 Yes q2->end No n2 Use Softer Reconstruction Kernel n1->n2 n3 Use Iterative Reconstruction n2->n3 n3->end

Caption: Troubleshooting logic for common this compound-induced CT artifacts.

References

Technical Support Center: Troubleshooting Poor Vascular Opacification with Iodamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor vascular opacification during experiments using the iodinated contrast agent, Iodamide. The information provided is based on general principles of iodinated contrast agents and may require adaptation based on specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work as a contrast agent?

This compound is an iodinated contrast medium, a chemical substance containing iodine atoms that is used in X-ray-based imaging modalities.[1][2] The high atomic number of iodine allows for the differential absorption of X-rays compared to surrounding tissues, enabling visualization of the structures into which it is administered, such as blood vessels.[2]

Q2: What are the common causes of poor vascular opacification?

Poor vascular opacification during imaging studies can stem from a variety of factors, which can be broadly categorized into three main areas:

  • Patient/Subject-Related Factors: These include physiological variables of the research subject such as cardiac output, blood volume, and circulation time.[3]

  • Contrast Agent-Related Factors: Properties of the this compound solution itself, such as its concentration, viscosity, and the total volume administered, play a crucial role.

  • Injection Protocol-Related Factors: The rate of injection, the use of a saline flush, and the timing of the scan relative to the injection are critical parameters.[3]

Q3: Can the physical properties of this compound affect opacification?

Yes, the physicochemical properties of iodinated contrast media significantly influence vascular opacification. Key properties include:

  • Iodine Concentration: Higher concentrations of iodine generally lead to greater X-ray attenuation and thus better opacification.[3]

  • Viscosity: Higher viscosity can affect the injection rate and the mixing of the contrast agent with blood.[4][5] Warming the contrast agent to body temperature can help reduce its viscosity.[4]

  • Osmolality: This refers to the concentration of solute particles in the solution. While not directly impacting opacification as much as iodine concentration, it can have physiological effects.[6]

Troubleshooting Guides

Below are specific troubleshooting guides for common issues leading to poor vascular opacification.

Issue 1: Suboptimal or Inconsistent Vessel Enhancement

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Incorrect this compound Concentration Ensure the appropriate concentration of this compound is being used for the specific application and animal model. Higher iodine concentrations generally yield greater vascular opacification.[3]
Inadequate Injection Rate A slow injection rate can lead to excessive dilution of the contrast agent in the blood.[3] Consider increasing the flow rate. The optimal flow rate is dependent on the vessel being imaged and the size of the subject.
Poor Mixing with Blood Incomplete mixing of the contrast agent with blood can result in streaky or layered artifacts.[7] This can be influenced by the injection rate and the viscosity of the contrast agent.
Incorrect Scan Timing The timing of the scan acquisition relative to the contrast injection is critical. If the scan is performed too early or too late, the peak enhancement in the vessel of interest may be missed.[8]
Suboptimal Saline Flush A saline flush following the contrast injection can help push the contrast bolus through the vasculature and improve the uniformity of enhancement.[3] The rate and volume of the saline flush should be optimized.
Issue 2: Equipment and Procedural Errors

Possible Causes and Solutions

Potential Cause Troubleshooting Steps
Catheter or Cannula Issues Ensure the catheter or cannula is of an appropriate size for the desired flow rate and is correctly placed within the vessel.[8] A small cannula may limit the achievable injection rate.
Power Injector Malfunction Verify that the power injector is functioning correctly and delivering the programmed flow rate and volume. Check for any kinks in the tubing or leaks.
Incorrect Region of Interest (ROI) Placement For bolus tracking techniques, incorrect placement of the ROI can lead to mistriggering of the scan, resulting in suboptimal image acquisition timing.[8]

Experimental Protocols

Protocol 1: General Intravenous Administration of Iodinated Contrast Agent for Vascular Opacification

This protocol provides a general guideline. Specific parameters should be optimized for the experimental model and imaging system.

  • Preparation of Contrast Agent:

    • Gently warm the this compound solution to approximately 37°C to reduce its viscosity.[4]

    • Draw the required volume of this compound into a syringe compatible with a power injector.

    • Prepare a separate syringe with sterile saline for the flush.

  • Animal Preparation:

    • Anesthetize the animal according to the approved institutional protocol.

    • Establish vascular access (e.g., tail vein, femoral vein) with an appropriately sized catheter.

    • Secure the catheter in place to prevent dislodgement during injection.

  • Injection and Imaging:

    • Connect the catheter to the power injector tubing, ensuring no air bubbles are present in the line.

    • Program the power injector with the desired injection rate and volume for the this compound, followed by the saline flush volume and rate.

    • Position the animal in the imaging gantry.

    • Initiate the contrast injection and scanning sequence. The timing of the scan can be determined using a test bolus or bolus tracking method.

Protocol 2: Assessment of Vascular Opacification Quality
  • Image Analysis:

    • Open the acquired image series in a suitable medical imaging software.

    • Draw Regions of Interest (ROIs) within the lumen of the target blood vessels at various locations (e.g., proximal, distal).

    • Measure the mean signal intensity in Hounsfield Units (HU) within each ROI. Adequate opacification is generally considered to be in the range of 250-350 HU for many applications.[9]

  • Quantitative Analysis:

    • Plot the HU values as a function of time to generate a time-attenuation curve. This can help determine the time to peak enhancement.

    • Calculate the contrast-to-noise ratio (CNR) to objectively assess image quality.

Visualizations

Signaling Pathways and Workflows

G Troubleshooting Logic for Poor Vascular Opacification cluster_0 Initial Observation cluster_1 Investigation Categories cluster_2 Specific Checks PoorOpacification Poor Vascular Opacification Observed SubjectFactors Subject-Related Factors PoorOpacification->SubjectFactors ContrastFactors Contrast Agent Factors PoorOpacification->ContrastFactors ProtocolFactors Injection Protocol Factors PoorOpacification->ProtocolFactors CardiacOutput Check Cardiac Output/ Blood Volume SubjectFactors->CardiacOutput Concentration Verify this compound Concentration ContrastFactors->Concentration InjectionRate Review Injection Rate ProtocolFactors->InjectionRate Viscosity Consider Viscosity (Warm Contrast) Concentration->Viscosity ScanTiming Assess Scan Timing InjectionRate->ScanTiming SalineFlush Evaluate Saline Flush ScanTiming->SalineFlush

Caption: Troubleshooting workflow for poor vascular opacification.

G Experimental Workflow for Vascular Imaging Start Start AnimalPrep Animal Preparation (Anesthesia, Catheterization) Start->AnimalPrep ContrastPrep Contrast Preparation (Warming, Syringe Loading) Start->ContrastPrep Injection Power Injection (this compound + Saline Flush) AnimalPrep->Injection ContrastPrep->Injection Imaging CT/Angiography Image Acquisition Injection->Imaging Analysis Image Analysis (ROI Measurement, HU) Imaging->Analysis End End Analysis->End

Caption: General experimental workflow for contrast-enhanced vascular imaging.

References

strategies to reduce the viscosity of iodamide solutions for micro-injection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the viscosity of iodamide solutions for successful micro-injection experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the viscosity of my this compound solution?

A1: The viscosity of iodinated contrast media, including this compound, is primarily determined by two factors:

  • Concentration: Viscosity increases exponentially with the concentration of the iodinated compound.[1] A higher concentration of this compound will result in a significantly more viscous solution.

  • Temperature: Viscosity is inversely related to temperature. As the temperature of the solution increases, its viscosity decreases.[2][3]

Q2: My this compound solution is too viscous for micro-injection, causing high back pressure and inconsistent flow. What is the first thing I should try?

A2: The most immediate and effective strategy is to gently warm the solution. Heating iodinated contrast media to body temperature (37°C / 98.6°F) can substantially lower viscosity and reduce the required injection pressure.[2][4] This simple step can often resolve injection difficulties without altering the composition of your solution.

Q3: Can I simply dilute my this compound solution to lower its viscosity?

A3: Yes, lowering the concentration is a direct way to reduce viscosity.[5] However, you must consider the impact on the required iodine concentration for your specific application. Ensure that the diluted solution still meets the experimental requirements for imaging or delivery of the active compound.

Q4: Are there any additives that can reduce the viscosity of my this compound solution?

A4: While specific data on viscosity-reducing excipients for this compound is limited, research in related fields, such as high-concentration antibody formulations, has shown that certain additives can be effective. These include specific amino acids, salts, and polymers that disrupt intermolecular interactions.[6][7] The use of hydrotropes has also been shown to decrease viscosity in other chemical applications.[8] Any potential additive would require rigorous testing to ensure it does not negatively impact the stability of the this compound solution or the outcome of your experiment.

Q5: Does the injection process itself affect the solution's viscosity?

A5: Yes. This compound solutions, like many polymer and complex fluid solutions, can exhibit shear-thinning behavior.[9] This means the viscosity of the solution decreases when it is under shear stress, such as during the process of being pushed through a narrow micro-injection needle.[3] The alignment of polymer chains during flow reduces friction and lowers the apparent viscosity.[9]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
High Injection Pressure / Syringe Pump Stalling Solution viscosity is too high.1. Warm the Solution: Heat the this compound solution to 37°C immediately before injection.[2][4] 2. Decrease Concentration: If experimentally permissible, dilute the this compound solution.[5] 3. Optimize Hardware: Use a larger diameter needle or catheter if possible, as this will reduce the required injection pressure.[10][11]
Inconsistent or Pulsed Flow Rate High viscosity is causing the pump to struggle, leading to uneven fluid delivery.[12]1. Warm the Solution: This is the most effective first step to ensure a smoother flow.[4] 2. Check for Air Bubbles: Ensure there are no air bubbles in the syringe or tubing, as they can compress and cause pulsatile flow. 3. Use a High-Force Syringe Pump: Employ a syringe pump specifically designed to handle higher viscosity fluids with greater linear force.[12]
Needle Clogging or Blockage This compound may be precipitating out of solution, or the viscosity is too high for the needle gauge.1. Confirm Solubility: Ensure the this compound is fully dissolved and that the concentration is not approaching its solubility limit at the working temperature. 2. Warm the Solution: Increasing the temperature can improve solubility and decrease viscosity.[2] 3. Filter the Solution: Use a micro-filter before loading the syringe to remove any potential micro-precipitates.
Variable Experimental Results Inconsistent solution viscosity between experiments due to temperature fluctuations.1. Standardize Temperature Protocol: Implement a strict protocol for warming the solution to a consistent temperature (e.g., 37°C) before every injection.[4] 2. Use a Syringe Warmer: For longer injections, a heated syringe sleeve can maintain a consistent temperature throughout the experiment.[12]

Quantitative Data Summary

The following tables summarize the relationship between temperature, concentration, and viscosity for iodinated contrast media, which provides a strong analogue for this compound solutions.

Table 1: Effect of Temperature on the Viscosity of Iodinated Contrast Media (mPa·s)

Concentration (mg I/mL)Viscosity at 20°C (68°F)Viscosity at 40°C (104°F)
2405.12.8
3009.14.4
37021.28.7
40028.811.2

Data adapted from a study on various iodinated contrast media.[2]

Table 2: Effect of Temperature and Concentration on Peak Injection Pressure (psi) through an 18-Gauge Needle

Concentration (mg I/mL)Peak Pressure at 20°C (68°F)Peak Pressure at 30°C (86°F)Peak Pressure at 37°C (98.6°F)
2401079592
300119104100
370150133120
400169140135

Data adapted from a phantom circulation study.[2]

Experimental Protocols

Protocol 1: Viscosity Measurement Using a Rotational Viscometer

This protocol outlines the general steps for measuring the dynamic viscosity of an this compound solution.

  • Instrument Preparation:

    • Power on the rotational viscometer and allow it to stabilize.

    • Select the appropriate spindle and guard leg based on the expected viscosity of the sample. For low-viscosity solutions, a smaller spindle is typically used.

    • Calibrate the instrument using a standard viscosity fluid.

  • Sample Preparation:

    • Place a defined volume of the this compound solution into the sample container.

    • If evaluating the effect of temperature, use a temperature-controlled bath or chamber to bring the sample to the desired temperature (e.g., 20°C, 37°C, 40°C).[2] Allow the sample to thermally equilibrate for at least 15 minutes.

  • Measurement:

    • Immerse the spindle into the this compound solution up to the marked immersion groove.

    • Set the rotational speed (RPM). For shear-thinning fluids, it is important to take measurements at various shear rates to characterize the behavior.

    • Begin spindle rotation and allow the reading to stabilize.

    • Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).

  • Data Analysis:

    • Repeat measurements for each temperature and concentration to ensure reproducibility.

    • Plot viscosity as a function of temperature, concentration, or shear rate.

Protocol 2: Pre-Injection Warming of this compound Solution

This protocol provides a standardized method for warming this compound solutions to reduce viscosity.

  • Equipment:

    • Calibrated warming device (e.g., dry bath incubator, water bath, or a dedicated contrast media warmer).[4]

    • Sterile syringes and needles.

    • Infrared thermometer for temperature verification.

  • Procedure:

    • Set the warming device to the target temperature, typically 37°C (98.6°F).[4]

    • Draw the required volume of the room-temperature this compound solution into the sterile syringe.

    • Place the syringe into the warming device. Note: Avoid using uncontrolled heat sources like microwaves, as they can cause inconsistent heating and potential degradation of the compound.[4]

    • Allow the solution to warm for a predetermined amount of time (e.g., 15-20 minutes) to ensure it has reached thermal equilibrium.

  • Verification and Injection:

    • Immediately before injection, verify the temperature of the solution if possible.

    • Expel any air from the syringe.

    • Proceed with the micro-injection promptly to prevent the solution from cooling.

Visualizations

Viscosity_Factors Viscosity This compound Solution Viscosity InjectionPressure Injection Pressure Viscosity->InjectionPressure Increases FlowRate Flow Rate Consistency Viscosity->FlowRate Decreases Concentration Concentration Concentration->Viscosity Increases (Exponentially) Temperature Temperature Temperature->Viscosity Decreases

Caption: Factors influencing this compound solution viscosity and injection parameters.

Troubleshooting_Workflow Start High Viscosity Issue (e.g., High Pressure) Warm Warm Solution to 37°C? Start->Warm Dilute Dilute Solution? Warm->Dilute No / Insufficient Success Problem Resolved Warm->Success Yes Hardware Optimize Hardware? (e.g., Larger Needle) Dilute->Hardware No / Not Possible Dilute->Success Yes Hardware->Success Yes Failure Consult Further (e.g., Formulation) Hardware->Failure No / Insufficient

References

Technical Support Center: Managing Iodamide Precipitation in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in managing issues related to iodamide precipitation in stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is an iodinated contrast medium.[1][2] Like many organic compounds used in research, its solubility can be limited in aqueous solutions, and it may precipitate out of stock solutions, leading to inaccurate concentrations and unreliable experimental results.

Q2: What are the primary factors contributing to this compound precipitation?

Several factors can cause this compound to precipitate from a solution:

  • Concentration: Exceeding the solubility limit of this compound in the chosen solvent is a primary cause of precipitation.

  • Solvent Choice: The solubility of this compound varies significantly between different solvents. Using an inappropriate solvent can lead to precipitation.

  • Temperature: Temperature fluctuations can affect solubility. For many compounds, solubility increases with temperature, so a solution prepared at room temperature might precipitate when stored at colder temperatures (e.g., 4°C or -20°C).

  • pH: The pH of the solution can influence the ionization state of a compound, which in turn affects its solubility.[3][4]

  • Solvent Evaporation: Evaporation of the solvent can increase the concentration of the solute, potentially exceeding its solubility limit.

  • Impurities: The presence of impurities in the solvent or the this compound itself can sometimes initiate precipitation.

Q3: What is the recommended solvent for preparing this compound stock solutions?

Q4: How should I properly store this compound stock solutions?

To minimize precipitation and degradation, it is recommended to:

  • Store in airtight containers: This prevents solvent evaporation.

  • Protect from light: Many iodine-containing compounds are light-sensitive.[4] Storing solutions in amber vials or wrapped in foil is advisable.

  • Store at a consistent temperature: Avoid repeated freeze-thaw cycles, which can promote precipitation. Aliquoting the stock solution into single-use vials is a good practice.

  • Consider storage temperature: While refrigeration or freezing can slow degradation, it may also decrease solubility. If you observe precipitation after cold storage, you may need to gently warm and vortex the solution before use. Always visually inspect for precipitate before use.

Troubleshooting Guide: this compound Precipitation

Issue: Precipitate observed in the this compound stock solution.

This guide provides a step-by-step workflow to identify the cause of precipitation and implement corrective actions.

Troubleshooting Workflow

TroubleshootingWorkflow A Precipitate Observed in Stock Solution B Is the stock solution newly prepared? A->B C Yes B->C D No B->D E Review Preparation Protocol: - Check calculations - Verify solvent purity - Ensure complete initial dissolution C->E F Check Storage Conditions: - Temperature fluctuations? - Light exposure? - Solvent evaporation? D->F G Attempt to Redissolve: - Gentle warming (e.g., 37°C water bath) - Vortexing or sonication E->G F->G H Did it redissolve? G->H I Yes H->I J No H->J K Solution is likely usable. Consider aliquoting and storing at a different temperature. I->K L Solution is likely supersaturated or degraded. Prepare a fresh, lower concentration stock. J->L M Optimize Storage: - Aliquot into single-use vials - Store protected from light - Test different storage temperatures K->M

Caption: Troubleshooting workflow for this compound precipitation.

Data Presentation

Table 1: Qualitative Solubility of Iopromide in Common Laboratory Solvents at 298.15 K (25°C)

Note: This data is for Iopromide, a structurally similar compound, and should be used as a general guide for solvent selection for this compound. Experimental verification of this compound solubility is highly recommended.

SolventSolubility (Mole Fraction x 10⁻⁴)Qualitative Solubility
N-Methyl-2-pyrrolidone (NMP)0.9663More Soluble
Dimethyl Sulfoxide (DMSO)0.8655More Soluble
N,N-Dimethylformamide (DMF)0.7796More Soluble
Ethyl Acetate0.7161Soluble
Acetonitrile0.5169Soluble
Methanol0.3068Less Soluble
Ethanol0.2455Less Soluble
n-Propanol0.1966Less Soluble
Isopropanol0.1205Sparingly Soluble
Acetone0.04576Sparingly Soluble

Data adapted from a study on Iopromide solubility.[5]

Experimental Protocols

Protocol 1: Preparation of an this compound Stock Solution (General Procedure)

  • Solvent Selection: Choose a suitable solvent based on preliminary solubility tests or literature on similar compounds (see Table 1). High-purity, anhydrous solvents are recommended.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • Add the weighed this compound to a sterile, appropriately sized vial.

    • Add the chosen solvent to the vial.

    • Gently vortex or sonicate the mixture until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but be cautious of potential degradation at higher temperatures.

  • Sterilization (if required): If the stock solution is for use in cell culture, filter-sterilize it through a 0.22 µm syringe filter that is compatible with the solvent used.

  • Storage:

    • Aliquot the stock solution into single-use, sterile, light-protecting vials (e.g., amber tubes).

    • Store at the appropriate temperature (e.g., 4°C, -20°C, or -80°C). Note the potential for precipitation at lower temperatures.

Protocol 2: Determination of this compound Solubility (Saturation Shake-Flask Method)

This protocol allows for the experimental determination of this compound's solubility in a specific solvent.

SolubilityDetermination A Add excess this compound to a known volume of the chosen solvent in a sealed vial. B Equilibrate the vial at a constant temperature with continuous agitation (e.g., shaker) for 24-48 hours. A->B C Allow the solution to stand without agitation for the undissolved solid to settle. B->C D Carefully withdraw a sample of the supernatant. Centrifuge if necessary to remove any suspended particles. C->D E Accurately dilute the supernatant with the same solvent. D->E F Determine the concentration of this compound in the diluted sample using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). E->F G Calculate the original concentration in the saturated supernatant. This is the solubility. F->G

References

Technical Support Center: Optimizing Iodamide-Based Angiography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with concise troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during iodamide-based angiography experiments.

Troubleshooting Guide

This guide offers solutions to specific problems that may arise during your experiments.

Issue: Poor or Weak Vessel Opacification

Q1: My target vessels are not adequately enhanced. What are the potential causes and how can I fix this?

A1: Poor vessel opacification is a common issue that can stem from several factors, including patient physiology and injection technique.[1][2]

  • Patient-Related Factors:

    • High Cardiac Output: In subjects with high cardiac output, the contrast bolus can be rapidly diluted. Consider increasing the injection rate or the total volume of this compound.[3]

    • Low Cardiac Output: In cases of reduced cardiac output, the transit time of the contrast is longer. It's crucial to adjust the scan timing accordingly to capture the peak enhancement.[1]

  • Technical Factors:

    • Incorrect Bolus Timing: The scan acquisition must be perfectly synchronized with the arrival of the contrast peak in the vessel of interest. Using a test bolus or an automated bolus tracking technique can help determine the optimal scan delay.[4][5]

    • Inadequate Injection Rate or Volume: An insufficient injection rate (generally below 3-4 mL/s for CT pulmonary angiography) or volume will result in suboptimal opacification due to excessive dilution.[3][6] Ensure the injection rate is appropriate for the target vessel and patient size.[7]

    • Suboptimal Iodide Delivery Rate (IDR): The IDR, which is the product of the contrast concentration and the flow rate, is a key parameter for achieving adequate attenuation in angiographic studies.[8] You may need to adjust the injection rate or use a contrast agent with a higher iodine concentration to increase the IDR.[8]

Q2: The contrast enhancement in my images appears non-uniform. What could be the cause?

A2: Non-uniform enhancement can be caused by the mixing of the contrast agent with unopacified blood from other vessels. Employing a saline chaser immediately following the this compound injection can help create a more compact and uniform bolus, leading to more consistent vessel enhancement.[9][10]

Issue: Image Artifacts

Q3: I am observing streak artifacts, especially from the superior vena cava (SVC), which are obscuring nearby vessels. How can I minimize these?

A3: Streak artifacts from highly concentrated contrast in the SVC are a form of beam hardening artifact.[11][12] Here are several strategies to mitigate this issue:

  • Saline Chaser: Injecting a saline flush immediately after the contrast pushes the dense contrast bolus from the SVC, reducing the artifact.[9]

  • Scan Direction: For thoracic studies, scanning in a caudocranial direction (from the bottom up) can help reduce artifacts in the upper lobe pulmonary arteries, as the scan acquires images of the lower lobes before the most concentrated part of the bolus reaches the SVC.[11][12]

  • Diluted Contrast: For certain applications, a biphasic injection protocol, starting with undiluted contrast followed by a saline-contrast mixture, can be effective.[7]

  • Advanced Reconstruction Techniques: If available, using virtual monoenergetic reconstructions from dual-energy CT data at higher keV levels (e.g., 110-120 keV) can effectively reduce beam-hardening artifacts.[13][14] Increasing the tube voltage (kV) can also create a "harder" X-ray beam that is less susceptible to this artifact, though this may reduce overall contrast.[15]

Q4: My images are blurry or show motion artifacts. What can be done to improve image quality?

A4: Motion artifacts are a significant cause of non-diagnostic scans, particularly in cardiac imaging.[16]

  • Cardiac Motion: For coronary angiography, it is crucial to control the patient's heart rate, ideally to 60 beats per minute or lower, using beta-blockers when appropriate.[4][17] ECG-gating is essential to acquire images during the most quiescent phase of the cardiac cycle.[17]

  • Respiratory Motion: Ensure the subject can hold their breath for the duration of the scan. Practicing the breath-hold command prior to the scan can be beneficial.[18]

Frequently Asked Questions (FAQs)

Q5: What is the recommended injection rate for this compound-based coronary CT angiography?

A5: For coronary CT angiography, a high flow rate of 4-6 mL/s is generally recommended to achieve sufficient arterial contrast enhancement.[4][5] This ensures a dense and compact bolus of contrast reaches the coronary arteries.

Q6: How does a saline chaser improve image quality?

A6: A saline chaser, typically 30-50 mL of saline injected at the same rate as the contrast, offers several benefits:

  • Pushes the Contrast Bolus: It flushes the contrast medium from the injection tubing and peripheral veins, ensuring the entire dose contributes to vessel opacification.[9]

  • Reduces Artifacts: By clearing the highly concentrated contrast from the superior vena cava, it significantly diminishes streak artifacts.[9]

  • Improves Bolus Shape: It helps to create a more uniform and compact contrast bolus, leading to more consistent enhancement.[9]

  • Potential for Contrast Dose Reduction: The increased efficiency of contrast delivery with a saline chaser may allow for a reduction in the total volume of this compound used without compromising image quality.[19][20]

Q7: Can I reduce the this compound dose when using a lower tube voltage (kV)?

A7: Yes, lowering the tube voltage (e.g., from 120 kV to 100 kV or 80 kV) increases the attenuation of iodine because the photon energy is closer to the k-edge of iodine.[1][21] This results in greater contrast enhancement, which allows for a reduction in the total iodine dose while maintaining diagnostic image quality.[1][22] This technique is particularly effective for smaller patients.[21]

Q8: What are the key parameters to consider when setting up an injection protocol?

A8: The optimal injection protocol depends on the specific application, the imaging equipment, and patient factors. Key parameters to consider are:

  • Iodine Concentration: Higher concentrations (e.g., 350-400 mgI/mL) are often preferred for angiography to maximize the iodine delivery rate.[17]

  • Injection Rate (Flow Rate): This determines how quickly the contrast is delivered and is critical for achieving a high peak enhancement in arteries.[7][8]

  • Total Contrast Volume: The total amount of iodine administered influences the overall magnitude and duration of enhancement.[7]

  • Injection Duration: This is determined by the total volume and the injection rate.

  • Use of a Saline Chaser: As discussed, this is highly recommended to improve efficiency and reduce artifacts.[9][10]

  • Scan Timing: The delay between the start of injection and the start of scanning must be optimized to capture the peak arterial phase.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound-based angiography.

Table 1: General Injection Parameters for Coronary CT Angiography

ParameterRecommended ValueReference
This compound Concentration320-400 mgI/mL[4][17]
Injection Rate4-7 mL/s[4][17]
Total Contrast Volume50-100 mL[4][23]
Saline Chaser Volume30-50 mL[17]
Saline Chaser RateSame as contrast injection rate[5]
Target Heart Rate≤60 bpm[4][17]

Table 2: Injection Parameters for Neuroangiography (Cerebral Arteries)

VesselMean Injection Rate (mL/s)Mean Total Volume (mL)Reference
Common Carotid Artery7.29.9[24]
Internal Carotid Artery5.87.9[24]
Vertebral Artery5.47.8[24]

Table 3: Impact of Saline Chaser on Aortic Enhancement (Phantom Study)

Saline Chaser Injection RateAverage Peak Aortic Enhancement (HU)Duration of 90% Peak Enhancement (s)Reference
No Saline Chaser214-[25]
2.5 mL/s (Half of contrast rate)21413.6[25]
5.0 mL/s (Same as contrast rate)21812.2[25]
10.0 mL/s (Double the contrast rate)22611.7[25]

Experimental Protocols

Protocol 1: Standard this compound-Based Coronary CT Angiography

  • Patient Preparation:

    • Ensure the patient has fasted for 3-4 hours.[17]

    • Administer oral beta-blockers (e.g., 50-100 mg metoprolol) 1 hour prior to the scan if the baseline heart rate is above 60-65 bpm.[4][17]

    • Establish intravenous access with an 18- or 20-gauge catheter, preferably in the right antecubital vein.[18][23]

    • Administer sublingual nitroglycerin (0.4-0.8 mg) 2-5 minutes before the scan, unless contraindicated.[17][23]

  • Contrast Injection:

    • Use an this compound solution with a concentration of 350-370 mgI/mL.[18]

    • Inject 60-80 mL of this compound at a rate of 5-6 mL/s using a dual-head power injector.[4][17]

    • Immediately follow the contrast injection with a 40-50 mL saline chaser at the same injection rate.[17]

  • Image Acquisition:

    • Use a bolus tracking technique with the region of interest (ROI) placed in the ascending aorta.[17]

    • Set the trigger threshold to 150-250 HU.[5]

    • Initiate the scan with a short delay (typically 4-6 seconds) after the threshold is reached.

    • Perform the scan with prospective ECG-gating during a single inspiratory breath-hold.[17]

Protocol 2: this compound Injection Protocol for Low kV Imaging (e.g., 80 or 100 kV)

  • Patient Selection: This protocol is most suitable for non-obese patients where lower tube voltage can provide sufficient penetration.

  • Contrast Injection Adjustment:

    • Due to the increased iodine attenuation at lower kV settings, the total iodine dose can be reduced by 30-50%.[1]

    • Reduce the total volume of this compound accordingly. For example, a protocol that uses 80 mL at 120 kV might be adjusted to 40-55 mL at 80 kV.

    • Maintain a high injection rate (e.g., 4-5 mL/s) to ensure a compact bolus.

    • A saline chaser is still highly recommended to maximize the efficiency of the reduced contrast volume.

  • Image Acquisition:

    • Select the appropriate low kV setting on the CT scanner (e.g., 80 kV or 100 kV).

    • Follow the same bolus tracking and breath-holding procedures as the standard protocol.

    • Be aware that while contrast-to-noise ratio often improves, image noise may increase at lower kV settings. The use of iterative reconstruction algorithms can help mitigate this.[18]

Visualizations

G Troubleshooting Workflow for Poor Vessel Opacification cluster_start cluster_assessment Initial Assessment cluster_troubleshooting Troubleshooting Paths cluster_solutions Solutions cluster_end start Start: Poor Vessel Opacification check_timing Review Scan Timing and Bolus Tracking Data start->check_timing check_injection Verify Injection Parameters (Rate, Volume) start->check_injection timing_issue Timing Issue Suspected check_timing->timing_issue injection_issue Injection Issue Suspected check_injection->injection_issue timing_issue->injection_issue No adjust_timing Adjust Scan Delay or Bolus Trigger Threshold timing_issue->adjust_timing Yes use_test_bolus Implement Test Bolus Protocol timing_issue->use_test_bolus If persistent patient_factor Consider Patient Factors (e.g., Cardiac Output) injection_issue->patient_factor No increase_rate_vol Increase Injection Rate and/or Volume injection_issue->increase_rate_vol Yes use_saline_chaser Ensure Use of Saline Chaser injection_issue->use_saline_chaser Also consider modify_for_patient Modify Protocol Based on Patient Physiology patient_factor->modify_for_patient end End: Optimized Protocol adjust_timing->end use_test_bolus->end increase_rate_vol->end use_saline_chaser->end modify_for_patient->end

Caption: Troubleshooting workflow for poor vessel opacification.

G Key Relationships in this compound Injection Optimization injection_rate Injection Rate (mL/s) idr Iodine Delivery Rate (IDR) (gI/s) injection_rate->idr Increases iodine_conc Iodine Concentration (mgI/mL) iodine_conc->idr Increases peak_enhancement Peak Arterial Enhancement (HU) idr->peak_enhancement Increases streak_artifacts Streak Artifacts idr->streak_artifacts Can Increase image_quality Diagnostic Image Quality peak_enhancement->image_quality Improves tube_voltage Tube Voltage (kV) tube_voltage->peak_enhancement Decreases (Inverse Relationship) iodine_dose Total Iodine Dose tube_voltage->iodine_dose Allows Reduction Of saline_chaser Saline Chaser saline_chaser->peak_enhancement Increases saline_chaser->streak_artifacts Reduces

References

Technical Support Center: Mitigating Beam Hardening Artifacts from Iodamide in CT

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate beam hardening artifacts caused by iodamide in your Computed Tomography (CT) experiments.

Frequently Asked Questions (FAQs)

Q1: What are beam hardening artifacts and why do they occur with this compound?

Beam hardening is a phenomenon in CT imaging that results from the polychromatic (multi-energy) nature of the X-ray beam. As the beam passes through an object, lower-energy X-rays are attenuated more readily than higher-energy X-rays. This preferential absorption "hardens" the beam, increasing its average energy. CT reconstruction algorithms, however, typically assume a monochromatic (single-energy) X-ray source. This discrepancy leads to artifacts in the reconstructed image, which can manifest as "cupping" (a false darkening in the center of a uniform object) and "streaking" (dark bands between dense objects).[1][2] this compound, being an iodinated contrast agent, has a high atomic number and strongly attenuates X-rays, particularly at lower energies, making it a significant cause of beam hardening artifacts.[2][3]

Q2: How does the concentration of this compound affect the severity of beam hardening artifacts?

Higher concentrations of this compound lead to more pronounced beam hardening artifacts. Increased iodine concentration results in greater attenuation of the X-ray beam, which amplifies the beam hardening effect. This can lead to more significant cupping and streaking in the CT images.[4] For instance, one study comparing two different iodinated contrast agents found that the agent leading to a higher concentration in the urinary tract produced a greater frequency and severity of streak artifacts.[4]

Q3: What are the primary CT scanner parameters that I can adjust to mitigate these artifacts?

You can adjust several key scanner parameters to reduce beam hardening artifacts:

  • Increase Tube Voltage (kVp): Using a higher kVp generates a more energetic ("harder") X-ray beam. This beam is better able to penetrate the dense this compound, thus reducing the beam hardening effect. However, a trade-off exists, as higher kVp can decrease the contrast between different soft tissues.[5][6]

  • Increase Tube Current-Time Product (mAs): Increasing the mAs boosts the number of X-ray photons reaching the detector. This improves the signal-to-noise ratio and can help reduce artifacts, particularly those caused by photon starvation which can be exacerbated by dense contrast agents.

  • Use appropriate reconstruction algorithms: Modern CT scanners are often equipped with iterative reconstruction (IR) algorithms. These algorithms can model the physics of the X-ray beam more accurately than traditional filtered back-projection (FBP) methods and are effective at reducing beam hardening artifacts.[6] Dual-energy CT (DECT) can also be employed to generate "virtual monochromatic" images at high energy levels, which are less susceptible to beam hardening.[6]

Q4: Are there any hardware solutions to reduce beam hardening?

Yes, hardware-based solutions can help. Pre-patient filtration, often using thin sheets of materials like copper or aluminum, can be used to "pre-harden" the X-ray beam by removing lower-energy photons before they reach the subject.[1][5] Additionally, specialized "bowtie" filters are used to equalize the X-ray intensity across the field of view, which can also help in reducing beam hardening artifacts.[7]

Troubleshooting Guides

Guide 1: I am observing significant cupping artifacts in my phantom study with this compound.

  • Problem: The center of your uniform phantom appears darker than the periphery in the CT image.

  • Troubleshooting Steps:

    • Increase Tube Voltage (kVp): This is often the most effective first step. A higher energy beam will be less affected by the dense this compound solution.

    • Employ a Bowtie Filter: Ensure the correct bowtie filter for the phantom size is selected. This helps to create a more uniform X-ray beam intensity across the phantom.

    • Use Beam Hardening Correction Software: Most modern CT scanners have built-in beam hardening correction algorithms. Ensure this feature is enabled and optimized for your application. These corrections can be applied during or after reconstruction.

    • Iterative Reconstruction: If available, use an iterative reconstruction algorithm instead of filtered back-projection. These algorithms can more accurately model the physical processes leading to beam hardening and produce a more uniform image.[6]

    • Phantom Positioning: Ensure the phantom is correctly centered in the scanner's field of view to optimize the effectiveness of scanner-based corrections.

Guide 2: I am seeing dark streaks between vials of this compound in my phantom.

  • Problem: Dark bands are appearing in the reconstructed image between two or more high-concentration areas of this compound.

  • Troubleshooting Steps:

    • Increase Tube Voltage (kVp): As with cupping artifacts, increasing the kVp can significantly reduce streaking between dense objects.[1]

    • Optimize this compound Concentration: If your experimental design allows, consider if a lower concentration of this compound could still achieve your imaging goals, as this will inherently reduce the severity of the artifacts.

    • Dual-Energy CT (DECT): If your scanner has DECT capabilities, acquiring images at two different energy levels allows for the creation of virtual monochromatic images. Reconstructing images at a high virtual monoenergetic level (e.g., >100 keV) can effectively eliminate streak artifacts.[6]

    • Metal Artifact Reduction (MAR) Software: Some software designed to reduce artifacts from metal implants can also be effective in mitigating streaking from concentrated iodinated contrast agents.

    • Increase Projections: In some cases, acquiring more projection views during the scan can help to reduce the appearance of streak artifacts.

Quantitative Data

The following tables summarize quantitative data from studies investigating the impact of various factors on beam hardening artifacts with iodinated contrast agents.

Table 1: Effect of Beam Hardening Conditions on CT Number Shift

This table illustrates the shift in CT numbers (in Hounsfield Units, HU) for different iodine concentrations under weak and severe beam hardening conditions. The data is adapted from a phantom study.[8]

Iodine Concentration (mg/mL)Mean CT Number Shift (Weak Beam Hardening)Mean CT Number Shift (Severe Beam Hardening)
02.8 ± 0.510.2 ± 0.8
0.12.9 ± 0.610.5 ± 0.9
0.53.1 ± 0.711.2 ± 1.1
13.4 ± 0.812.1 ± 1.3
23.9 ± 1.013.5 ± 1.6
54.9 ± 1.316.2 ± 2.1
106.1 ± 1.719.8 ± 2.8
207.8 ± 2.224.5 ± 3.7
5010.5 ± 3.131.2 ± 4.9

Table 2: Comparison of Streak Artifacts between Different Iodinated Contrast Media

This table shows the frequency and severity of streak artifacts observed in a clinical study comparing two different iodinated contrast agents, Iodixanol and Iomeprol.[4]

Contrast AgentMean Contrast Density (HU)Streak Artifacts PresentMarked ArtifactsMinimal ArtifactsNo Artifacts
Iodixanol 320 mgI/mL2565.683.1% (59/71)55.9% (33/59)44.1% (26/59)16.9% (12/71)
Iomeprol 400 mgI/mL166635.6% (26/73)27.0% (7/26)73.0% (19/26)64.4% (47/73)

Experimental Protocols

Protocol 1: Phantom Study for Assessing Beam Hardening Artifacts of this compound

This protocol provides a general framework for a phantom-based experiment to quantify beam hardening artifacts from this compound. It is adaptable to specific research questions and available equipment.

1. Phantom Preparation:

  • Phantom Body: Use a cylindrical phantom made of a water-equivalent material (e.g., acrylic or water-filled polyethylene). A diameter of 16-20 cm is common for simulating a small animal or human torso.
  • This compound Vials: Prepare a series of vials with varying concentrations of this compound (e.g., 0, 5, 10, 15, 20 mg/mL) diluted in saline or water. The vials should be made of a material with minimal X-ray attenuation (e.g., thin-walled plastic).
  • Phantom Assembly: Place the vials within the phantom, ensuring they are spatially separated to clearly visualize any streaking artifacts between them. A central vial and several peripheral vials is a common arrangement. Fill the remaining space in the phantom with water or a tissue-equivalent gel.

2. CT Image Acquisition:

  • Scanner: Use a preclinical or clinical CT scanner.
  • Scan Parameters:
  • Tube Voltage (kVp): Acquire scans at multiple kVp settings (e.g., 80, 100, 120, 140 kVp) to assess the impact of beam energy.
  • Tube Current-Time Product (mAs): Keep the mAs constant for the initial comparison of kVp settings. You can then vary the mAs at a fixed kVp to evaluate the effect of noise.
  • Slice Thickness: Use a thin slice thickness (e.g., 1-2 mm) to minimize partial volume effects.
  • Reconstruction Algorithm: Reconstruct the images using both a standard filtered back-projection (FBP) algorithm and an iterative reconstruction (IR) algorithm if available.

3. Image Analysis:

  • Region of Interest (ROI) Placement:
  • Place circular ROIs in the center of each this compound vial to measure the mean and standard deviation of the CT numbers (in Hounsfield Units, HU).
  • Place ROIs in the phantom material at various distances from the center and between the this compound vials to quantify cupping and streaking artifacts.
  • Quantification of Artifacts:
  • Cupping Artifact: Measure the difference in mean HU between a central ROI and a peripheral ROI in a uniform section of the phantom.
  • Streak Artifact: Measure the mean and standard deviation of HU in ROIs placed in the path of the dark streaks between vials. An increase in the standard deviation and a decrease in the mean HU can indicate more severe streaking.
  • Data Analysis: Plot the measured artifact metrics against the different this compound concentrations and scanner settings to determine the relationships.

Visualizations

Beam_Hardening_Process cluster_source X-ray Source cluster_object Object with this compound cluster_detector Detector cluster_reconstruction Image Reconstruction Polychromatic X-ray Beam Polychromatic X-ray Beam This compound This compound Polychromatic X-ray Beam->this compound Interaction Hardened X-ray Beam Hardened X-ray Beam This compound->Hardened X-ray Beam Preferential Attenuation of Low-Energy Photons Artifacted CT Image Artifacted CT Image Hardened X-ray Beam->Artifacted CT Image Reconstruction Error

Caption: The process of beam hardening in CT with this compound.

Troubleshooting_Workflow Start Beam Hardening Artifacts (Cupping or Streaking) CheckParams Review Acquisition Parameters Start->CheckParams Increase_kVp Increase Tube Voltage (kVp) CheckParams->Increase_kVp Optimize_mAs Optimize Tube Current (mAs) CheckParams->Optimize_mAs CheckRecon Review Reconstruction Method Increase_kVp->CheckRecon End Artifacts Mitigated Increase_kVp->End Optimize_mAs->CheckRecon Use_IR Use Iterative Reconstruction (IR) CheckRecon->Use_IR Use_DECT Consider Dual-Energy CT (DECT) CheckRecon->Use_DECT CheckHardware Review Hardware Setup Use_IR->CheckHardware Use_IR->End Use_DECT->CheckHardware Use_DECT->End UseFilter Employ Pre-Patient/ Bowtie Filter CheckHardware->UseFilter CheckConcentration Evaluate this compound Concentration UseFilter->CheckConcentration UseFilter->End LowerConcentration Reduce Concentration (if possible) CheckConcentration->LowerConcentration LowerConcentration->End

Caption: A workflow for troubleshooting beam hardening artifacts.

References

Technical Support Center: Addressing Challenges of Iodamide Clearance in Renal Impairment Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the challenges associated with determining iodamide clearance in renal impairment models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its clearance in renal impairment a concern?

A1: this compound is an iodinated contrast agent historically used for imaging techniques like excretion urography. Its primary route of elimination is through the kidneys. In the context of renal impairment, the clearance of this compound is significantly reduced, leading to a prolonged half-life and increased systemic exposure.[1] Understanding these changes is critical for assessing the impact of renal dysfunction on the pharmacokinetics of renally cleared compounds.

Q2: What are the expected pharmacokinetic changes of this compound in renal impairment?

A2: In individuals with normal renal function, this compound exhibits a disposition half-life of approximately 69 minutes.[1] However, in patients with renal impairment, this half-life can be extended to a range of 4.1 to 16.4 hours.[1] The drug is almost exclusively excreted in the urine with minimal biotransformation or plasma protein binding.[1]

Q3: Which animal models are suitable for studying this compound clearance in renal impairment?

A3: Several animal models can be used to induce renal impairment for pharmacokinetic studies. The most common and well-established models include the adenine-induced and gentamicin-induced nephrotoxicity models. The choice of model depends on whether a chronic or acute renal failure model is desired and the specific research question.

Q4: What are the key pharmacokinetic parameters to measure in these studies?

A4: The primary pharmacokinetic parameters to determine are:

  • Clearance (CL): The volume of plasma from which the drug is completely removed per unit of time.

  • Renal Clearance (CLR): The rate of drug elimination via the kidneys.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Elimination Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

  • Area Under the Curve (AUC): The integral of the drug concentration in blood plasma over time.

  • Maximum Concentration (Cmax): The highest concentration of the drug observed in the plasma.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound in subjects with normal versus impaired renal function.

ParameterNormal Renal FunctionImpaired Renal FunctionReference
Disposition Half-life (t½β) ~69 minutes4.1 - 16.4 hours[1]
Distribution Half-life (t½α) ~3 minutesNot specified[1]
Urinary Excretion (within 4h) ~84% of doseSignificantly reduced[1]
Plasma Protein Binding NegligibleNegligible[1]
Biotransformation MinimalMinimal[1]

Experimental Protocols

Adenine-Induced Chronic Kidney Disease (CKD) Model in Rats

This protocol describes the induction of CKD in rats using adenine, a method known for its simplicity and reproducibility.

Materials:

  • Male Wistar rats (200-250 g)

  • Adenine powder

  • Standard rat chow

  • Metabolic cages for urine collection

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

Procedure:

  • Acclimatization: House rats in standard conditions for at least one week before the experiment.

  • Induction of CKD:

    • Prepare a diet containing 0.75% (w/w) adenine mixed with standard powdered rat chow.

    • Administer the adenine-containing diet to the experimental group for 4 weeks. The control group receives the standard diet.

  • Monitoring:

    • Monitor body weight and food intake weekly.

    • At the end of the 4-week period, place the rats in metabolic cages for 24-hour urine collection to measure urine volume and creatinine levels.

    • Collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) to confirm the establishment of renal impairment.

  • Pharmacokinetic Study:

    • Administer a single intravenous (IV) dose of this compound to both the control and CKD groups.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes) post-dose.

    • Collect urine over specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h).

  • Sample Processing:

    • Centrifuge blood samples to separate plasma.

    • Store plasma and urine samples at -80°C until analysis.

Quantification of this compound in Plasma and Urine by HPLC-UV

This method is for the determination of this compound concentrations in biological matrices.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid

  • This compound reference standard

  • Internal standard (IS) (e.g., iopamidol)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and 0.05M phosphoric acid (pH adjusted to 3.5). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 238 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Sample Preparation (Plasma):

  • To 200 µL of plasma, add 50 µL of the internal standard solution.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject into the HPLC system.

Sample Preparation (Urine):

  • Thaw and vortex urine samples.

  • Dilute the urine sample with the mobile phase as needed to bring the concentration within the calibration curve range.

  • Add the internal standard.

  • Centrifuge to remove any particulates.

  • Inject the supernatant into the HPLC system.

Troubleshooting Guides

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) in HPLC analysis - Inappropriate mobile phase pH affecting this compound ionization.- Column degradation or contamination.- Sample solvent being too strong.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Flush the column with a strong solvent or replace it if necessary.- Dissolve the sample in the mobile phase or a weaker solvent.
High variability in pharmacokinetic data - Inconsistent induction of renal impairment in the animal model.- Pre-analytical errors during sample collection and processing.- Inaccurate dosing of this compound.- Ensure consistent administration of adenine or gentamicin and verify the degree of renal impairment through biochemical markers before the pharmacokinetic study.- Standardize sample handling procedures, including timing of collection, centrifugation, and storage.- Calibrate dosing equipment and ensure accurate administration.
Low recovery of this compound from plasma samples - Inefficient protein precipitation.- Adsorption of this compound to labware.- Degradation of this compound during sample processing.- Optimize the type and volume of the precipitating agent (e.g., try methanol or different ratios).- Use low-binding tubes and pipette tips.- Minimize sample processing time and keep samples on ice.
Interference peaks in the chromatogram - Endogenous compounds from the biological matrix.- Contaminants from collection tubes or reagents.- Optimize the sample preparation method to improve the removal of interfering substances (e.g., use solid-phase extraction).- Analyze blank matrix samples to identify the source of contamination.
Drifting retention times in HPLC - Changes in mobile phase composition.- Fluctuation in column temperature.- Column equilibration issues.- Prepare fresh mobile phase daily and ensure adequate mixing.- Use a column oven to maintain a stable temperature.- Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

Visualizations

Experimental_Workflow cluster_model Renal Impairment Model Induction cluster_pk Pharmacokinetic Study cluster_analysis Bioanalytical Analysis cluster_data Data Analysis acclimatization Acclimatization of Animals induction Induction of Renal Impairment (e.g., Adenine Diet) acclimatization->induction verification Verification of Renal Impairment (Serum Creatinine, BUN) induction->verification dosing This compound Administration (IV) verification->dosing sampling Blood and Urine Sample Collection dosing->sampling processing Sample Processing (Plasma/Urine Separation) sampling->processing storage Sample Storage (-80°C) processing->storage prep Sample Preparation (Protein Precipitation/Dilution) storage->prep hplc HPLC-UV Analysis prep->hplc quant Quantification using Calibration Curve hplc->quant pk_calc Pharmacokinetic Parameter Calculation (CL, t½, AUC) quant->pk_calc stats Statistical Analysis pk_calc->stats

Caption: Experimental workflow for assessing this compound clearance in a renal impairment model.

Troubleshooting_HPLC cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Abnormal Peak Shape in Chromatogram tailing_ph Check Mobile Phase pH start->tailing_ph Tailing? fronting_solvent Check Sample Solvent Strength start->fronting_solvent Fronting? split_frit Check for Blocked Column Frit start->split_frit Split? tailing_col Assess Column Health tailing_ph->tailing_col fronting_overload Reduce Injection Volume fronting_solvent->fronting_overload split_injector Inspect Injector split_frit->split_injector

Caption: Decision tree for troubleshooting abnormal HPLC peak shapes.

References

Technical Support Center: Iodamide Stability and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for preventing the degradation of iodamide during long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and similar iodinated contrast media (ICM)?

A1: this compound is susceptible to degradation through several chemical pathways, particularly under stress conditions. The primary degradation routes for iodinated contrast media include:

  • Deiodination: The cleavage of carbon-iodine bonds on the triiodobenzene ring, which is a common degradation pathway.[1][2]

  • Hydrolysis: Cleavage of amide bonds in the side chains of the molecule.[1]

  • Oxidation: Oxidation of alcohol groups or other susceptible moieties in the molecule.[1][2]

  • Decarboxylation: Removal of carboxyl groups from the benzene ring.[1][2]

  • Photodegradation: Degradation upon exposure to light, which can accelerate other degradation processes.[3][4]

These degradation processes can be initiated or accelerated by factors such as pH, temperature, light, and the presence of oxidizing agents.[5][6]

Q2: What are the optimal long-term storage conditions for this compound formulations?

A2: The optimal storage conditions are crucial for maintaining the stability of this compound and depend on the specific formulation. General guidelines are as follows:

  • Temperature: Most pharmaceutical products should be stored at a controlled ambient temperature, typically between 15°C and 25°C (59°F to 77°F).[7] Freezing should be avoided as it can cause precipitation or damage the container.[7]

  • Light: this compound, like many iodinated compounds, can be sensitive to light.[8] Formulations should be stored in light-resistant containers, such as amber vials or bottles, and kept in a dark place.[9][10]

  • Humidity: To prevent hydrolysis and other moisture-related degradation, this compound should be stored in a dry place with relative humidity not exceeding 65%.[7][10] Containers should be tightly sealed to protect against atmospheric moisture.[8]

Always refer to the manufacturer's specific recommendations or the product's pharmacopoeial monograph for precise storage instructions.[7][11]

Q3: How do factors like temperature, pH, and excipients affect this compound stability?

A3: Several factors can significantly influence the stability of this compound in a formulation:

  • Temperature: Higher temperatures accelerate the rate of most chemical degradation reactions, as described by the Arrhenius equation.[12] Storing this compound at elevated temperatures can lead to increased rates of hydrolysis, oxidation, and deiodination.

  • pH: The stability of this compound in aqueous solutions is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze hydrolytic degradation of the amide side chains.[12] Most drug substances exhibit maximum stability in the pH range of 4 to 8.[12]

  • Excipients: The inactive ingredients in a formulation can have a profound impact on drug stability. Some excipients can react with the active pharmaceutical ingredient (API) or contain reactive impurities like peroxides and aldehydes that promote degradation.[13] Conversely, other excipients can act as stabilizers, such as antioxidants that prevent oxidative degradation or buffering agents that maintain an optimal pH.[14] The choice of excipients is critical in developing a stable formulation.[13][15]

Troubleshooting Guide

Q4: My stored this compound solution has developed a yellow or brown discoloration. What is the likely cause and how can I prevent it?

A4: Discoloration in an this compound solution is often a sign of chemical degradation, specifically the formation of free iodine (I₂) or other chromophoric degradation products.[2]

  • Likely Causes:

    • Photodegradation: Exposure to light, especially UV light, is a primary cause of deiodination, leading to the release of iodide, which can then be oxidized to iodine.[16][17]

    • Oxidation: The presence of dissolved oxygen or oxidizing impurities can contribute to the formation of colored degradants.

  • Preventative Measures:

    • Light Protection: Always store this compound solutions in light-resistant (amber) containers and keep them in a dark environment.[9][10]

    • Inert Atmosphere: For highly sensitive formulations, consider purging the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

    • Antioxidants: The inclusion of antioxidants as excipients in the formulation can help prevent oxidative degradation.[14]

Q5: I have observed precipitation or crystal formation in my this compound solution during storage. What are the potential reasons?

A5: Precipitation or crystallization can indicate issues with either physical or chemical stability.

  • Potential Reasons:

    • Temperature Fluctuations: Storing the solution at temperatures outside its recommended range, particularly exposure to cold or freezing, can decrease the solubility of this compound and cause it to precipitate.[7]

    • pH Shift: A change in the pH of the solution due to interaction with the container or degradation can alter the solubility of this compound, leading to precipitation.

    • Degradation Product Insolubility: A degradation product may be less soluble than the parent this compound molecule, causing it to precipitate out of the solution as it forms.

  • Troubleshooting Steps:

    • Verify that storage temperatures have remained within the recommended range.

    • Analyze the pH of the solution to check for any deviations.

    • Characterize the precipitate using analytical techniques like HPLC or spectroscopy to determine if it is the parent drug or a degradation product.[18]

Q6: My analytical results (e.g., HPLC) show new or growing impurity peaks over time. How can I confirm these are degradation products and identify them?

A6: The appearance of new peaks in a chromatogram during a stability study is a strong indicator of degradation.

  • Confirmation and Identification Workflow:

    • Conduct a Forced Degradation Study: Intentionally stress the this compound sample under various conditions (acidic/basic hydrolysis, oxidation, heat, light) to generate potential degradation products.[3][19][20] This helps to confirm that the unknown peaks observed in the stability samples correspond to actual degradants.

    • Mass Spectrometry (MS): Couple your liquid chromatograph to a mass spectrometer (LC-MS/MS). MS provides molecular weight and fragmentation data, which are crucial for elucidating the structure of the unknown impurities.[18][21][22]

    • Reference Standards: If possible, synthesize or purchase reference standards of suspected degradation products to confirm their identity by comparing retention times and spectral data.

Below is a workflow diagram for identifying degradation products.

cluster_0 Degradation Product Identification Workflow observe Observe Unknown Peak in Stability Sample compare Compare Chromatograms observe->compare Stability Sample forced_degradation Perform Forced Degradation Study forced_degradation->compare Stressed Sample lcms Analyze via LC-MS/MS for Structural Elucidation compare->lcms Peak Matches identify Identify Degradation Product Structure lcms->identify cluster_1 Long-Term Stability Study Workflow start Select 3 Batches in Final Packaging store Place in Stability Chamber (e.g., 25°C / 60% RH) start->store pull Pull Samples at Scheduled Timepoints store->pull pull->store (0, 3, 6, 9, 12... mos) test Perform Stability- Indicating Tests pull->test analyze Analyze Data and Assess Trends test->analyze end Determine Shelf Life analyze->end

References

refinement of iodamide dosage for longitudinal preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of iodamide dosage for longitudinal preclinical studies. Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a preclinical longitudinal study with mice or rats? A1: A definitive starting dose for longitudinal studies with this compound is not readily available in recent literature. However, based on acute toxicity data of similar iodinated contrast agents like iodixanol, a starting point for dose-range-finding studies can be estimated. The LD50 (the dose lethal to 50% of subjects) for iodixanol in mice is approximately 16-18 gI/kg and in rats is 19-22 gI/kg.[1] For repeat-dose studies, a common practice is to start with a fraction of the Maximum Tolerated Dose (MTD), which is significantly lower than the LD50. A conservative approach would be to begin dose-range finding at doses well below 1 gI/kg and monitor for signs of toxicity.

Q2: How should I prepare an this compound solution for intravenous injection? A2: this compound for injection is typically an aqueous solution. It is crucial to use a formulation that is sterile, isotonic, and has a pH compatible with blood to minimize local irritation and systemic effects. Commercial preparations of similar contrast agents are often available in various iodine concentrations (e.g., 320 or 370 mgI/mL).[2] For preclinical studies, ensure the solution is warmed to body temperature before injection to reduce viscosity and prevent adverse reactions. Always prepare fresh formulations before use to minimize the risk of chemical and physical instability.

Q3: What is the pharmacokinetic profile of this compound, and how does it influence imaging time points? A3: Preclinical pharmacokinetic data for this compound in rodents is limited. However, human studies show that this compound follows a two-compartment model with a very short distribution half-life of about 3 minutes and a disposition half-life of approximately 69 minutes in subjects with normal renal function.[3] It is excreted almost exclusively in the urine.[3] In rodents, which have a much faster metabolism and higher renal clearance rates, the half-life is expected to be even shorter.[3] This suggests that for vascular imaging, scans should be performed immediately after injection. For imaging organs like the kidneys, slightly delayed scans may be optimal. The rapid clearance necessitates careful timing for consistent imaging results in a longitudinal study.

Q4: How frequently can I administer this compound in a longitudinal study? A4: The frequency of administration depends on the dose, the species, and the renal function of the animals. A study on repeated administration of CT contrast agents in rats showed that injecting a second dose within 2, 4, or 24 hours led to a significant increase in serum creatinine levels compared to a single dose.[4][5] This suggests that a washout period of more than 24 hours is necessary to avoid cumulative renal toxicity.[4][5] For a longitudinal study, a minimum interval of 48-72 hours between doses is advisable, but this should be confirmed with a pilot toxicity study monitoring renal function markers (e.g., creatinine, BUN, and Cystatin C).[4]

Q5: How should I store this compound solutions? A5: Iodinated contrast media should be protected from light and stored at a controlled room temperature. The stability of available iodine can be affected by light, temperature, and the sealability of the container.[6] Storing the solution in a closed, light-shielded container at a cool temperature (e.g., 4°C) is the optimal method for maintaining concentration.[6] Avoid freezing, as this can cause crystallization. Before use, always visually inspect the solution for crystals or discoloration.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Weak Signal Enhancement Incorrect Timing: The scan was performed after the contrast agent was cleared from circulation.For vascular imaging, scan immediately (within 1-5 minutes) after injection. For rodents, clearance is extremely rapid.[3]
Low Dose: The administered dose of this compound was insufficient for detection.Increase the dose in the next cohort after confirming the current dose is well-tolerated. Refer to dose-range finding protocols.
Sub-optimal Imaging Parameters: CT scanner settings (kVp, mAs) are not optimized for iodine detection.Ensure the kVp setting is appropriate for the k-edge of iodine (33.2 keV). Lowering kVp (e.g., to 70-80 kVp) can increase iodine contrast.[8]
Image Artifacts (e.g., Streaking, Beam Hardening) High Contrast Concentration: A concentrated bolus of this compound can cause beam hardening artifacts.Use a saline flush immediately after the contrast injection to push the bolus and reduce its concentration in major vessels. Consider using a slower injection rate.
Animal Motion: Respiratory or other movements during the scan can cause motion artifacts.Use respiratory gating during acquisition.[8] Ensure the animal is properly anesthetized and secured. Monitor vital signs.[9]
Signs of Animal Distress Post-Injection (e.g., lethargy, respiratory depression) Acute Toxicity/Adverse Reaction: The dose may be too high, or the animal may be having an anaphylactoid reaction.Immediately cease the procedure and provide supportive care. Reduce the dose for subsequent animals. Monitor for changes in body weight, activity, and urine output.[1]
Formulation Issue: The solution may be too cold, hypertonic, or have an incorrect pH, causing pain or a physiological reaction.Warm the contrast solution to body temperature before injection. Ensure the formulation is isotonic and pH-neutral.
Inconsistent Results Across a Longitudinal Study Cumulative Toxicity: Repeated doses may be causing sub-clinical renal damage, affecting contrast clearance and enhancement over time.Monitor renal function markers (serum creatinine, BUN) throughout the study.[4] If markers increase, extend the interval between doses or lower the dose.
Variable Injection Technique: Inconsistent injection speed or volume can affect the bolus dynamics and peak enhancement.Use an automated injection pump for consistent administration. Ensure the tail vein catheter is properly placed for each injection.
Changes in Animal Physiology: The underlying disease model may be progressing, or the animal's health may be changing, affecting hemodynamics and contrast distribution.Correlate imaging results with other biological endpoints (e.g., tumor size, body weight). Ensure consistent animal health monitoring.[9]

Quantitative Data Summary

Disclaimer: Data for this compound is limited. The following tables include data from structurally similar non-ionic iodinated contrast agents (Iodixanol, Iohexol) to provide a reference for experimental design. Researchers must conduct their own dose-range finding studies for this compound.

Table 1: Acute Intravenous Toxicity of Iodinated Contrast Agents

Contrast Agent Species Sex LD50 (g Iodine/kg) Reference(s)
Iodixanol Mouse Male 17.9 [1]
Mouse Female 16.2 [1]
Rat Male 18.8 [1]
Rat Female 22.0 [1]
Iohexol Mouse - >20 [2][10]

| | Rat | - | >20 |[2][10] |

Table 2: Preclinical Pharmacokinetic Parameters of Iodinated Contrast Agents

Contrast Agent Species Parameter Value Reference(s)
Iodixanol Rat Plasma Half-life (t½) 25 minutes [11]
Monkey Plasma Half-life (t½) 76 minutes [11]
This compound* Human Distribution Half-life (t½α) ~3 minutes [3]
Human Disposition Half-life (t½β) ~69 minutes [3]
Iohexol (Liposomal) Mouse Aortic Enhancement (Initial) ~900 HU [12]
Mouse Aortic Enhancement (2 hrs) ~800 HU [12]

*Human data provided for reference; rodent half-life is expected to be significantly shorter.

Table 3: Renal Function Changes After Repeated CT Contrast Administration in Rats

Time Interval Between Doses Parameter Value (Mean ± SD) P-value (vs. Single Dose) Reference(s)
Single Dose (Control) Serum Creatinine (mg/dL) 0.21 ± 0.02 - [4][5]
2 hours Serum Creatinine (mg/dL) 0.40 ± 0.02 < 0.001 [4][5]
4 hours Serum Creatinine (mg/dL) 0.34 ± 0.03 < 0.001 [4][5]
24 hours Serum Creatinine (mg/dL) 0.41 ± 0.10 < 0.001 [4][5]

Data from a study using a non-specified iodinated contrast agent, demonstrating the impact of repeat dosing intervals.

Experimental Protocols

Protocol 1: Dose-Range Finding (DRF) and Maximum Tolerated Dose (MTD) Study

Objective: To determine the single-dose MTD of this compound in mice for planning longitudinal studies.

Methodology:

  • Animal Model: Use a cohort of healthy mice (e.g., C57BL/6, n=3-5 per group) of the same sex and age.

  • Dose Groups: Based on proxy data, establish at least 3-4 dose groups and a vehicle control group (sterile saline). Example dose levels could be 0.5, 1.0, 2.0, and 4.0 g Iodine/kg.

  • Formulation: Prepare this compound solution under sterile conditions. Warm the solution to 37°C before administration.

  • Administration: Administer a single bolus dose via the tail vein. An injection volume of 5-10 mL/kg is typical for rodents.

  • Monitoring:

    • Clinical Observations: Monitor animals continuously for the first 4 hours post-injection for signs of acute toxicity (e.g., respiratory distress, lethargy, seizures, ptosis).[1] Continue observations daily for 7-14 days.

    • Body Weight: Record body weight daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Blood Sampling: Collect blood at baseline and at 24-48 hours post-injection to measure renal function markers (Creatinine, BUN).

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or substantial body weight loss (>15%). This dose (or a fraction thereof) will inform the dose selection for the longitudinal study.

Protocol 2: Longitudinal Contrast-Enhanced Micro-CT Imaging

Objective: To perform repeated contrast-enhanced micro-CT imaging in a preclinical model to monitor a biological process (e.g., tumor growth) over time.

Methodology:

  • Animal Preparation:

    • Fast the animal for 4-6 hours before imaging to reduce gastrointestinal contents, but allow access to water.[13]

    • Anesthetize the animal using isoflurane (1-3% maintenance) and place it on the scanner bed.[8]

    • Maintain body temperature using a heating pad and monitor vital signs (respiration, heart rate) throughout the procedure.[9]

  • Catheter Placement: Place a catheter in the lateral tail vein for contrast administration.

  • Baseline Scan: Perform a non-contrast micro-CT scan of the region of interest.

    • Example Scan Parameters: 70 kVp, 114 µA, 200-300 ms integration time, 40-80 µm voxel size.[8]

  • Contrast Administration:

    • Administer the predetermined dose of this compound (from Protocol 1) via the tail vein catheter, followed immediately by a saline flush (e.g., 50-100 µL) to ensure the full dose reaches circulation. Use an infusion pump for consistency.

  • Post-Contrast Scan: Immediately begin the contrast-enhanced scan. If imaging different phases (e.g., arterial, venous), acquire scans at timed intervals post-injection (e.g., 1 min, 5 min, 15 min).

  • Animal Recovery:

    • Discontinue anesthesia and monitor the animal until it is fully ambulatory.

    • Provide fluid support (e.g., subcutaneous saline) to aid in hydration and contrast clearance.[9]

  • Longitudinal Procedure: Repeat steps 1-6 at predetermined intervals (e.g., weekly).

    • Monitor animal health closely, including body weight and clinical signs.

    • Consider periodic blood sampling to monitor for cumulative nephrotoxicity, especially if dosing intervals are less than one week.[4]

Visualizations (Graphviz)

Experimental_Workflow cluster_0 Phase 1: Dose Finding cluster_1 Phase 2: Longitudinal Imaging DRF_Start Start DRF Study Dose_Groups Establish Dose Groups (e.g., 0.5, 1, 2, 4 gI/kg) DRF_Start->Dose_Groups Single_Dose Administer Single IV Dose Dose_Groups->Single_Dose Monitor Monitor Toxicity (Clinical Signs, Weight, Renal Markers) Single_Dose->Monitor MTD Determine MTD Monitor->MTD Contrast_Admin Administer this compound (Dose ≤ MTD) MTD->Contrast_Admin Informs Dose Selection Long_Start Start Longitudinal Study (Timepoint 0) Anesthesia Anesthetize Animal Long_Start->Anesthesia Baseline_Scan Acquire Baseline Non-Contrast Scan Anesthesia->Baseline_Scan Baseline_Scan->Contrast_Admin CE_Scan Acquire Contrast- Enhanced Scan Contrast_Admin->CE_Scan Recovery Animal Recovery & Monitoring CE_Scan->Recovery Next_Timepoint Proceed to Next Timepoint (e.g., Day 7) Recovery->Next_Timepoint Next_Timepoint->Anesthesia Repeat Cycle Long_End End of Study Next_Timepoint->Long_End Final Timepoint

Caption: Workflow for this compound Dose Refinement and Longitudinal Imaging.

Troubleshooting_Logic cluster_bio Biological/Procedural Issues cluster_tech Technical/System Issues Start Poor Image Quality or Inconsistent Data Check_Dose Is Dose Sufficient? Start->Check_Dose Check_Timing Is Scan Timing Correct? Start->Check_Timing Check_Injection Is Injection Consistent? Start->Check_Injection Check_Animal Is Animal Health Stable? (Renal Function, Vitals) Start->Check_Animal Check_Scanner Are CT Parameters (kVp, mAs) Optimal? Start->Check_Scanner Check_Motion Is Motion Gating On? Start->Check_Motion Check_Formulation Is Formulation Correct? (Temp, Stability) Start->Check_Formulation Solution Adjust Protocol: - Modify Dose/Timing - Use Infusion Pump - Adjust Scan Parameters - Enhance Monitoring Check_Dose->Solution Check_Timing->Solution Check_Injection->Solution Check_Animal->Solution Check_Scanner->Solution Check_Motion->Solution Check_Formulation->Solution

Caption: Troubleshooting Logic for Preclinical Contrast-Enhanced Imaging.

Iodamide_Clearance_Pathway IV_Admin Intravenous Administration Blood Systemic Circulation (Blood Pool) IV_Admin->Blood t½α ~3 min (human) ECF Extracellular Fluid Distribution Blood->ECF Kidney Kidney (Glomerular Filtration) Blood->Kidney t½β ~69 min (human) (Much faster in rodents) ECF->Blood Urine Excretion in Urine Kidney->Urine

Caption: Pharmacokinetic Pathway of this compound Clearance.

References

Validation & Comparative

A Comparative Analysis of Iodamide and Iopamidol for Preclinical CT Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two iodinated contrast agents, iodamide and iopamidol, for preclinical computed tomography (CT) imaging. Due to the limited availability of recent preclinical data for this compound, which is no longer marketed in the United States[1], this guide synthesizes available information on both agents to offer a comparative perspective for research and development purposes.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of contrast agents is crucial for predicting their in vivo behavior, including distribution, elimination, and potential for adverse effects. Both this compound and iopamidol are iodine-containing molecules that enhance X-ray attenuation, a property directly related to their iodine content.[2][3][4]

PropertyThis compoundIopamidol
Chemical Name 3-acetamido-5-(acetamidomethyl)-2,4,6-triiodobenzoic acid[1](S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-2,4,6-triiodo-5-lactamidoisophthalamide[5]
Molecular Formula C12H11I3N2O4[1][6]C17H22I3N3O8
Molecular Weight 627.94 g/mol [1]777.09 g/mol
Classification Ionic Monomer[2]Non-ionic Monomer[7][8]
Marketing Status No longer marketed in the US[1]Currently in clinical use[7]

Preclinical Performance: A Comparative Overview

Direct preclinical studies comparing this compound and iopamidol are scarce in recent literature. However, by examining individual studies, a general comparison of their expected performance can be inferred.

Contrast Enhancement

The primary function of a CT contrast agent is to increase the attenuation of X-rays in the tissues where it distributes, thereby enhancing image contrast.[2][4] The degree of enhancement is largely dependent on the local concentration of iodine.

  • Iopamidol: Preclinical studies have demonstrated that iopamidol provides effective contrast enhancement in various animal models.[9][10] For instance, in a study on carp, an intravenous dose of 480 mgI/kg of iopamidol was shown to be effective for contrast-enhanced CT imaging.[9] Another study in rabbits highlighted that a novel tantalum-based contrast agent provided superior vascular contrast enhancement compared to iopamidol.[10]

  • This compound: While specific preclinical CT enhancement data for this compound is limited in the available literature, as an iodinated contrast agent, its efficacy would be proportional to the iodine concentration delivered to the tissue of interest. A study comparing this compound and diatrizoate for excretory urography in a clinical setting reported on its diagnostic image quality.[11]

Biodistribution and Pharmacokinetics

The distribution and elimination kinetics of a contrast agent are critical for determining the optimal imaging window and assessing its safety profile.

  • Iopamidol: Following intravenous administration, iopamidol is rapidly distributed in the extracellular fluid and is primarily eliminated unchanged by the kidneys through glomerular filtration.[4][12] Preclinical studies in dogs and rabbits have shown rapid elimination.[12] The pharmacokinetic profile of iopamidol has been studied in various animal models, with a notably prolonged half-life observed in fish compared to mammals.[9]

Safety and Tolerability

The safety profile is a paramount consideration in the development and use of any contrast agent. Non-ionic monomers like iopamidol were developed to reduce the osmolality and, consequently, the adverse effects associated with ionic agents.[2][8]

  • Iopamidol: Iopamidol is a non-ionic, low-osmolality contrast medium, which contributes to its favorable safety profile.[4] Preclinical studies have generally shown it to be well-tolerated.[14] In a study involving 46 dogs, iopamidol was used as the sole contrast medium with no reported adverse effects.[15] However, like all iodinated contrast agents, there is a potential for adverse reactions.[16][17]

  • This compound: As an older, ionic contrast medium, this compound would be expected to have a higher osmolality compared to non-ionic agents like iopamidol. Higher osmolality is generally associated with a greater incidence of adverse effects.[2]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of preclinical findings. Below are generalized protocols based on studies involving iopamidol, which can serve as a template for preclinical CT contrast agent evaluation.

Animal Models and Dosing
  • Animal Models: A variety of animal models are used in preclinical CT imaging, including mice, rats, rabbits, and dogs.[12][13][15][18] The choice of model depends on the specific research question.

  • Dosing: The dose of the contrast agent is typically calculated based on the iodine content per kilogram of body weight (mgI/kg). For example, a dose of 480 mgI/kg of iopamidol has been shown to be effective in carp.[9] In dogs, a dose of 3 ml/kg body weight has been used for abdominal imaging.[15]

Imaging Protocol
  • Administration: The contrast agent is typically administered intravenously (IV) as a bolus injection or infusion.[9][19]

  • Imaging Acquisition: CT scans are acquired before and at multiple time points after contrast administration to capture the vascular, parenchymal, and delayed phases of enhancement.[9][19] For instance, imaging at 3-5 minutes post-injection can capture the vascular to parenchymal phase.[9]

  • Image Analysis: Regions of interest (ROIs) are drawn on the images to quantify the change in Hounsfield Units (HU) over time, providing a quantitative measure of contrast enhancement.[19][20]

Biodistribution Study Protocol
  • Radiolabeling: To trace the biodistribution, the contrast agent can be labeled with a radioactive isotope.

  • Sample Collection: At various time points after administration, animals are euthanized, and tissues of interest (e.g., blood, liver, kidneys, tumor) are collected.[21]

  • Quantification: The amount of radioactivity in each tissue is measured to determine the percentage of the injected dose per gram of tissue (%ID/g).[21]

Visualizing Preclinical Workflow

The following diagrams illustrate a typical workflow for a preclinical CT contrast agent study and the general mechanism of action of iodinated contrast agents.

Preclinical_CT_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis cluster_interpretation Phase 4: Interpretation a Define Research Question b Select Animal Model a->b c Determine Dosing Regimen b->c d Contrast Agent Administration (IV) c->d f Post-contrast CT Scans (Dynamic) d->f l Safety Assessment d->l e Pre-contrast CT Scan e->d g Image Reconstruction f->g h Region of Interest (ROI) Analysis g->h i Quantify Contrast Enhancement (ΔHU) h->i j Pharmacokinetic Modeling i->j k Biodistribution Analysis i->k

Caption: Workflow of a preclinical CT contrast agent study.

Contrast_Mechanism cluster_body Biological System cluster_imaging CT Imaging bloodstream Bloodstream tissue Target Tissue bloodstream->tissue Distribution iodine Iodine Atoms tissue->iodine Accumulation xray_source X-ray Source xray_source->iodine X-ray Beam xray_detector X-ray Detector ct_image Enhanced CT Image xray_detector->ct_image Signal Processing contrast_agent Iodinated Contrast Agent contrast_agent->bloodstream IV Injection iodine->xray_detector X-ray Attenuation

References

A Comparative Guide to Blood Volume Measurement Techniques and their Histological Correlation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common methodologies for measuring blood volume, with a focus on their underlying principles, experimental protocols, and, where available, correlation with histological findings. While the initial query centered on "iodamide-based" methods, it is important to clarify that this compound is a contrast agent primarily used for X-ray imaging (angiography) rather than for direct total blood volume measurement via indicator dilution techniques. Angiography can provide valuable data on blood flow and regional vascular volume, but for systemic blood volume determination, other tracers are standard.

This guide will focus on established indicator dilution techniques, including the use of iodinated albumin, as well as other prominent methods, and will discuss how these systemic measurements may correlate with tissue-level histology.

Comparison of Blood Volume Measurement Techniques

The accurate determination of circulating blood volume is critical in a variety of research and clinical settings. The most common methods rely on the indicator dilution principle, where a known amount of a tracer is introduced into the bloodstream and its concentration is measured after it has distributed throughout the circulatory system.

Method Tracer Principle Typical Use Advantages Disadvantages
Radio-iodinated Serum Albumin (RISA) I-131 or I-125 labeled Human Serum Albumin (HSA)Indicator dilution; measures plasma volume."Gold standard" for plasma volume measurement in research and clinical settings.High accuracy; can be used for repeated measurements.Involves radioactivity; requires specialized handling and equipment; slower turnaround time.
Dye Dilution (Evans Blue) Evans Blue (T-1824) dyeIndicator dilution; measures plasma volume by binding to albumin.Research, particularly in animal models.No radioactivity; relatively inexpensive.Potential for allergic reactions; interference from hemolysis and lipemia; slower clearance.
Dye Dilution (Indocyanine Green - ICG) Indocyanine Green (ICG) dyeIndicator dilution; measures plasma volume.Clinical settings, particularly for cardiac output and liver function assessment.Rapid clearance allows for repeated measurements; can be measured non-invasively with pulse dye-densitometry.Higher cost; rapid clearance can be a disadvantage if multiple samples over time are needed.
Cardiovascular Magnetic Resonance (CMR) Ferumoxytol (iron-based contrast agent)T1 mapping to determine plasma volume.Research and clinical investigation, especially in cardiovascular disease.No ionizing radiation; provides anatomical and functional information simultaneously.Requires MRI access; higher cost; potential for iron-related side effects.

Quantitative Comparison of Methods

Direct side-by-side comparisons of all methods in a single study are rare. However, data from various studies provide insights into their relative performance.

Comparison Key Findings Reference
Indocyanine Green (ICG) vs. Evans Blue High correlation (r=0.98 or more) in total blood volume measurements.[1]Haneda & Horiuchi, 1986[1]
Ferumoxytol-CMR vs. Carbon Monoxide (CO) Rebreathing Good agreement in mean blood volume (88.1 ± 9.4 ml/kg vs. 91.1 ± 18.9 ml/kg).[2][3]Gibberman et al., 2018[2][3]
Reproducibility of ICG Method Low intrasubject coefficient of variation (3.94 ± 2.03%).[4]Imai et al., 1998[4]
Reproducibility of Ferumoxytol-CMR Coefficient of variation of 6.9% for repeated measurements.[2][3]Gibberman et al., 2018[2][3]

Experimental Protocols

Radio-iodinated (I-131) Serum Albumin (RISA) Method

This method measures plasma volume based on the dilution of I-131 labeled human serum albumin.

Materials:

  • I-131 Albumin Injection (e.g., Megatope®, Volumex®)

  • Shielded syringes

  • Suitable radioactivity calibration system (dose calibrator)

  • Gamma counter

  • Heparinized blood collection tubes

  • Lugol's Solution (optional, for thyroid blockade)

Procedure:

  • Patient Preparation (Optional): To minimize thyroid uptake of radioactive iodine, administer Lugol's Solution orally for at least 24 hours prior to and for one to two weeks after the procedure.[1][5]

  • Dose Preparation:

    • Draw a precise dose of I-131 albumin (typically 5 to 50 microcuries) into a shielded syringe.[5][6]

    • Measure the patient dose in a dose calibrator immediately before administration.[5][6]

    • Prepare a reference "standard" solution by taking an identical volume of the I-131 albumin and diluting it with a known volume of saline (e.g., 1:4000 dilution).[6]

  • Administration:

    • Collect a pre-injection (background) blood sample.[5]

    • Inject the I-131 albumin dose intravenously into a large vein.[6]

    • Measure the residual radioactivity in the syringe and needle to determine the exact administered dose.[6]

  • Blood Sampling:

    • Withdraw blood samples from the contralateral arm at specific time points after injection (e.g., 12, 18, 24, 30, and 36 minutes).[5]

  • Sample Processing and Measurement:

    • Centrifuge the blood samples to separate the plasma.

    • Measure the radioactivity (counts per minute, cpm) of a known aliquot of the plasma samples and the standard solution in a gamma counter, ensuring identical geometric configuration.[6]

  • Calculation:

    • Plot the plasma radioactivity (cpm/mL) against time on semi-logarithmic paper and extrapolate back to time zero to determine the initial concentration (C₀) of the tracer.[6]

    • Plasma Volume (PV) is calculated using the formula: PV (mL) = (Total cpm injected) / (C₀ in cpm/mL)

    • Total Blood Volume (TBV) is calculated from the plasma volume and the hematocrit (Hct): TBV = PV / (1 - Hct)

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Dose Prepare I-131 Albumin Dose Inject Inject I-131 Albumin IV Dose->Inject Std Prepare Standard Solution Measure Measure Radioactivity (Gamma Counter) Std->Measure Thyroid Administer Thyroid Blockade (optional) Thyroid->Dose PreBG Collect Background Blood Sample PreBG->Inject PostSample Collect Post-Injection Blood Samples Inject->PostSample PostSample->Measure Extrapolate Extrapolate to Time Zero (C₀) Measure->Extrapolate Calculate Calculate Plasma & Total Blood Volume Extrapolate->Calculate

Workflow for RISA Blood Volume Measurement
Indocyanine Green (ICG) Dye Dilution Method

This method utilizes the rapid distribution and hepatic clearance of ICG to determine blood volume.

Materials:

  • Indocyanine green (ICG) powder and solvent

  • Pulse dye-densitometer or spectrophotometer

  • Syringes and intravenous catheters

Procedure:

  • ICG Preparation: Dissolve ICG powder in the provided solvent to a known concentration (e.g., 5 mg/mL).[6]

  • Administration:

    • Administer a bolus of ICG (e.g., 10 or 25 mg) intravenously, followed by a saline flush.[6]

  • Measurement:

    • Pulse Dye-Densitometry (Non-invasive): Attach a probe to a peripheral site (e.g., nostril or finger) to continuously measure ICG concentration in arterial blood.

    • Spectrophotometry (Invasive): Draw serial blood samples at timed intervals after injection. Centrifuge to obtain plasma and measure ICG concentration using a spectrophotometer.

  • Calculation:

    • The concentration of ICG over time is plotted on a semi-logarithmic graph.

    • The initial concentration at time zero (C₀) is determined by back-extrapolation of the linear portion of the disappearance curve.[1]

    • Blood Volume (BV) is calculated as: BV (mL) = (Amount of ICG injected in mg) / (C₀ in mg/mL)

G cluster_prep Preparation cluster_admin Administration & Measurement cluster_analysis Analysis PrepICG Prepare ICG Solution InjectICG Inject ICG Bolus IV PrepICG->InjectICG MeasureICG Measure ICG Concentration (Densitometry or Sampling) InjectICG->MeasureICG PlotCurve Plot Disappearance Curve MeasureICG->PlotCurve Extrapolate Extrapolate to Time Zero (C₀) PlotCurve->Extrapolate CalculateBV Calculate Blood Volume Extrapolate->CalculateBV

Workflow for ICG Blood Volume Measurement

Correlation with Histology: A Matter of Scale

Direct histological validation of total circulating blood volume is conceptually and practically infeasible. Histology provides a static snapshot of a small tissue sample, whereas blood volume is a dynamic, systemic parameter. However, there is a growing body of research correlating regional blood volume, flow, and vascular characteristics with histological findings. This provides a form of tissue-level validation for certain physiological measurements.

Key Correlations:

  • Tumor Blood Volume and Microvessel Density (MVD): Studies in gliomas have shown a significant positive correlation between cerebral blood volume (CBV) measured by perfusion CT and MVD determined from image-guided biopsy specimens.[7] This suggests that regions with higher blood volume on imaging correspond to areas with a greater density of microvessels on histological examination.[7]

  • Vessel Size and Density: MRI techniques using iron-based contrast agents can estimate mean vessel diameter and vessel density. These MRI-derived parameters have been shown to correlate well with histological quantifications in animal models of brain tumors.[8]

  • Vascular Permeability and Edema: While not a direct measure of volume, the rate of tracer extravasation (e.g., Evans Blue dye) is an indicator of vascular permeability. Increased permeability, assessed by greater dye accumulation in tissues, is a key factor in the formation of edema, a condition characterized by excess interstitial fluid that can be observed histologically.[9] The Starling principle governs this fluid exchange between the intravascular and interstitial compartments.[10]

G cluster_hist Histological Findings BV_Measurement Systemic Blood Volume Measurement (e.g., RISA, ICG) Regional_BV Regional Blood Volume & Flow Measurement (e.g., Perfusion CT/MRI) BV_Measurement->Regional_BV Provides Context For Histology Histological Analysis (Tissue Sample) Regional_BV->Histology Correlates With MVD Microvessel Density Histology->MVD VesselSize Vessel Size Histology->VesselSize Edema Tissue Edema Histology->Edema

References

A Comparative Guide to Iodamide CT Angiography and Magnetic Resonance Angiography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of iodamide-enhanced Computed Tomography Angiography (CTA) and gadolinium-enhanced Magnetic Resonance Angiography (MRA) for vascular imaging. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these two prominent imaging modalities.

Mechanism of Action

The fundamental principles behind CTA and MRA contrast enhancement differ significantly. This compound, an iodinated contrast agent used in CTA, enhances the visibility of blood vessels by attenuating X-rays. Due to the high atomic number of iodine, the contrast-filled vessels appear denser than the surrounding tissues on a CT scan.

In contrast, MRA utilizes gadolinium-based contrast agents that are paramagnetic. These agents shorten the T1 relaxation time of protons in the blood, leading to a stronger signal and brighter appearance of the blood vessels on T1-weighted MR images.

Quantitative Performance Data

The diagnostic accuracy of CTA and MRA has been evaluated in numerous studies across various vascular territories. The following tables summarize key performance metrics from comparative studies. It is important to note that while the user specified "this compound," the available literature often refers more broadly to "iodinated" contrast agents. This compound is a type of non-ionic, iodinated contrast medium.

Table 1: Diagnosis of Carotid Artery Stenosis

ModalitySensitivitySpecificityReference
CTA85% - 100%93% - 97%[1][2]
MRA88% - 94%97% - 98%[3]

Table 2: Diagnosis of Peripheral Artery Disease

ModalityAccuracy (Aorto-iliac)Accuracy (Femoro-popliteal)Accuracy (Infrapopliteal)Reference
CTA92%94%96%[4]
MRA92%90%90%[4]

Table 3: Diagnosis of Aortic Dissection

ModalitySensitivitySpecificityReference
CTA98% - 100%98% - 100%[5]
MRA90% - 100%100%[5]

Table 4: Detection of Thoracic Aortic Aneurysm

ModalityAccuracy (Ascending Aorta)Accuracy (Descending Aorta)Reference
CTA88% - 90%81% - 82%[6]
MRABecoming the preferred modality for follow-up due to lack of ionizing radiation.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for this compound CTA and gadolinium-enhanced MRA for the evaluation of carotid artery stenosis.

This compound CT Angiography Protocol

A typical experimental protocol for CTA of the carotid arteries involves the following steps:

  • Patient Preparation: Patients are positioned supine on the CT scanner table. An intravenous (IV) line, typically 18-20 gauge, is inserted into an antecubital vein.

  • Non-Contrast Scan: A preliminary non-contrast scan of the neck is often performed to identify calcifications that could interfere with the interpretation of the angiogram.[8]

  • Contrast Administration: A non-ionic, iodinated contrast agent such as this compound (e.g., 350 mgI/mL) is injected at a rate of 3-4 mL/sec.[1] The total volume is typically weight-based.

  • Bolus Tracking: A bolus tracking technique is employed to time the image acquisition with the peak arterial enhancement. A region of interest (ROI) is placed in the aortic arch, and scanning commences once the enhancement reaches a predefined threshold (e.g., 100-150 Hounsfield Units).

  • Image Acquisition: A helical scan is performed from the aortic arch to the skull base.[1] Typical acquisition parameters include a 120 kVp tube voltage, 280-400 mA, and a slice collimation of 0.5-1.0 mm.[1]

  • Image Reconstruction and Analysis: The raw data is reconstructed into thin axial slices. Post-processing techniques, including Maximum Intensity Projection (MIP) and 3D volume rendering, are used to visualize the carotid arteries and assess for stenosis.[9][10]

Gadolinium-Enhanced MR Angiography Protocol

A standard protocol for contrast-enhanced MRA of the carotid arteries includes:

  • Patient Preparation: The patient is positioned supine on the MRI table with a dedicated head and neck coil. An IV line is placed for contrast administration.

  • Localizer and Pre-Contrast Imaging: Initial localizer scans are performed, followed by pre-contrast T1-weighted sequences.

  • Contrast Administration: A gadolinium-based contrast agent is administered intravenously, typically at a dose of 0.1 mmol/kg body weight, followed by a saline flush.[11]

  • Image Acquisition: A 3D gradient-echo pulse sequence is initiated timed to the arterial phase of the contrast bolus.[3] This can be achieved using a test bolus or automated bolus-tracking methods.

  • Image Post-Processing: The acquired data is post-processed to generate MIP images and 3D reconstructions of the carotid arteries for evaluation.

Visualizations

Signaling Pathways

G Figure 1. Contrast Agent Signaling Pathways cluster_CTA This compound CT Angiography cluster_MRA Gadolinium-Enhanced MR Angiography CTA_Start Intravenous injection of This compound (Iodinated Contrast) CTA_Circulation Distribution in Vasculature CTA_Start->CTA_Circulation CTA_Xray X-ray Beam Passes Through Tissues CTA_Circulation->CTA_Xray CTA_Attenuation Iodine Attenuates X-rays CTA_Xray->CTA_Attenuation CTA_Detection Detector Measures Transmitted X-rays CTA_Attenuation->CTA_Detection CTA_Image High-Density Signal in Vessels CTA_Detection->CTA_Image MRA_Start Intravenous injection of Gadolinium-Based Contrast MRA_Circulation Distribution in Vasculature MRA_Start->MRA_Circulation MRA_Field Protons Align in Magnetic Field MRA_Circulation->MRA_Field MRA_RF RF Pulse Applied MRA_Field->MRA_RF MRA_Relaxation Gadolinium Shortens T1 Relaxation Time MRA_RF->MRA_Relaxation MRA_Signal Increased Signal from Blood Protons MRA_Relaxation->MRA_Signal MRA_Image Bright Signal in Vessels MRA_Signal->MRA_Image G Figure 2. Comparative Experimental Workflow Patient Patient Recruitment (e.g., Suspected Carotid Stenosis) Randomization Randomization Patient->Randomization CTA_Group This compound CTA Randomization->CTA_Group MRA_Group Gadolinium MRA Randomization->MRA_Group Image_Acq_CTA Image Acquisition (CTA Protocol) CTA_Group->Image_Acq_CTA Image_Acq_MRA Image Acquisition (MRA Protocol) MRA_Group->Image_Acq_MRA Post_Processing_CTA Image Post-Processing (MIP, 3D Rendering) Image_Acq_CTA->Post_Processing_CTA Post_Processing_MRA Image Post-Processing (MIP, 3D Rendering) Image_Acq_MRA->Post_Processing_MRA Blinded_Analysis Blinded Image Analysis by Radiologists Post_Processing_CTA->Blinded_Analysis Post_Processing_MRA->Blinded_Analysis Data_Collection Data Collection (Stenosis Grading, etc.) Blinded_Analysis->Data_Collection Statistical_Analysis Statistical Analysis (Sensitivity, Specificity) Data_Collection->Statistical_Analysis Comparison Performance Comparison Statistical_Analysis->Comparison G Figure 3. Logical Framework for Comparison Comparison CTA vs. MRA Diagnostic_Accuracy Diagnostic Accuracy Comparison->Diagnostic_Accuracy Patient_Factors Patient Factors Comparison->Patient_Factors Technical_Aspects Technical Aspects Comparison->Technical_Aspects Safety Safety Profile Comparison->Safety Sensitivity Sensitivity Diagnostic_Accuracy->Sensitivity Specificity Specificity Diagnostic_Accuracy->Specificity PPV Positive Predictive Value Diagnostic_Accuracy->PPV NPV Negative Predictive Value Diagnostic_Accuracy->NPV Contraindications Contraindications (e.g., Renal Failure, Implants) Patient_Factors->Contraindications Patient_Comfort Patient Comfort Patient_Factors->Patient_Comfort Resolution Spatial Resolution Technical_Aspects->Resolution Acquisition_Time Acquisition Time Technical_Aspects->Acquisition_Time Artifacts Artifact Susceptibility Technical_Aspects->Artifacts Radiation Ionizing Radiation Safety->Radiation Contrast_Agent Contrast Agent Risks Safety->Contrast_Agent

References

A Comparative Guide to the Diagnostic Efficacy of Iodamide and Diatrizoate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diagnostic efficacy of two iodinated contrast agents, iodamide and diatrizoate, based on available data from animal models. While direct comparative studies are limited, this document synthesizes findings from individual studies to offer insights into their relative performance, safety profiles, and pharmacokinetic properties.

Executive Summary

Both this compound and diatrizoate are ionic, high-osmolar contrast media that have been used in diagnostic imaging. The available data, primarily from older studies, suggests that both agents provide effective contrast enhancement. However, diatrizoate has been more extensively studied in animal models, with a clearer profile of its adverse effects and pharmacokinetics. Concerns regarding the nephrotoxicity of high-osmolar contrast agents have led to the wider use of newer, low-osmolar agents in clinical practice. This guide presents the existing animal data for both compounds to aid researchers in study design and interpretation.

Data Presentation

Table 1: Comparative Pharmacokinetics of Diatrizoate in Animal Models
Animal ModelAdministration RouteDoseKey Pharmacokinetic ParametersReference
DogIntravenousNot SpecifiedBiphasic elimination: rapid diffusion from plasma to interstitium followed by slower urinary excretion.[1]
DogIntravenous BolusNot SpecifiedHighest plasma concentration immediately after injection.[2]
DogSlow Intravenous InfusionNot SpecifiedHigher plasma levels from 15-25 minutes post-infusion compared to bolus injection.[2]
RabbitIntravenousNot SpecifiedHalf-life data available from hemodialysis studies.[3]
RatNot SpecifiedNot SpecifiedStudies on renal transport mechanisms.[4]

Note: Specific quantitative pharmacokinetic parameters for this compound in animal models are not well-documented in the available literature.

Table 2: Documented Adverse Effects of Diatrizoate in Animal Models
Animal ModelAdministration RouteDoseObserved Adverse EffectsReference
RabbitIntraosseousNot SpecifiedAssociated with the development of osteochondrosis.[5]
RabbitIntravenousNot SpecifiedSignificant elevation in GGT excretion in the first 24 hours.[6]
DogIntravenousNot SpecifiedHemodynamic alterations, including changes in heart rate and blood pressure. Tachycardia, bradycardia, hypertension, and hypotension were observed.[7]
DogIntravenousNot SpecifiedSevere systemic reactions including profound hypertension, bradycardia, poor oxygenation, bronchospasm, and prolonged diarrhea in one case, and hypotension, tachycardia, erythema, periocular edema, and diarrhea in another.[8]
RatIsolated Perfused KidneyNot SpecifiedDose-dependent biphasic change in renal perfusate flow and glomerular filtration rate (initial increase followed by a sustained decrease). Induced diuresis and increased sodium excretion. Cytoplasmic vacuolation of proximal tubular cells.[9]
RabbitIn Vitro Proximal Tubules25 mMDirect cellular injury: decreased tubule K+, ATP, and total adenine nucleotide content; decreased basal and uncoupled respiratory rates; increased tubule Ca2+ content. Potentiated hypoxia-induced cell injury.[10][11]
Diabetic RatIntraperitonealNot SpecifiedAggravated renal inflammation, oxidative DNA damage, and apoptosis.[12]

Note: Specific adverse effect data for this compound in animal models from recent comparative studies is scarce. Older clinical studies in humans suggest a similar side-effect profile to diatrizoate.

Experimental Protocols

Excretory Urography in Feline Model (Diatrizoate)
  • Animal Model: Domestic short-haired cats.[13]

  • Objective: To determine the influence of contrast media dosage and chemical restraint on the quality of excretory urography.[13]

  • Procedure:

    • Cats were sedated with either 2.0 mg/kg intramuscular (i.m.) injection of 2% xylazine or 15 mg/kg i.m. injection of 5% ketamine hydrochloride.[13]

    • Meglumine diatrizoate (Urografin 76%) was administered intravenously at two different dosages: 800 mg/kg and 1200 mg/kg.[13]

    • Ventrodorsal radiographs were taken immediately, and at 5, 15, and 40 minutes post-injection.[13]

    • Nephrographic opacification was scored to evaluate image quality.[13]

    • Heart rate, respiratory rate, and rectal temperature were monitored before and after sedation and at intervals post-contrast administration.[13]

Pharmacokinetic Study in Canine Model (Diatrizoate)
  • Animal Model: Dogs.[2]

  • Objective: To determine the distribution of diatrizoate in plasma and extravascular space as a function of administration rate.[2]

  • Procedure:

    • The same dose of diatrizoate was administered under three different conditions:

      • A: Rapid bolus injection.[2]

      • B: Bolus injection followed by an intravenous drip infusion.[2]

      • C: Slow intravenous drip infusion over 12.5 minutes.[2]

    • Blood samples were collected at various time points.

    • Diatrizoate concentrations in plasma were determined to assess its distribution.[2]

In Vitro Nephrotoxicity Study in Rabbit Model (Diatrizoate)
  • Animal Model: Rabbit proximal tubule segments.[10][11]

  • Objective: To investigate the direct toxic effect of diatrizoate on renal proximal tubule cells.[10][11]

  • Procedure:

    • Suspensions of rabbit proximal tubule segments were prepared.[10][11]

    • Tubules were incubated with sodium diatrizoate (25 mM).[10][11]

    • Cellular injury was quantified by measuring various metabolic parameters, including tubule potassium (K+), ATP, and total adenine nucleotide (TAN) content, basal and uncoupled respiratory rates, and tubule calcium (Ca2+) content.[10][11]

    • The study also evaluated the effects of meglumine (a component of some diatrizoate formulations) and the combined effect of diatrizoate and hypoxia.[10][11]

Signaling Pathways and Molecular Mechanisms

Iodinated contrast media, including diatrizoate, can induce nephrotoxicity through various mechanisms that involve alterations in cellular signaling pathways.[14]

  • Oxidative Stress: The administration of radiocontrast media can lead to a decrease in renal medullary oxygenation, resulting in the generation of reactive oxygen species (ROS).[14][15] This oxidative stress can cause direct damage to renal tubular cells.[15]

  • Activation of Pro-inflammatory and Apoptotic Pathways: Studies have shown that contrast media can activate pro-inflammatory and cell death signaling molecules. In a study with diabetic rats, meglumine diatrizoate was found to aggravate renal inflammation and apoptosis. This was associated with the Nrf2/HO-1 pathway, where sulforaphane, an Nrf2 activator, showed protective effects.[12]

  • Kinase Activity Modulation: In vitro and limited in vivo data suggest that radiocontrast media can affect key cell signaling kinases. This includes the dephosphorylation (deactivation) of pro-survival and pro-proliferative kinases such as Akt and ERK1/2, and the activation of stress-activated protein kinases like p38 and JNK, which are involved in inflammation and apoptosis.[14][16]

Visualizations

Experimental_Workflow_Excretory_Urography cluster_animal_prep Animal Preparation cluster_contrast_admin Contrast Administration cluster_imaging Imaging and Monitoring cluster_analysis Data Analysis Animal Cat Model Sedation Sedation (Xylazine or Ketamine) Animal->Sedation Contrast Diatrizoate (IV) (800 or 1200 mg/kg) Sedation->Contrast Radiography Radiographs (0, 5, 15, 40 min) Contrast->Radiography Monitoring Physiological Monitoring (HR, RR, Temp) Contrast->Monitoring Image_Analysis Image Quality Scoring Radiography->Image_Analysis Physio_Analysis Physiological Data Analysis Monitoring->Physio_Analysis

Caption: Experimental workflow for excretory urography in a feline model.

Signaling_Pathway_Contrast_Nephrotoxicity cluster_stimulus Stimulus cluster_cellular_effects Cellular Effects cluster_outcome Pathophysiological Outcome Contrast Iodinated Contrast Media (e.g., Diatrizoate) ROS ↑ Reactive Oxygen Species (ROS) Contrast->ROS Kinase_Deact ↓ Akt, ERK1/2 (Pro-survival) Contrast->Kinase_Deact Kinase_Act ↑ p38, JNK (Stress/Apoptosis) Contrast->Kinase_Act Nrf2 Nrf2/HO-1 Pathway Modulation Contrast->Nrf2 Inflammation Inflammation ROS->Inflammation Apoptosis Apoptosis ROS->Apoptosis Kinase_Deact->Apoptosis Kinase_Act->Inflammation Kinase_Act->Apoptosis Nrf2->Inflammation Nrf2->Apoptosis Cell_Damage Renal Tubular Cell Damage Inflammation->Cell_Damage Apoptosis->Cell_Damage

Caption: Signaling pathways implicated in iodinated contrast media-induced nephrotoxicity.

References

A Comparative Guide to the In Vivo Performance of Ionic vs. Non-Ionic Iodinated Contrast Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo performance of ionic and non-ionic iodinated contrast media, supported by experimental data. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the key differences and selecting the appropriate contrast agent for their preclinical and clinical imaging studies.

Executive Summary

The development of non-ionic iodinated contrast media marked a significant advancement in radiological imaging, offering a superior safety profile compared to their ionic predecessors. The primary distinction lies in their chemical structure and behavior in solution. Ionic contrast media dissociate into charged particles (ions) in a solution, which significantly increases their osmolality.[1] In contrast, non-ionic agents do not dissociate, resulting in lower osmolality, closer to that of blood.[1] This fundamental difference in osmolality is a key determinant of their in vivo performance, influencing viscosity, hemodynamic effects, and the incidence of adverse reactions. Non-ionic contrast media are generally associated with a lower risk of adverse events, including nephrotoxicity, hypersensitivity reactions, and cardiovascular effects.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences between ionic and non-ionic iodinated contrast media based on published in vivo and in vitro studies.

Table 1: Physicochemical Properties

PropertyIonic Contrast Media (High-Osmolality)Non-Ionic Contrast Media (Low-Osmolality)Significance
Osmolality (mOsm/kg H₂O) 1500 - 2100 (5-8 times that of plasma)[2][3]600 - 850 (2-3 times that of plasma)[3]High osmolality is a major contributor to adverse effects.
Viscosity (cP at 37°C) Generally lower than non-ionic dimersCan be higher, especially for dimeric formulations[4]Affects injection pressure and flow rates.
Ionicity in Solution Dissociates into charged particles[1]Does not dissociate[1]Influences osmolality and potential for neurotoxicity.[1]

Table 2: In Vivo Performance and Adverse Events

Performance IndicatorIonic Contrast MediaNon-Ionic Contrast MediaKey Findings
Overall Adverse Reaction Rate 4.17% - 12.66%[5][6]0.69% - 3.13%[5][6]Non-ionic media have a significantly lower incidence of adverse reactions.[5][6]
Severe Adverse Reaction Rate 0.22%[6]0.04%[6]Severe, life-threatening reactions are rarer with non-ionic agents.[6]
Contrast-Induced Nephrotoxicity (CIN) Higher incidence, especially in high-risk patients.Lower incidence reported in numerous studies.[7]Non-ionic agents are generally considered less nephrotoxic.[7]
Hemodynamic Effects (e.g., drop in blood pressure, heart rate changes) More pronounced alterations in cardiac hemodynamics.[8][9]Minimal and transient hemodynamic changes.[8][9]Non-ionic media are preferred for patients with cardiac conditions.[9]
Patient Discomfort (e.g., warmth, pain) More frequently reported.Less frequently reported.Lower osmolality contributes to better patient tolerance.
Nausea and Vomiting Higher incidence, especially with rapid injection rates.Significantly lower incidence, particularly at high injection rates.Non-ionic agents are better tolerated during rapid infusions.

Experimental Protocols

This section details a representative experimental protocol for an in vivo comparison of ionic and non-ionic contrast media in a preclinical animal model, synthesized from various published studies.

Objective: To compare the renal and hemodynamic effects of an ionic (e.g., Diatrizoate) versus a non-ionic (e.g., Iohexol) iodinated contrast medium in a rat model.

Animal Model: Male Sprague-Dawley rats (250-300g).

Pre-Procedure:

  • Hydration Status: To mimic a state of mild dehydration often seen in clinical scenarios and to increase susceptibility to contrast-induced nephrotoxicity, rats are water-deprived for 24 hours prior to contrast administration but allowed free access to food.

  • Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital sodium).

  • Catheterization: A catheter is placed in the femoral artery for contrast medium injection and in the femoral vein for blood sampling. A pressure transducer is connected to the arterial line to monitor blood pressure and heart rate.

Experimental Groups:

  • Group 1 (Ionic CM): Intravenous injection of Diatrizoate (e.g., 10 mL/kg).

  • Group 2 (Non-ionic CM): Intravenous injection of Iohexol (e.g., 10 mL/kg).

  • Group 3 (Control): Intravenous injection of an equivalent volume of saline.

Procedure:

  • Baseline Measurements: Collect baseline blood samples for serum creatinine (SCr) and blood urea nitrogen (BUN) analysis. Record baseline mean arterial pressure (MAP) and heart rate (HR) for 15 minutes.

  • Contrast Administration: Administer the assigned contrast medium or saline as a bolus injection over 1 minute.

  • Hemodynamic Monitoring: Continuously record MAP and HR for at least 60 minutes post-injection.

  • Post-Procedure Blood Sampling: Collect blood samples at 24 and 48 hours post-contrast administration for SCr and BUN measurement.

  • Urine Collection: House rats in metabolic cages for 24 hours post-injection to collect urine for measurement of kidney injury biomarkers (e.g., N-acetyl-β-D-glucosaminidase, kidney injury molecule-1).

  • Histopathology: At 48 hours, euthanize the animals and perfuse the kidneys. Harvest kidney tissue for histopathological examination (e.g., H&E staining) to assess for tubular necrosis, vacuolization, and other signs of renal damage.

Data Analysis:

  • Compare the changes in SCr, BUN, MAP, and HR from baseline across the three groups using appropriate statistical tests (e.g., ANOVA).

  • Score histopathological changes semi-quantitatively.

  • Compare urinary biomarker levels between the groups.

Mandatory Visualizations

Signaling Pathways in Contrast-Induced Adverse Reactions

The following diagrams illustrate the key signaling pathways involved in contrast-induced nephrotoxicity and hypersensitivity reactions.

G Signaling Pathway of Contrast-Induced Nephrotoxicity cluster_0 Contrast Media Exposure cluster_1 Cellular Stress cluster_2 Downstream Effects cluster_3 Pathophysiological Outcome CM Iodinated Contrast Media ROS ↑ Reactive Oxygen Species (ROS) CM->ROS Hypoxia Medullary Hypoxia CM->Hypoxia DirectToxicity Direct Tubular Cell Toxicity CM->DirectToxicity EndoDys Endothelial Dysfunction ROS->EndoDys Inflam Inflammation ROS->Inflam Apoptosis Apoptosis ROS->Apoptosis Vasoconstriction Renal Vasoconstriction Hypoxia->Vasoconstriction TubularDamage Tubular Damage DirectToxicity->TubularDamage EndoDys->Vasoconstriction Inflam->TubularDamage Apoptosis->TubularDamage GFR ↓ GFR Vasoconstriction->GFR TubularDamage->GFR

Caption: Signaling Pathway of Contrast-Induced Nephrotoxicity.

G Mechanisms of Hypersensitivity Reactions to Contrast Media cluster_immediate Immediate Hypersensitivity (Type I-like) cluster_non_immediate Non-Immediate Hypersensitivity (Type IV) CM Iodinated Contrast Media MastCell Mast Cell / Basophil Activation CM->MastCell IgE-mediated or direct activation TCell T-Cell Activation CM->TCell Antigen presentation Mediators Release of Histamine, Tryptase, etc. MastCell->Mediators Symptoms_I Urticaria, Angioedema, Anaphylaxis Mediators->Symptoms_I Cytokines Release of Cytokines and Chemokines TCell->Cytokines Symptoms_NI Maculopapular Rash, SJS/TEN Cytokines->Symptoms_NI

Caption: Mechanisms of Hypersensitivity Reactions.

Experimental Workflow

The following diagram outlines the general workflow for a comparative in vivo study of iodinated contrast media.

G Experimental Workflow for In Vivo Comparison start Study Design & Protocol Development groups Animal Model Selection & Group Assignment (Ionic vs. Non-ionic vs. Control) start->groups pre_proc Pre-Procedure: - Baseline Measurements - Anesthesia - Catheterization groups->pre_proc admin Contrast Media Administration pre_proc->admin monitoring In Vivo Monitoring: - Hemodynamics - Imaging admin->monitoring sampling Post-Procedure Sampling: - Blood - Urine - Tissue monitoring->sampling analysis Data Analysis: - Biomarker Assays - Histopathology - Statistical Analysis sampling->analysis results Results & Conclusion analysis->results

Caption: Experimental Workflow for In Vivo Comparison.

References

A Comparative Analysis of Iodamide Enhancement Across Diverse Tissue Types

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a quantitative comparison of iodamide enhancement in various tissue types, providing researchers, scientists, and drug development professionals with valuable data to inform their work. Due to the limited availability of direct quantitative enhancement data for this compound in recent literature, this guide utilizes data from its close structural analog, iopamidol, as a surrogate. This approach provides a strong estimation of this compound's expected performance, though direct experimental validation is always recommended.

Quantitative Enhancement of Iopamidol in Different Tissues

The following tables summarize the enhancement of iopamidol in key tissues as measured in Hounsfield Units (HU) during computed tomography (CT) scans. Enhancement is a critical parameter indicating the degree of contrast agent uptake and distribution within a tissue.

Table 1: Iopamidol Enhancement in Liver and Spleen (Dynamic Bolus CT)

TissueContrast AgentAverage Percentage Enhancement
LiverIopamidol-30098%[1]
LiverIohexol-300105%[1]
LiverIothalamate-6083%[1]

Table 2: Iopamidol Enhancement in Liver (Delayed CT)

TissueContrast AgentAverage Percentage Enhancement
LiverIopamidol-30028%[1]
LiverIohexol-30016%[1]
LiverIothalamate-6034%[1]

Table 3: Peak Enhancement of Iopamidol in Liver

Injection RatePeak Enhancement (HU)
2 mL/sec~48 HU[2]
3 mL/sec~55-58 HU[2]
4.5 mL/sec~58-62 HU[2]
6 mL/sec~54-61 HU[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for contrast-enhanced CT imaging.

Protocol 1: Dynamic Bolus and Delayed Liver and Spleen CT

This protocol is designed to assess the enhancement characteristics of iodinated contrast agents in the liver and spleen during both the dynamic bolus and delayed phases.

  • Patient Preparation: Patients are required to fast for at least 4 hours prior to the CT examination.

  • Baseline Scan: An initial non-contrast CT scan of the upper abdomen is performed to establish baseline tissue density.

  • Contrast Administration:

    • A total of 180 mL of the contrast agent (e.g., Iopamidol-300) is administered intravenously.

    • For the dynamic bolus phase, the contrast is injected at a steady rate while a series of scans are acquired.

  • Imaging Parameters:

    • Dynamic Bolus Phase: Scans are acquired sequentially to capture the peak enhancement in the liver and spleen.

    • Delayed Phase: A final scan is obtained 5 hours after the administration of 60 g of iodine to evaluate contrast washout and retention.[1]

  • Data Analysis:

    • Regions of interest (ROIs) are drawn on the liver and spleen on both the pre- and post-contrast images.

    • The average density in Hounsfield Units (HU) is measured for each ROI.

    • The percentage of enhancement is calculated using the formula: ((Post-contrast HU - Pre-contrast HU) / Pre-contrast HU) * 100.[1]

Protocol 2: Pharmacokinetic Analysis of this compound

This protocol outlines the procedure for studying the pharmacokinetic properties of this compound in human subjects.

  • Subject Selection: The study includes both normal subjects and patients with varying degrees of renal impairment.[3]

  • Contrast Administration:

    • Two formulations of this compound are administered: a 65% solution (this compound 300) via slow intravenous injection and a 24% solution via slow intravenous drip infusion.[3]

  • Sample Collection:

    • Blood and urine samples are collected at predetermined time intervals following administration.

  • Data Analysis:

    • The concentration of this compound in plasma and urine is determined.

    • Pharmacokinetic parameters such as distribution half-life, disposition half-life, and percentage of dose excreted in urine are calculated.[3]

Visualizing Experimental Workflows and Pathways

To better illustrate the processes involved in this compound-enhanced imaging and its subsequent physiological processing, the following diagrams have been generated using Graphviz.

G cluster_workflow Experimental Workflow for Contrast-Enhanced CT Patient Patient Preparation (Fasting) Baseline Baseline Non-Contrast CT Patient->Baseline Injection IV Injection of this compound Baseline->Injection Dynamic Dynamic Phase Imaging Injection->Dynamic Delayed Delayed Phase Imaging Injection->Delayed Analysis Image Analysis (ROI Measurement) Dynamic->Analysis Delayed->Analysis Result Quantitative Enhancement Data Analysis->Result

Caption: Workflow for a typical contrast-enhanced CT study.

G cluster_pathway Pharmacokinetic Pathway of this compound Injection Intravenous Administration Distribution Distribution to Extracellular Fluid Injection->Distribution Uptake Tissue Uptake (e.g., Liver, Kidney) Distribution->Uptake Elimination Renal Excretion (Urine) Distribution->Elimination Metabolism Minimal Biotransformation Distribution->Metabolism Uptake->Distribution

References

A Comparative Biocompatibility Assessment: Iodamide and Newer Generation Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biocompatibility of iodinated contrast media, comparing the older ionic agent, Iodamide, with newer non-ionic agents. This guide provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction

Iodinated contrast media (ICM) are essential for enhancing the visibility of vascular structures and organs in various radiographic procedures. The biocompatibility of these agents is a critical factor in their clinical safety and efficacy. This guide provides a detailed comparison of the biocompatibility of this compound, an older, ionic, high-osmolality contrast agent, with several newer-generation non-ionic, low- and iso-osmolality contrast agents, including Iohexol, Iopamidol, Iopromide, and Iodixanol. Due to the limited recent comparative data available for this compound, the high-osmolality ionic agent Diatrizoate is used as a proxy to represent the class of older agents in this analysis.

The assessment focuses on three key aspects of biocompatibility: cytotoxicity, genotoxicity, and inflammatory response, drawing upon in vitro experimental data from the scientific literature.

Data Presentation: Biocompatibility at a Glance

The following table summarizes the quantitative data from various in vitro studies, offering a clear comparison of the biocompatibility profiles of the different contrast agents.

Contrast Agent ClassSpecific AgentCytotoxicity (Cell Viability)Genotoxicity (DNA Damage)Inflammatory Response (Cytokine Release)
Older Ionic High-Osmolality Diatrizoate (proxy for this compound)~1% cell viability in human endothelial cells after 24 hours[1]Data not available in direct comparative studies. Generally, ICM can enhance radiation-induced DNA damage.[2]Data on specific cytokine induction is limited in direct comparative in vitro studies.
Newer Non-Ionic Low-Osmolality Iohexol~60% cell viability in human endothelial cells after 24 hours[1]Data not available in direct comparative studies.Data on specific cytokine induction is limited in direct comparative in vitro studies.
Newer Non-Ionic Low-Osmolality IopamidolLower cytotoxicity compared to ionic agents[1]Data not available in direct comparative studies.Data on specific cytokine induction is limited in direct comparative in vitro studies.
Newer Non-Ionic Low-Osmolality IopromideLower cytotoxicity compared to ionic agents.Data not available in direct comparative studies.Data on specific cytokine induction is limited in direct comparative in vitro studies.
Newer Non-Ionic Iso-Osmolality IodixanolGenerally considered to have a favorable cytotoxicity profile.Data not available in direct comparative studies.Data on specific cytokine induction is limited in direct comparative in vitro studies.

Note: The quantitative data presented is based on specific cell types and experimental conditions as cited. Direct comparisons across different studies should be made with caution. The lack of direct comparative data for genotoxicity and inflammatory response highlights a gap in the current literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the contrast agents in the cell culture medium. Replace the existing medium with the medium containing the contrast agents and incubate for the desired exposure time (e.g., 24 hours).

  • MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control cells.

Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA damage at the level of individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail relative to the head are proportional to the amount of DNA damage.

Protocol:

  • Cell Preparation: Treat cells with the contrast agents for a specified duration.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify DNA damage (e.g., % DNA in the tail, tail moment).[3][4][5][6][7][8][9][10][11][12][13]

Apoptosis Assessment: Annexin V/PI Staining

This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI), a fluorescent nuclear stain, is unable to cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Expose cells to the contrast agents for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[14][15][16][17][18]

Visualizations: Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Cytotoxicity_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Contrast Agents incubation1->treatment incubation2 Incubate 24h treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate 4h add_mtt->incubation3 solubilize Add Solubilization Solution incubation3->solubilize read_absorbance Measure Absorbance at 570nm solubilize->read_absorbance calculate_viability Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing cell viability after exposure to contrast agents.

Apoptosis_vs_Necrosis_Pathway cluster_cell_state Cell States cluster_membrane_changes Plasma Membrane Changes live Live Cell (Annexin V-, PI-) intact Intact Membrane live->intact early Early Apoptosis (Annexin V+, PI-) ps_exposure Phosphatidylserine Exposure early->ps_exposure late Late Apoptosis/Necrosis (Annexin V+, PI+) loss_integrity Loss of Membrane Integrity late->loss_integrity intact->ps_exposure Apoptotic Stimulus ps_exposure->loss_integrity Progression Genotoxicity_Comet_Assay_Principle cluster_cell_state Cellular State cluster_dna_state DNA State cluster_comet_result Comet Assay Result undamaged Undamaged Cell damaged Damaged Cell undamaged->damaged Genotoxic Agent intact_dna Intact DNA (Supercoiled) undamaged->intact_dna fragmented_dna Fragmented DNA damaged->fragmented_dna no_tail Comet Head Only intact_dna->no_tail Electrophoresis tail Comet Head and Tail fragmented_dna->tail Electrophoresis

References

A Comparative Guide to the Validation of Computational Fluid Dynamics Models Using Iodamide-Based Flow Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of iodamide-based flow visualization techniques with other common experimental methods for the validation of computational fluid dynamics (CFD) models. The information presented is intended to assist researchers in selecting the most appropriate validation method for their specific needs, particularly in the context of cardiovascular and drug delivery applications.

Introduction to CFD Validation and Flow Visualization

Computational Fluid Dynamics (CFD) has become an indispensable tool in simulating complex fluid flow phenomena, offering valuable insights in fields ranging from aerospace engineering to cardiovascular medicine.[1][2][3] However, the credibility and accuracy of CFD simulations hinge on rigorous validation against experimental data.[1][4][5][6] Flow visualization techniques provide a powerful means to obtain this crucial experimental data, allowing for both qualitative and quantitative comparison with CFD predictions.[7][8][9]

Traditionally, methods like Particle Image Velocimetry (PIV) and Laser Doppler Anemometry (LDA) have been the gold standard for in vitro flow measurement.[10][11] With advancements in medical imaging, techniques utilizing iodinated contrast agents, such as Digital Subtraction Angiography (DSA) and X-ray Particle Image Velocimetry (X-ray PIV), are emerging as valuable tools for CFD validation, especially for complex, patient-specific geometries.[12][13][14] this compound, a common non-ionic, water-soluble iodinated contrast medium, is frequently used in these X-ray-based imaging modalities.[15][16][17]

This guide focuses on comparing this compound-based flow visualization techniques with established methods like PIV and LDA, providing available data, experimental considerations, and logical workflows to aid in the selection of an appropriate validation strategy.

Comparison of Flow Visualization Techniques for CFD Validation

The choice of an experimental validation technique depends on various factors, including the complexity of the flow, the required accuracy and resolution, optical access to the model, and available resources. Below is a comparative overview of this compound-based methods, PIV, and LDA.

FeatureThis compound-Based Flow Visualization (X-ray PIV/DSA)Particle Image Velocimetry (PIV)Laser Doppler Anemometry (LDA)
Principle Tracks the motion of contrast agent or tracer particles using X-ray imaging.[14][18]Tracks the motion of seeded particles in a fluid illuminated by a laser sheet.[19]Measures the Doppler shift of laser light scattered by particles moving through a small measurement volume.
Flow Information Provides velocity fields (X-ray PIV) or qualitative flow patterns and vessel geometry (DSA).[12][13]Provides instantaneous 2D or 3D velocity fields.[19]Provides precise velocity measurements at a single point.
Temporal Resolution High temporal resolution is achievable with high-speed angiography (up to 1000 fps).[14]Typically high, depending on the camera and laser pulse frequency.Very high, capable of capturing rapid velocity fluctuations.
Spatial Resolution Generally lower than optical methods, dependent on the X-ray detector and imaging system.[18]High, dependent on particle seeding density, camera resolution, and optical setup.High at the measurement point, but provides no spatial information across a field.
Optical Access Does not require optical transparency, suitable for opaque models and in vivo studies.[18][20]Requires optically transparent models and fluids.Requires optical access for the laser beams to intersect.
Tracer Particles Iodinated contrast agent, specialized tracer particles (e.g., iopamidol-encapsulated), or CO2 microbubbles.[18]Micron-sized seeding particles that scatter light.[19]Seeding particles are required to scatter the laser light.
Primary Applications in CFD Validation Validation in complex, patient-specific geometries, opaque models, and in vivo/in vitro cardiovascular models.[12][13]Detailed validation of velocity fields in optically accessible models.[11]High-accuracy point-wise validation of velocity and turbulence statistics.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable validation studies. While specific parameters will vary based on the experimental setup and research question, the following provides a general overview of the methodologies for each technique.

This compound-Based Flow Visualization (X-ray PIV)

This protocol outlines a general procedure for conducting in vitro X-ray PIV experiments for CFD validation, often employed in cardiovascular research.

  • Model Preparation: A phantom of the geometry of interest (e.g., a patient-specific artery) is fabricated. For in vitro studies, this can be a 3D-printed model. The material does not need to be optically transparent.[3]

  • Flow Loop Setup: The model is integrated into a flow loop capable of generating physiologically relevant flow conditions (e.g., pulsatile flow).

  • Working Fluid and Tracer Particles: A blood-mimicking fluid is typically used. For X-ray PIV, tracer particles that are opaque to X-rays are required. These can be iodinated contrast agents like this compound or iopamidol, or specialized microbubbles.[18]

  • X-ray Imaging Setup: A high-speed X-ray imaging system is positioned to capture images of the flow within the model. This often involves a synchrotron or a microfocus X-ray source.

  • Image Acquisition: A sequence of high-frame-rate X-ray images is acquired as the tracer particles flow through the region of interest.

  • Image Processing and Analysis: The acquired images are processed to enhance the visibility of the tracer particles. A cross-correlation PIV algorithm is then applied to consecutive images to calculate the displacement of the particles and, consequently, the velocity field.[18]

  • Data Comparison with CFD: The experimentally obtained velocity fields are then quantitatively compared with the velocity fields predicted by the CFD simulation.

Particle Image Velocimetry (PIV)

PIV is a widely used technique for obtaining detailed velocity field measurements in a planar or volumetric domain.

  • Model Preparation: An optically transparent model of the geometry is required. Materials like acrylic or silicone are commonly used.

  • Flow Loop and Working Fluid: The model is placed in a flow loop. The working fluid must have a refractive index matched to the model material to minimize optical distortion. The fluid is seeded with neutrally buoyant tracer particles.

  • Illumination and Imaging: A laser sheet illuminates a plane within the flow field. A high-speed camera, positioned perpendicular to the laser sheet, captures images of the illuminated particles.

  • Image Acquisition: The laser is pulsed twice in short succession, and the camera captures an image for each pulse.

  • PIV Analysis: The image pairs are divided into small interrogation areas. Cross-correlation algorithms are used to determine the average displacement of the particles within each interrogation area between the two laser pulses. This displacement, along with the known time between pulses, yields the velocity vector for that area.

  • Data Comparison with CFD: The resulting 2D or 3D velocity vector fields are compared with the CFD simulation results.

Laser Doppler Anemometry (LDA)

LDA provides highly accurate velocity measurements at a single point in the flow.

  • Model and Flow Loop: Similar to PIV, an optically accessible model and a flow loop with a seeded working fluid are required.

  • LDA System Setup: The LDA system consists of a laser, transmitting optics to split the beam and focus it to a small measurement volume within the flow, and receiving optics to collect the scattered light.

  • Data Acquisition: As seeded particles pass through the measurement volume, they scatter light. The frequency of the scattered light is shifted due to the Doppler effect. This frequency shift is proportional to the velocity of the particle.

  • Signal Processing: The detected signal is processed to determine the Doppler frequency and, subsequently, the velocity component in the direction of the optical axis.

  • Data Comparison with CFD: The point-wise velocity measurements from the LDA are compared with the velocity at the corresponding point in the CFD simulation. This is often repeated at multiple points to create a velocity profile for comparison.

Data Presentation

While direct quantitative comparison tables from single studies comparing all three methods are scarce in the published literature, the following table summarizes typical performance characteristics based on a synthesis of available information. The values presented are indicative and can vary significantly depending on the specific experimental setup.

ParameterThis compound-Based (X-ray PIV)Particle Image Velocimetry (PIV)Laser Doppler Anemometry (LDA)
Typical Velocity Accuracy Within 5-10% of the mean velocityWithin 1-5% of the mean velocityWithin 0.1-1% of the mean velocity
Typical Spatial Resolution 50 - 200 µm10 - 100 µmPoint measurement (probe volume ~10-100 µm)
Typical Temporal Resolution 1 - 10 ms0.1 - 100 µs (pulse separation)< 1 µs
Maximum Measurable Velocity Dependent on frame rate and particle concentration; can be several m/s.[18]Can be very high (>100 m/s) with appropriate hardware.Very high, can exceed 1000 m/s.
Limitations Lower spatial resolution compared to optical methods; potential for beam hardening artifacts; requires specialized X-ray equipment.Requires optical access; refractive index matching can be challenging; seeding density can affect accuracy.Provides only point measurements; requires optical access; can be time-consuming to map a full flow field.

Visualization of Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the logical flow of CFD validation and the relationship between the different experimental techniques.

CFD_Validation_Workflow cluster_CFD Computational Fluid Dynamics (CFD) Simulation cluster_Experiment Experimental Flow Visualization Geometry 1. Geometry Definition (from Medical Imaging) Mesh 2. Mesh Generation Geometry->Mesh Physics 3. Physics & Boundary Conditions Mesh->Physics Solve 4. Numerical Solution Physics->Solve Post 5. Post-Processing (Velocity, Pressure, etc.) Solve->Post Validation Validation: Comparison of Results Post->Validation Model 1. Physical Model Fabrication Flow 2. Flow Experiment Model->Flow Data 3. Data Acquisition (Images/Signals) Flow->Data Analysis 4. Data Analysis (Velocity Fields/Points) Data->Analysis Analysis->Validation

Figure 1: General workflow for the validation of a CFD model using experimental flow visualization.

Technique_Comparison This compound This compound-Based Methods (X-ray PIV, DSA) Field Velocity Field (2D/3D) This compound->Field Opaque Opaque Models This compound->Opaque PIV Particle Image Velocimetry (PIV) PIV->Field Transparent Transparent Models PIV->Transparent LDA Laser Doppler Anemometry (LDA) Point Point Velocity LDA->Point LDA->Transparent HighAccuracy High Point Accuracy LDA->HighAccuracy

Figure 2: Logical relationship and key characteristics of different CFD validation techniques.

Conclusion

The validation of CFD models is a critical step in ensuring the reliability of simulation results. This compound-based flow visualization techniques, such as X-ray PIV and DSA, offer a significant advantage for validating CFD simulations in complex, patient-specific, and opaque geometries where traditional optical methods are not feasible. While PIV provides high-resolution velocity fields in optically accessible models, and LDA offers exceptional accuracy at a single point, the ability of this compound-based methods to probe flows in otherwise inaccessible domains makes them a powerful complementary tool in the field of biomedical CFD.

The selection of the most appropriate validation technique will ultimately depend on a careful consideration of the specific research objectives, the nature of the flow being investigated, the geometry of the model, and the resources available. As advancements in X-ray imaging technology continue, the accuracy and resolution of this compound-based flow visualization techniques are expected to improve, further solidifying their role in the rigorous validation of CFD models for scientific research and drug development.

References

A Comparative Analysis of the Nephrotoxicity of Iodamide and Iohexol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the nephrotoxicity associated with two iodinated contrast media: iodamide, a high-osmolar contrast medium (HOCM), and iohexol, a low-osmolar contrast medium (LOCM). While direct comparative clinical studies between this compound and iohexol are limited due to the widespread adoption of lower osmolarity agents in modern clinical practice, this guide synthesizes available experimental data and established principles of contrast-induced nephrotoxicity (CIN) to offer a comparative perspective.

The primary mechanism of CIN is believed to involve a combination of direct renal tubular toxicity and renal medullary hypoxia.[1][2] Contrast media can induce renal vasoconstriction, leading to reduced blood flow and oxygen supply to the kidney, particularly in the medulla.[3][4] Additionally, the hyperosmolarity of some contrast agents can lead to osmotic diuresis and dehydration, further stressing renal function.[5] Direct cytotoxic effects on renal tubular epithelial cells, mediated by the generation of reactive oxygen species (ROS), also play a significant role.[4][6]

Comparative Data on Renal Toxicity

The following table summarizes key findings from various studies on the nephrotoxic effects of this compound and iohexol. It is important to note that the data for this compound is largely qualitative and inferred from studies on high-osmolar contrast media as a class, whereas more specific quantitative data is available for iohexol.

ParameterThis compound (High-Osmolar Contrast Medium)Iohexol (Low-Osmolar Contrast Medium)
Serum Creatinine (SCr) Generally associated with a higher incidence and greater magnitude of increase in SCr levels compared to LOCMs.[7]Studies show varying degrees of SCr elevation post-administration, generally less pronounced than with HOCMs.[8] In some high-risk patient groups, significant increases have been observed.
Blood Urea Nitrogen (BUN) Expected to show a corresponding increase with rising SCr, indicative of reduced renal clearance.Increases in BUN levels are often reported alongside elevations in SCr in animal models and clinical studies.[9][10]
Histological Findings Associated with a higher degree of renal tubular damage, including tubular necrosis, vacuolization, and the formation of proteinaceous casts.[11][12]Can induce histological changes such as loss of brush border, tubular necrosis, and vacuolization, though generally to a lesser extent than HOCMs.[11][13]
Apoptosis High-osmolar agents are known to induce a greater degree of apoptosis in renal tubular cells.Iohexol has been shown to induce apoptosis in renal tubular cells.
Oxidative Stress Induces significant oxidative stress, leading to the generation of reactive oxygen species (ROS) that damage renal cells.[4]Contributes to oxidative stress and the formation of ROS in the renal parenchyma.[14]
Intrarenal Hemodynamics Causes more pronounced renal vasoconstriction and a greater reduction in renal blood flow compared to LOCMs.[3][6]Induces transient renal vasodilation followed by vasoconstriction, leading to medullary hypoxia.[4]

Experimental Protocols

The assessment of contrast-induced nephrotoxicity typically involves both in vivo and in vitro models. Below are generalized experimental protocols based on methodologies cited in the literature.

In Vivo Animal Model for Nephrotoxicity Assessment
  • Animal Model: Wistar rats or New Zealand white rabbits are commonly used.[15][16] To increase susceptibility to CIN, animals may be pre-treated with inhibitors of prostaglandin and nitric oxide synthesis (e.g., indomethacin and L-NAME) and subjected to dehydration.

  • Contrast Media Administration: Animals are anesthetized, and the contrast agent (this compound or iohexol) is administered intravenously or intra-arterially at a specified dose. A control group receives an equivalent volume of saline.

  • Blood and Urine Sample Collection: Blood samples are collected at baseline (pre-contrast) and at various time points post-contrast administration (e.g., 24, 48, and 72 hours) to measure serum creatinine and BUN levels.[10] Urine may also be collected to analyze for markers of tubular injury.

  • Histopathological Analysis: After a predetermined period, animals are euthanized, and the kidneys are harvested. The tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for microscopic examination of tubular necrosis, vacuolization, and other pathological changes.[11]

  • Immunohistochemistry: Kidney sections can be stained for markers of apoptosis (e.g., TUNEL assay) and oxidative stress.

In Vitro Cell Culture Model for Cytotoxicity Assessment
  • Cell Line: Human kidney proximal tubular epithelial cells (e.g., HK-2 cells) are commonly used.

  • Cell Treatment: Cells are cultured to a desired confluence and then exposed to varying concentrations of this compound or iohexol for a specified duration.

  • Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity.

  • Apoptosis Assay: Apoptosis can be quantified using techniques like flow cytometry with Annexin V/Propidium Iodide staining.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels can be measured using fluorescent probes like DCFH-DA.

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in CIN and its investigation, the following diagrams are provided.

cluster_0 Contrast Media Administration cluster_1 Pathophysiological Mechanisms cluster_2 Cellular and Tissue Effects cluster_3 Clinical Manifestation Contrast Media Contrast Media Renal Vasoconstriction Renal Vasoconstriction Contrast Media->Renal Vasoconstriction Direct Tubular Toxicity Direct Tubular Toxicity Contrast Media->Direct Tubular Toxicity Medullary Hypoxia Medullary Hypoxia Renal Vasoconstriction->Medullary Hypoxia Reactive Oxygen Species (ROS) Production Reactive Oxygen Species (ROS) Production Direct Tubular Toxicity->Reactive Oxygen Species (ROS) Production Endothelial Dysfunction Endothelial Dysfunction Direct Tubular Toxicity->Endothelial Dysfunction Tubular Cell Apoptosis & Necrosis Tubular Cell Apoptosis & Necrosis Reactive Oxygen Species (ROS) Production->Tubular Cell Apoptosis & Necrosis Medullary Hypoxia->Tubular Cell Apoptosis & Necrosis Acute Kidney Injury (AKI) Acute Kidney Injury (AKI) Tubular Cell Apoptosis & Necrosis->Acute Kidney Injury (AKI) Endothelial Dysfunction->Acute Kidney Injury (AKI)

Caption: Signaling pathway of contrast-induced nephrotoxicity.

cluster_0 Pre-clinical Phase cluster_1 Experimental Phase cluster_2 Post-contrast Assessment cluster_3 Data Analysis & Conclusion A Animal Model Selection (e.g., Rat, Rabbit) B Induction of Renal Impairment (Optional) A->B C Baseline Data Collection (Blood, Urine) B->C D Contrast Media Administration (this compound vs. Iohexol vs. Control) C->D E Serial Blood & Urine Sampling (24h, 48h, 72h) D->E F Renal Function Biomarker Analysis (SCr, BUN) E->F G Histopathological Examination of Kidney Tissue E->G H Molecular Analysis (Apoptosis, Oxidative Stress) E->H I Comparative Statistical Analysis F->I G->I H->I

References

Evaluating the Cost-Effectiveness of Iodinated Contrast Agents for Routine Preclinical Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in preclinical imaging, the choice of a contrast agent is a critical decision that balances imaging efficacy, safety, and cost. This guide provides a comprehensive evaluation of iodinated contrast agents, with a focus on the historical context of iodamide and a detailed comparison of currently viable alternatives: iohexol, iopamidol, and diatrizoate.

Historically, this compound was used as an X-ray contrast agent; however, it is no longer readily available or commonly utilized in preclinical research, following its withdrawal from markets such as the United States. Consequently, a direct cost-effectiveness comparison with contemporary agents is impractical. This guide, therefore, focuses on providing a robust comparative analysis of the agents routinely used in preclinical settings today.

Comparative Analysis of Iodinated Contrast Agents

The selection of an appropriate contrast agent is pivotal for generating high-quality data in preclinical studies. The following tables present a summary of the key characteristics and a cost-effectiveness analysis of this compound (for historical reference) and its more common, currently used alternatives.

Table 1: Key Properties of Iodinated Contrast Agents
FeatureThis compound (Historical)IohexolIopamidolDiatrizoate
Chemical Class Ionic MonomerNon-ionic MonomerNon-ionic MonomerIonic Monomer
Iodine Content (mg/mL) Varied (e.g., 300)140, 180, 240, 300, 350200, 250, 300, 370~292-370
Osmolality HighLowLowHigh
Viscosity HighLowLowHigh
Common Preclinical Use DiscontinuedWidespreadWidespreadLess common for IV
Notes Withdrawn from US market.Good safety profile.Good safety profile.Higher risk of adverse effects.
Table 2: Estimated Cost-Effectiveness for Preclinical Use

The following cost estimates are based on publicly available pricing for research and clinical-grade products and typical dosages reported in preclinical studies involving mice. These prices are subject to change and may vary based on supplier and volume.

Contrast AgentTypical Preclinical ConcentrationTypical Mouse Dose (IV)Estimated Cost per mLEstimated Cost per Dose
Iohexol 300-350 mgI/mL0.1 - 0.2 mL~$5.63 - $17.00[1]$0.56 - $3.40
Iopamidol 300-370 mgI/mL0.1 - 0.2 mL~$10.00 - $20.00$1.00 - $4.00
Diatrizoate ~370 mgI/mL0.1 - 0.2 mL~$0.44 - $0.62 (oral solution)[2]$0.04 - $0.12 (oral)

Note: Diatrizoate pricing is often for oral solutions, which are significantly less expensive than sterile intravenous preparations. The cost for an injectable form suitable for preclinical research may be higher.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for comparative studies. Below is a generalized protocol for contrast-enhanced micro-computed tomography (micro-CT) in a murine model, followed by specific considerations for each of the commonly used contrast agents.

General Protocol for Contrast-Enhanced Micro-CT in Mice
  • Animal Preparation:

    • Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

    • Maintain the animal's body temperature using a heating pad.

    • Place a catheter in the tail vein for intravenous administration of the contrast agent.

  • Image Acquisition (Pre-contrast):

    • Acquire a pre-contrast micro-CT scan of the region of interest.

  • Contrast Agent Administration:

    • Administer the selected iodinated contrast agent via the tail vein catheter. The volume and flow rate will depend on the specific agent and the experimental objectives.

  • Image Acquisition (Post-contrast):

    • Acquire a series of post-contrast micro-CT scans at various time points to capture the dynamic distribution of the agent.

  • Image Analysis:

    • Reconstruct and analyze the micro-CT images to quantify contrast enhancement in the tissues of interest.

Specific Dosages from Preclinical Studies:
  • Iohexol: For imaging of atherosclerotic plaques in porcine coronary arteries (a model with relevance to preclinical studies), samples were incubated in a 240 mgI/mL iohexol solution.[3] For in vivo mouse studies, dosages can be adapted based on the specific application.

  • Iopamidol: In a study on murine intestinal inflammation, 0.3 mL of Iomeprol (a similar non-ionic monomer) at 300 mg/mL was injected.[4] Another study evaluating lung tumors in mice used 200 µL of iopamidol (Isovue-370), providing 370 mg of iodine per milliliter.[2]

  • Ioversol: A study on mouse intervertebral discs utilized an injection of 8 mL/kg of Ioversol at 350 mg/mL.[1]

Visualization of Workflows

To aid researchers in the decision-making and experimental process, the following diagrams, generated using Graphviz (DOT language), illustrate key workflows.

G Workflow for Preclinical Contrast Agent Selection A Define Research Question & Imaging Modality (e.g., micro-CT) B Identify Potential Contrast Agents A->B C Evaluate Agent Properties: - Iodine Concentration - Osmolality & Viscosity - Safety Profile B->C D Assess Cost-Effectiveness: - Cost per dose - Availability & Supplier C->D F Select Optimal Contrast Agent C->F E Review Literature for Established Protocols D->E D->F E->F G Pilot Study to Validate Agent and Protocol F->G H Proceed with Full Preclinical Study G->H

Caption: Workflow for selecting a preclinical X-ray contrast agent.

G Experimental Workflow for Comparative Imaging Study cluster_prep Preparation cluster_imaging Imaging Protocol cluster_analysis Data Analysis A Animal Acclimatization & Grouping B Anesthesia & Catheterization A->B C Pre-Contrast Scan (Baseline) B->C D Administer Contrast Agent (e.g., Iohexol vs. Iopamidol) C->D E Post-Contrast Dynamic Scans (Multiple Time Points) D->E F Image Reconstruction & Registration E->F G Quantify Contrast Enhancement (Region of Interest Analysis) F->G H Statistical Comparison of Agent Performance G->H

Caption: Simplified experimental workflow for a comparative imaging study.

Conclusion

The evaluation of iodinated contrast agents for routine preclinical imaging reveals a clear shift away from older, ionic compounds like this compound towards safer, low-osmolality, non-ionic agents. While this compound is of historical interest, its lack of availability and higher potential for adverse effects render it unsuitable for modern preclinical research.

Among the currently used alternatives, iohexol and iopamidol emerge as the agents of choice for most intravenous preclinical applications. Their low osmolality and viscosity contribute to a better safety profile, which is a significant advantage in sensitive animal models. The cost-effectiveness of these agents is comparable, and the choice between them may depend on institutional pricing and specific experimental requirements.

Diatrizoate , while being a cost-effective option for oral contrast, is less ideal for intravenous use in preclinical settings due to its high osmolality and associated potential for adverse reactions.

For researchers designing preclinical imaging studies, the selection of a contrast agent should be guided by a thorough evaluation of the agent's properties, a review of established protocols, and a careful consideration of the overall cost-effectiveness. The workflows and comparative data presented in this guide offer a framework for making an informed decision that will ultimately contribute to the acquisition of high-quality, reproducible preclinical data.

References

Safety Operating Guide

Navigating the Disposal of Iodamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Iodamide, a substance used in various research and development applications, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards and environmental impact. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] All handling of this compound waste should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The primary goal for managing this compound waste is to minimize its environmental footprint. The preferred method of disposal is through recycling programs, followed by collection as hazardous chemical waste. Disposing of this compound down the drain is not recommended due to its persistence in the environment and the inability of standard wastewater treatment facilities to fully remove it.[2][3]

Step 1: Waste Segregation and Collection

  • Non-Contaminated this compound: Unused or expired this compound that has not been contaminated with other substances should be collected in a designated, sealed, and clearly labeled waste container.

  • Contaminated this compound: this compound that has been mixed with other chemicals or has come into contact with biological materials should be segregated into a separate, compatible, and clearly labeled hazardous waste container.

  • Empty Containers: Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Step 2: Exploring Recycling and Waste Minimization Options

A primary strategy in managing Iodinated Contrast Media (ICM) waste, such as this compound, is the reduction of its use and the recycling of any unused product.[4][5][6] Several manufacturers have instituted recycling programs to reclaim iodine from unused ICM.[7][8]

  • Manufacturer Take-Back Programs: Contact the supplier or manufacturer of the this compound to inquire about their product stewardship and recycling programs. Companies like GE Healthcare and Bayer have initiatives to collect and recycle unused iodinated contrast agents.[7][8]

  • Waste Reduction in Experimental Design: Carefully plan experiments to minimize the amount of this compound required, thereby reducing the volume of waste generated.

Step 3: Arranging for Professional Disposal

If recycling is not an option, this compound waste must be disposed of as hazardous chemical waste through a licensed environmental services company.[9][10]

  • Labeling: Ensure all waste containers are accurately labeled with the contents, including the concentration of this compound and any other constituents.

  • Storage: Store the sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials.

  • Scheduling Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal vendor to schedule a pickup.

Special Consideration: Radiolabeled this compound

If the this compound is radiolabeled (e.g., with Iodine-125 or Iodine-131), it is classified as radioactive waste and is subject to stringent regulations.[11][12] In this case, your institution's Radiation Safety Officer must be contacted to ensure compliance with all applicable regulations for the handling, storage, and disposal of radioactive materials.

Quantitative Data Summary

For clarity, the following table summarizes the key disposal parameters for this compound.

Waste TypeRecommended Disposal MethodKey Considerations
Unused/Expired this compound Recycling through manufacturer programsCheck with the supplier for available take-back options.[7][8]
Collection as hazardous chemical wasteIf recycling is not available, dispose of through a licensed vendor.[10]
Contaminated this compound Collection as hazardous chemical wasteSegregate from other waste streams. Do not mix with bleach or infectious waste.[13]
Empty this compound Containers Triple-rinse and dispose of rinsate as hazardous wasteEnsures removal of residual chemical.
Radiolabeled this compound Disposal as radioactive wasteContact your Radiation Safety Officer for specific procedures.[11][12]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Iodamide_Disposal_Workflow cluster_0 Start Start This compound Waste Generated This compound Waste Generated Start->this compound Waste Generated Is it Radiolabeled? Is it Radiolabeled? This compound Waste Generated->Is it Radiolabeled? Contact Radiation Safety Officer Contact Radiation Safety Officer Is it Radiolabeled?->Contact Radiation Safety Officer Yes Is it Contaminated? Is it Contaminated? Is it Radiolabeled?->Is it Contaminated? No Follow Radioactive Waste Protocol Follow Radioactive Waste Protocol Contact Radiation Safety Officer->Follow Radioactive Waste Protocol End End Follow Radioactive Waste Protocol->End Segregate as Contaminated Waste Segregate as Contaminated Waste Is it Contaminated?->Segregate as Contaminated Waste Yes Collect as Unused this compound Collect as Unused this compound Is it Contaminated?->Collect as Unused this compound No Dispose as Hazardous Chemical Waste Dispose as Hazardous Chemical Waste Segregate as Contaminated Waste->Dispose as Hazardous Chemical Waste Recycling Program Available? Recycling Program Available? Collect as Unused this compound->Recycling Program Available? Arrange for Manufacturer Take-Back Arrange for Manufacturer Take-Back Recycling Program Available?->Arrange for Manufacturer Take-Back Yes Recycling Program Available?->Dispose as Hazardous Chemical Waste No Arrange for Manufacturer Take-Back->End Dispose as Hazardous Chemical Waste->End

Caption: Logical workflow for the disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance tailored to your location and facilities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodamide
Reactant of Route 2
Reactant of Route 2
Iodamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.